molecular formula C13H12O5 B080398 2-(3-(3-Methoxyphenyl)allylidene)malonic acid CAS No. 14160-39-5

2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Katalognummer: B080398
CAS-Nummer: 14160-39-5
Molekulargewicht: 248.23 g/mol
InChI-Schlüssel: MGLHHXROZCJFQL-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(3-(3-Methoxyphenyl)allylidene)malonic acid is a valuable synthetic intermediate in medicinal chemistry, particularly in the research and development of novel anti-neuroinflammatory agents. Its structure serves as a key precursor in multi-step synthesis. Scientific literature indicates that related mono-carbonyl analogs of curcumin, which can be synthesized from such malonic acid derivatives, demonstrate enhanced metabolic stability and improved pharmacokinetic properties compared to curcumin itself, making them promising candidates for pharmacological study . In research settings, this compound has been utilized in the synthesis of 1,7-diphenyl-1,4-heptadien-3-one derivatives . These synthetic analogs are investigated for their potent ability to suppress neuroinflammation by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 in LPS-stimulated microglial cells . The mechanism of action for these active compounds involves the suppression of the NF-κB signaling pathway and the inhibition of MAPK phosphorylation (including ERK, JNK, and p38), leading to downregulated expression of inflammatory enzymes like COX-2 and iNOS . Researchers value this malonic acid derivative for its role in constructing compounds that are being explored for their potential to mitigate neuroinflammation-associated diseases.

Eigenschaften

IUPAC Name

2-[(E)-3-(3-methoxyphenyl)prop-2-enylidene]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-18-10-6-2-4-9(8-10)5-3-7-11(12(14)15)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLHHXROZCJFQL-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC=C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C=C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-(3-Methoxyphenyl)allylidene)malonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid (CAS No. 14160-39-5). While specific experimental data for this compound is limited in publicly available literature, this document consolidates foundational chemical principles, data from structurally related compounds, and established synthetic methodologies to offer a robust scientific resource. The guide details a proposed synthesis via Knoevenagel-Doebner condensation, outlines expected physicochemical properties, and predicts spectroscopic characteristics. Furthermore, it explores the potential for biological activity based on the known pharmacology of related malonic acid and cinnamic acid derivatives, positioning this molecule as a compound of interest for further investigation in medicinal chemistry and materials science.

Introduction and Chemical Identity

This compound, with the IUPAC name 2-[(E)-3-(3-methoxyphenyl)prop-2-enylidene]propanedioic acid, is a dicarboxylic acid featuring a conjugated system derived from 3-methoxycinnamaldehyde and malonic acid. Its structure, characterized by the allylidene linkage to a malonic acid moiety, presents several key features for potential chemical and biological interactions. The methoxy-substituted phenyl group, the extended π-conjugation, and the two carboxylic acid groups suggest potential for diverse chemical reactivity and biological targeting.

The core structure is a derivative of cinnamic acid, a class of compounds known for a wide range of biological activities. The presence of the malonic acid group introduces two acidic protons and the potential for chelation or bidentate binding to biological targets.

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number 14160-39-5
Molecular Formula C13H12O5
Molecular Weight 248.23 g/mol
IUPAC Name 2-[(E)-3-(3-methoxyphenyl)prop-2-enylidene]propanedioic acid
Canonical SMILES COC1=CC(=CC=C1)C=CC=C(C(=O)O)C(=O)O
InChI Key MGLHHXROZCJFQL-HWKANZROSA-N

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale/Context
Melting Point Expected to be a solid with a defined melting point, likely above that of malonic acid (135 °C) due to increased molecular weight and conjugation.Malonic acid has a melting point of 132-135 °C (dec.)[1]. Increased molecular size and crystal lattice energy would suggest a higher melting point.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF.The presence of two carboxylic acid groups will impart some water solubility, but the larger hydrophobic phenyl and allyl groups will limit it. Malonic acid itself is soluble in water[1].
pKa Expected to have two pKa values, similar to malonic acid (pKa1 ≈ 2.8, pKa2 ≈ 5.7), potentially slightly altered by the conjugated system.The electron-withdrawing nature of the allylidene group may slightly increase the acidity of the carboxylic protons compared to malonic acid.
Appearance Likely a crystalline solid, potentially off-white to pale yellow in color.Many conjugated organic acids appear as crystalline solids.

Synthesis and Purification

The most logical and established synthetic route to this compound is the Knoevenagel condensation, specifically the Doebner modification, which is well-suited for the reaction of aromatic aldehydes with malonic acid to form cinnamic acid derivatives[2]. This reaction involves the base-catalyzed condensation of 3-methoxycinnamaldehyde with malonic acid, followed by in-situ decarboxylation of the intermediate.

Proposed Synthetic Protocol: Knoevenagel-Doebner Condensation

This protocol is based on established procedures for similar condensations[3][4].

Materials:

  • 3-Methoxycinnamaldehyde

  • Malonic acid

  • Pyridine (as both solvent and catalyst)

  • Piperidine (catalytic amount, optional)

  • Hydrochloric acid (for workup)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-methoxycinnamaldehyde (1 equivalent) and malonic acid (1.1-1.5 equivalents).

  • Add pyridine to dissolve the reactants, followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (or maintain at a specific temperature, e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours, often indicated by the cessation of CO2 evolution.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Causality Behind Experimental Choices:

  • Excess Malonic Acid: Using a slight excess of malonic acid helps to drive the reaction to completion.

  • Pyridine and Piperidine: Pyridine acts as a basic catalyst and a solvent. Piperidine is a stronger base and is often used to accelerate the initial condensation step[2].

  • Acidic Workup: The product is a carboxylic acid, which is deprotonated (and thus soluble) in the basic reaction mixture. Acidification is necessary to protonate the carboxylate, rendering the product insoluble and causing it to precipitate.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification reactants 3-Methoxycinnamaldehyde + Malonic Acid reaction Knoevenagel-Doebner Condensation (Pyridine, Piperidine, Heat) reactants->reaction acidification Acidification (HCl) & Precipitation reaction->acidification filtration Vacuum Filtration acidification->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization drying Drying recrystallization->drying product Pure this compound drying->product

Caption: Workflow for the synthesis and purification of the target compound.

Chemical Reactivity and Stability

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, as with many carboxylic acids, decarboxylation may occur at elevated temperatures. The conjugated double bond system is susceptible to polymerization, especially in the presence of light or radical initiators. It should be stored in a cool, dark place.

  • Reactivity: The primary sites of reactivity are the carboxylic acid groups and the conjugated system.

    • Carboxylic Acid Groups: These groups can undergo typical reactions such as esterification, amidation, and reduction.

    • Conjugated System: The double bonds are activated towards nucleophilic addition (Michael addition) due to the electron-withdrawing carboxylic acid groups. They can also participate in cycloaddition reactions and are susceptible to oxidation or reduction.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)
  • -COOH Protons: A broad singlet is expected in the downfield region (δ 10-13 ppm), characteristic of carboxylic acid protons.

  • Aromatic Protons: The four protons on the methoxy-substituted benzene ring will appear in the aromatic region (δ 6.8-7.5 ppm) with characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling.

  • Vinyl and Allylic Protons: The three protons of the allylidene chain will appear in the vinyl region (δ 6.0-8.0 ppm). The coupling between these protons will result in complex splitting patterns (e.g., doublets of doublets).

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the -OCH3 group is expected around δ 3.8 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbons (-COOH): Resonances for the two carboxylic acid carbons are expected in the downfield region (δ 165-185 ppm)[5][6].

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group being the most shielded.

  • Alkene Carbons: The three carbons of the allylidene chain will resonate in the alkene region (δ 120-150 ppm).

  • Methoxy Carbon: The carbon of the -OCH3 group is expected to appear around δ 55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show the following characteristic absorption bands[7][8]:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which will likely overlap with the C-H stretching region[5].

  • C-H Stretch (Aromatic and Vinyl): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic - Methoxy): Sharp peaks just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band around 1700-1725 cm⁻¹. Conjugation with the double bond system will likely shift this to a lower wavenumber compared to a saturated carboxylic acid[5].

  • C=C Stretch (Alkene and Aromatic): Medium to strong absorption bands in the 1580-1650 cm⁻¹ region.

  • C-O Stretch (Carboxylic Acid and Ether): Strong absorption bands in the 1200-1320 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 248 would be expected. The fragmentation pattern would likely involve[9][10][11][12]:

  • Loss of H₂O: [M - H₂O]⁺ at m/z 230.

  • Loss of COOH: [M - COOH]⁺ at m/z 203.

  • Loss of CO₂: [M - CO₂]⁺ at m/z 204, followed by another loss of CO to give a fragment at m/z 176.

  • Cleavage of the allylic bond.

Potential Biological Activity and Applications

While no specific biological studies on this compound have been found, its structural motifs are present in molecules with known biological activities. This suggests that the title compound could be a valuable scaffold for drug discovery.

  • Anticancer Potential: Cinnamic acid derivatives and compounds with the 3,4,5-trimethoxyphenyl or similar substitution patterns are known to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

  • Anti-inflammatory Activity: Some malonate derivatives have been investigated as inhibitors of inflammatory signaling pathways.

  • Enzyme Inhibition: The dicarboxylic acid moiety could act as a pharmacophore for enzymes that bind dicarboxylate substrates, such as histone deacetylases (HDACs) or malonyl-CoA decarboxylase[13][14].

The potential mechanism of action could involve the inhibition of key enzymes or interference with signaling pathways. A hypothetical signaling pathway that could be targeted is the tubulin polymerization pathway, crucial for cell division.

G cluster_pathway Hypothetical Anticancer Mechanism compound 2-(3-(3-Methoxyphenyl)allylidene) malonic acid tubulin Tubulin Dimers compound->tubulin Inhibition microtubules Microtubule Assembly tubulin->microtubules Polymerization mitosis Mitotic Spindle Formation microtubules->mitosis cell_cycle Cell Cycle Progression mitosis->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis If inhibited

Caption: Hypothetical inhibition of tubulin polymerization by the target compound.

Safety and Handling

A safety data sheet for this compound indicates that it should be handled with care[15]. General safety precautions for handling fine chemicals should be observed:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse thoroughly with water.

The precursors, malonic acid and 3-methoxybenzaldehyde, also have their own specific hazards and should be handled according to their respective safety data sheets[1][16][17][18].

Conclusion

This compound is a readily synthesizable compound via the Knoevenagel-Doebner condensation. While specific experimental data on its properties are scarce, its chemical structure suggests it is a promising candidate for further research, particularly in the fields of medicinal chemistry and materials science. Its conjugated system and dicarboxylic acid functionality provide a versatile scaffold for developing novel therapeutics or functional materials. This guide provides a foundational understanding of its chemistry and a strong basis for future experimental investigation.

References

  • The fragmentations of substituted cinnamic acids after electron impact. (n.d.). CORE. Retrieved from [Link]

  • Interpreting Infrared Spectra. (2023, November 6). Chemistry LibreTexts. Retrieved from [Link]

  • MS spectra showing fragmentation patterns of cinnamic acid derivatives... (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Single stage electrospray mass spectrum of trans-cinnamic acid in... (n.d.). ResearchGate. Retrieved from [Link]

  • Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. (2024, August 8). MDPI. Retrieved from [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]

  • Knoevenagel Condensation. (n.d.). Scribd. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. Retrieved from [Link]

  • FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023, March 4). YouTube. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • The condensation of aldehydes with malonic acid. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Malonic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000691). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Design, synthesis, 3D pharmacophore, QSAR, and docking studies of carboxylic acid derivatives as Histone Deacetylase inhibitors and cytotoxic agents. (n.d.). PubMed. Retrieved from [Link]

  • Computer-Aided Strategy on 5-(Substituted benzylidene) Thiazolidine-2,4-Diones to Develop New and Potent PTP1B Inhibitors: QSAR Modeling, Molecular Docking, Molecular Dynamics, PASS Predictions, and DFT Investigations. (n.d.). MDPI. Retrieved from [Link]

  • 3D-QSAR studies on malonyl coenzyme A decarboxylase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (2023, January 23). ResearchGate. Retrieved from [Link]

  • Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. (n.d.). MDPI. Retrieved from [Link]

  • N′-[(E)-3-(4-Hydroxy-3-methoxyphenyl)allylidene]isonicotinohydrazide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Name to Hypothesis

The compound name, 2-(3-(3-Methoxyphenyl)allylidene)malonic acid, implies a specific molecular architecture. This structure is logically hypothesized to arise from a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[1] This reaction involves the nucleophilic addition of an active methylene compound, in this case, malonic acid, to the carbonyl group of an aldehyde, 3-methoxycinnamaldehyde, followed by dehydration.[2][3]

The resulting structure, with a molecular formula of C₁₃H₁₂O₅ and a molecular weight of 248.23 g/mol , presents a fascinating array of structural features for verification: a disubstituted aromatic ring, a conjugated π-system involving an allylidene bridge, and a dicarboxylic acid moiety. This guide provides an in-depth, multi-technique approach to rigorously confirm this hypothesized structure, moving from foundational molecular formula confirmation to a detailed atomic-level connectivity map.

The Elucidation Workflow: An Orthogonal Approach

A robust structure elucidation relies not on a single piece of evidence but on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and together, they build an irrefutable case for the final structure.

G cluster_start cluster_techniques Spectroscopic Analysis cluster_nmr_details cluster_confirmation Hypothesis Hypothesized Structure C₁₃H₁₂O₅ HRMS HRMS Hypothesis->HRMS Molecular Formula? FTIR FTIR Hypothesis->FTIR Functional Groups? NMR NMR Spectroscopy Hypothesis->NMR Connectivity Map? Confirmed Confirmed Structure HRMS->Confirmed C₁₃H₁₂O₅ Verified FTIR->Confirmed Key Groups Verified H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C & DEPT NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HMBC) NMR->TwoD_NMR NMR->Confirmed Atom Connectivity Verified

Caption: Overall workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Foundation

Expertise & Experience: The first and most fundamental question is: what is the elemental composition? While low-resolution MS provides a nominal mass, it cannot distinguish between isobaric compounds (molecules with the same integer mass but different formulas). High-resolution mass spectrometry (HRMS) is indispensable as it measures mass with high accuracy (typically <5 ppm), allowing for the unambiguous determination of the molecular formula.[4][5] This provides the bedrock upon which all further structural analysis is built.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into an Electrospray Ionization (ESI) source. Negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions.

  • Analysis: Analyze the ions using a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument.[6]

  • Data Processing: Compare the measured accurate mass of the most abundant ion to the theoretical mass calculated for the hypothesized formula.

Expected Data & Interpretation

The analysis must yield an ion whose measured mass corresponds tightly to the calculated exact mass for the proposed formula, C₁₃H₁₂O₅.

IonTheoretical Exact MassExpected Measured Mass (±5 ppm)
[M-H]⁻ (C₁₃H₁₁O₅⁻)247.06065247.05941 - 247.06189
[M+H]⁺ (C₁₃H₁₃O₅⁺)249.07629249.07505 - 249.07753

A result within this range provides high confidence in the elemental composition, validating the initial hypothesis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7] For our target compound, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, the C=C bonds of the alkene and aromatic ring, and the C-O bond of the methoxy group. The unique broadness of the carboxylic acid O-H stretch is a hallmark feature, resulting from strong intermolecular hydrogen bonding.[8][9]

Experimental Protocol: FTIR-ATR
  • Sample Placement: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.

Expected Data & Interpretation

The IR spectrum serves as a qualitative fingerprint, confirming the presence of the expected functional building blocks.

Functional GroupBondExpected Wavenumber (cm⁻¹)Key Characteristics
Carboxylic AcidO–H stretch3300 - 2500Very broad absorption due to hydrogen-bonded dimers, often overlapping with C-H stretches.[10]
Conjugated Carboxylic AcidC=O stretch1710 - 1680Strong, sharp absorption. The frequency is lowered from a typical saturated acid (~1760-1710 cm⁻¹) due to conjugation.[9][11]
Alkene & AromaticC=C stretch1650 - 1500Medium to strong absorptions.
Aryl Ether & Carboxylic AcidC–O stretch1320 - 1210Strong intensity bands.[9]
AromaticC–H stretch~3100 - 3000Sharp peaks, typically of weaker intensity, appearing just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy provides the most detailed picture of the molecular structure, establishing the carbon skeleton and the precise connectivity between atoms. A full suite of 1D and 2D NMR experiments is required to solve the puzzle completely.[12]

¹H NMR: Mapping the Proton Environment

Objective: To identify every chemically distinct proton, determine their relative numbers (integration), and deduce their neighboring protons through spin-spin coupling (multiplicity).

Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is excellent for observing exchangeable acidic protons) and acquire the spectrum on a 400 MHz or higher spectrometer.[13]

Predicted Spectrum & Interpretation:

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Rationale
Ha~12-13Broad Singlet2H-COOH protons. Highly deshielded and often broad due to hydrogen bonding and exchange.[14][15]
Hb~7.8Doublet1HAllylic CH . Deshielded due to its position alpha to two carbonyl groups and conjugation. Coupled to Hc.
Hc~7.5Doublet1HVinylic CH . Part of the cinnamyl system. The large coupling constant with Hb (~15-16 Hz) is diagnostic of a trans (E) configuration across the double bond.
Hd-Hg~6.9 - 7.4Multiplets4HAromatic CH . The protons on the 1,3-disubstituted (meta) ring will exhibit a complex splitting pattern.
Hh~3.8Singlet3H-OCH₃ protons. A characteristic sharp singlet in a region typical for methoxy groups attached to an aromatic ring.
¹³C NMR & DEPT: The Carbon Skeleton

Objective: To identify all unique carbon atoms and classify them as quaternary (C), methine (CH), methylene (CH₂), or methyl (CH₃).

Protocol: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. The DEPT-135 experiment shows CH/CH₃ signals as positive and CH₂ signals as negative, while quaternary carbons are absent.

Predicted Spectrum & Interpretation:

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignment & Rationale
~165-170Absent-COOH (Carboxyl carbons). Two signals are expected. They are deshielded due to the attached oxygens. α,β-unsaturated acids appear in this upfield range of the carboxyl region.[10][14]
~120-160Absent or +Aromatic & Vinylic Carbons . Six aromatic and three vinylic carbons are expected. The carbon attached to the methoxy group (C3') will be the most deshielded (~160 ppm). DEPT helps assign the protonated carbons.[16]
~115AbsentMalonic Carbon (=C<) . Quaternary carbon of the malonic acid moiety.
~55+-OCH₃ (Methoxy carbon). A characteristic signal for a methoxy group.
2D NMR (COSY & HMBC): Assembling the Pieces

Objective: To unambiguously establish bond-by-bond connectivity. COSY identifies protons coupled to each other (typically through 2-3 bonds), while HMBC identifies longer-range couplings between protons and carbons (2-3 bonds), which is crucial for linking molecular fragments.[17][18]

Interpretation of Key Correlations:

  • COSY (Correlation Spectroscopy):

    • A strong cross-peak between the vinylic proton (Hc, ~7.5 ppm) and the allylic proton (Hb, ~7.8 ppm) will confirm their direct coupling.

    • A network of cross-peaks in the aromatic region (~6.9-7.4 ppm) will confirm the connectivity within the phenyl ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for connecting the isolated spin systems.

G cluster_nodes mol H_methoxy OCH₃ Protons C_aromatic Aromatic C3' H_methoxy->C_aromatic  Connects methoxy  to the ring H_vinylic Vinylic Protons C_malonic Malonic Cα H_vinylic->C_malonic  Connects allyl chain  to malonic acid C_carboxyl Carboxyl C=O H_vinylic->C_carboxyl  Confirms conjugation  with carboxyls

Caption: Key HMBC correlations confirming fragment connectivity.

  • Methoxy-to-Ring: A correlation from the methoxy protons (Hh, ~3.8 ppm) to the aromatic carbon C3' (~160 ppm) definitively places the methoxy group on the ring.

  • Chain-to-Ring: Correlations from the vinylic proton Hc to carbons of the aromatic ring will link the allylidene chain to the phenyl group.

  • Chain-to-Malonate: Crucially, correlations from the allylic proton Hb to the quaternary malonic carbon (~115 ppm) and the two carboxyl carbons (~165-170 ppm) will connect the entire side chain, confirming the "allylidene-malonic acid" linkage.

Conclusion: A Unified Structural Confirmation

The collective evidence provides an unambiguous confirmation of the structure of this compound.

  • HRMS establishes the correct elemental formula: C₁₃H₁₂O₅.

  • FTIR confirms the presence of all key functional groups: carboxylic acid, conjugated alkene, and an aryl ether.

  • ¹H and ¹³C NMR provide a complete census of all proton and carbon environments, consistent with the proposed structure.

  • COSY and HMBC definitively piece together the molecular fragments—the methoxyphenyl group, the trans-allylidene bridge, and the malonic acid head—into a single, validated molecular architecture.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity and confidence in the assigned structure, a critical requirement for any further research or development involving this compound.

References

  • Fiveable. (n.d.). High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Pleasance, S., et al. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Kalinowska, M., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11116.
  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 771-782.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]

  • University of Connecticut. (n.d.). MRRC Structure Elucidation Notes. Retrieved from [Link]

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  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR partial spectra (500 MHz) of cinnamic acid. Retrieved from [Link]

  • MDPI. (2023). Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine free Knoevenagel condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2001). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). The condensation of aldehydes with malonic acid. Retrieved from [Link]

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A Technical Guide to 2-(3-(3-Methoxyphenyl)allylidene)malonic Acid: A Putative Monocarboxylate Transporter Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Candidate in Metabolic Targeting of Cancer

2-(3-(3-Methoxyphenyl)allylidene)malonic acid (CAS No. 14160-39-5) is a small molecule belonging to the broader class of cinnamic acid derivatives. While specific research on this particular compound is not extensively documented in publicly available literature, its structural features suggest a compelling potential as a modulator of key cellular metabolic pathways, particularly those implicated in cancer progression. This guide provides a technical overview of its proposed synthesis, hypothesized mechanism of action as a monocarboxylate transporter (MCT) inhibitor, and a framework for its experimental validation.

Cinnamic acid and its analogues are a well-established class of compounds with a diverse range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] A significant body of research has highlighted the ability of certain cinnamic acid derivatives to inhibit monocarboxylate transporters, a family of proteins crucial for the metabolic adaptability of cancer cells.[3][4] Given the structural similarities, this compound emerges as a molecule of interest for researchers focused on developing novel therapeutics that exploit the metabolic vulnerabilities of tumors.

Proposed Synthesis: A Pathway to Investigation

The synthesis of this compound can be readily achieved through a Knoevenagel condensation reaction. This well-established method in organic chemistry involves the reaction of an aldehyde or ketone with an active methylene compound, in this case, 3-methoxycinnamaldehyde and malonic acid, respectively.

Synthetic Workflow: Knoevenagel Condensation

A plausible and efficient synthetic route is outlined below. The selection of a weak base as a catalyst is crucial for promoting the reaction while minimizing side products.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions Reactant1 3-Methoxycinnamaldehyde Reaction_Step Knoevenagel Condensation Reactant1->Reaction_Step Reactant2 Malonic Acid Reactant2->Reaction_Step Catalyst Piperidine/Pyridine Catalyst->Reaction_Step Solvent Ethanol or Toluene Solvent->Reaction_Step Conditions Reflux Conditions->Reaction_Step Product This compound Reaction_Step->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxycinnamaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, for example, piperidine or pyridine (0.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. This can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.[5][6]

Hypothesized Biological Activity: Targeting Cancer Metabolism

The structural resemblance of this compound to known MCT inhibitors, such as α-cyano-4-hydroxycinnamic acid, forms the basis of its hypothesized biological activity.[3] MCTs, particularly MCT1 and MCT4, are critical for the survival and proliferation of highly glycolytic cancer cells.

The Role of Monocarboxylate Transporters in Oncology

Many cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[7] This metabolic state leads to the production of large amounts of lactic acid. To avoid intracellular acidification and maintain a high glycolytic flux, cancer cells upregulate MCTs to export lactate out of the cell.[8] This lactate can then be taken up by other cancer cells or stromal cells and used as a fuel source, creating a symbiotic metabolic relationship within the tumor microenvironment.[7]

Inhibition of MCTs disrupts this crucial lactate transport, leading to an accumulation of lactate inside the cancer cell.[8] This intracellular acidification can inhibit glycolysis and ultimately lead to cell death, making MCTs an attractive target for cancer therapy.[7][8]

MCT_Inhibition cluster_cell Glycolytic Cancer Cell cluster_effects Downstream Effects Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Lactate_in Lactate (intracellular) Pyruvate->Lactate_in H_in H+ (intracellular) Pyruvate->H_in MCT MCT1/4 Lactate_in->MCT Acidification Intracellular Acidification Lactate_in->Acidification H_in->MCT H_in->Acidification Glycolysis->Pyruvate Lactate_out Lactate (extracellular) MCT->Lactate_out H_out H+ (extracellular) MCT->H_out Inhibitor This compound Inhibitor->MCT Glycolysis_Inhibition Glycolysis Inhibition Acidification->Glycolysis_Inhibition Cell_Death Cell Death Glycolysis_Inhibition->Cell_Death

Caption: Proposed mechanism of MCT inhibition in cancer cells.

Framework for Experimental Validation

To validate the hypothesized activity of this compound, a series of in vitro and cell-based assays are recommended.

In Vitro MCT Inhibition Assays
  • Objective: To determine the direct inhibitory effect of the compound on MCT1 and MCT4 activity.

  • Methodology:

    • Utilize cell lines engineered to overexpress either MCT1 or MCT4.

    • Perform radiolabeled lactate uptake or efflux assays. For uptake, cells are incubated with [¹⁴C]-lactate in the presence of varying concentrations of the test compound.

    • Measure the intracellular radioactivity to determine the rate of lactate transport.

    • Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of MCT activity.

Cell-Based Assays for Anticancer Activity
  • Objective: To assess the effect of the compound on the proliferation and viability of cancer cells.

  • Methodology:

    • Select a panel of cancer cell lines with varying levels of MCT1 and MCT4 expression and dependence on glycolysis.

    • Treat the cells with a range of concentrations of this compound.

    • Perform cell viability assays (e.g., MTT or CellTiter-Glo) after a defined incubation period (e.g., 72 hours).

    • Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

    • Measure intracellular and extracellular lactate levels to confirm the on-target effect of MCT inhibition.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale for Drug Development
Molecular Weight ~248.23 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
logP Moderately lipophilicA balance is needed for membrane permeability and aqueous solubility.
Hydrogen Bond Donors 2 (from the carboxylic acid)Influences solubility and interactions with the biological target.
Hydrogen Bond Acceptors 5 (from the oxygens)Affects solubility and binding affinity.

Future Directions and Therapeutic Potential

Should experimental validation confirm the hypothesized activity of this compound as an MCT inhibitor, several avenues for further research would be warranted. Structure-activity relationship (SAR) studies could be initiated to optimize the potency and selectivity of the compound. Further investigation into its pharmacokinetic and pharmacodynamic properties would be essential for its development as a potential therapeutic agent.

The targeting of cancer metabolism is a rapidly evolving and promising field in oncology. Small molecules like this compound, which are predicted to modulate key metabolic pathways, represent valuable tools for both basic research and clinical translation. This guide provides a foundational framework for initiating the scientific inquiry into this promising, yet under-explored, chemical entity.

References

  • Exploring monocarboxylate transporter inhibition for cancer treatment - PMC. (n.d.).
  • Monocarboxylate Transporter | Inhibitors | MedChemExpress. (n.d.).
  • What are MCT1 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
  • Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds - ResearchGate. (2025, November 11).
  • MCT Review | MCT inhibitor - Selleck Chemicals. (n.d.).
  • Cas no 14160-39-5 (this compound). (n.d.).
  • Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives | Request PDF - ResearchGate. (n.d.).
  • Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - MDPI. (2023, July 17).
  • Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins - PMC - PubMed Central. (n.d.).
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A Technical Guide to the Physicochemical Properties of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical analysis of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid (CAS No. 14160-39-5), a specialized organic compound with significant potential as a building block in synthetic chemistry. The guide is structured to deliver critical information to researchers, chemists, and drug development professionals, focusing on the compound's core physicochemical properties, synthetic pathways, reactivity, and analytical characterization. By integrating established chemical principles with detailed experimental protocols, this whitepaper serves as a comprehensive resource for the effective utilization of this versatile molecule in advanced research and development projects.

Compound Identification and Structure

This compound is a dicarboxylic acid derivative featuring a conjugated system that links a methoxy-substituted phenyl group to a malonic acid moiety. This unique arrangement of functional groups—a benzene ether, a conjugated diene system, and two carboxylic acids—imparts a distinct set of properties and reactivity, making it a valuable intermediate in organic synthesis.

Chemical Structure

The structural framework of the molecule is pivotal to its chemical behavior. The electron-donating methoxy group on the phenyl ring influences the electron density of the conjugated system, while the two electron-withdrawing carboxylic acid groups at the terminus render the allylidene protons acidic and provide sites for a variety of chemical transformations.

Caption: Chemical structure of this compound.

Nomenclature and Identifiers

Accurate identification is critical for regulatory compliance and scientific communication. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 14160-39-5[1][2][3][4]
Molecular Formula C₁₃H₁₂O₅[1][][6]
Molecular Weight 248.23 g/mol [1][][6]
IUPAC Name 2-[(E)-3-(3-methoxyphenyl)prop-2-enylidene]propanedioic acid[][6]
Common Synonyms (E)-2-(3-(3-Methoxyphenyl)allylidene)malonic acid, 2-[3-(3-Methoxyphenyl)prop-2-enylidene]propanedioic acid[4][6]
InChI Key MGLHHXROZCJFQL-HWKANZROSA-N[]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and suitability for specific applications.

Summary of Properties
PropertyValue / DescriptionSource(s)
Physical Form Expected to be a crystalline solid.Inferred from malonic acid[7]
Density 1.33 g/cm³ (Computed)[]
Melting Point Data not publicly available. Malonic acid melts at 135-137 °C and decomposes.[7][8] A similar behavior is expected.
Boiling Point Decomposes upon heating.Inferred from malonic acid[7][8]
Solubility Predicted to be soluble in polar organic solvents such as alcohols, ethers, and pyridine; sparingly soluble in water.Inferred from malonic acid[7]
Acidity (pKa) Not experimentally determined. Expected to have two pKa values similar to malonic acid (pKa₁ = 2.83, pKa₂ = 5.69) due to the two carboxylic acid groups.[8]
Storage Store sealed in a dry environment at 2-8°C.[1][1]
Detailed Analysis
  • Acidity: The presence of two carboxylic acid groups makes this an acidic compound. The first proton is significantly more acidic than a simple carboxylic acid due to the stabilizing effect of the adjacent carboxyl group. The extended conjugation with the phenyl ring may slightly modulate these pKa values compared to unsubstituted malonic acid.[8]

  • Stability: The compound should be stored in a dry, cool environment to prevent potential degradation.[1] The allylidene group and the carboxylic acid functionalities are susceptible to decarboxylation at elevated temperatures, a characteristic feature of malonic acid derivatives.[9]

  • Solubility Profile: The polarity imparted by the two carboxylic acid groups is counterbalanced by the nonpolar phenyl and allyl components. This amphiphilic nature suggests solubility in a range of polar organic solvents but limited solubility in water, a critical consideration for reaction and purification solvent selection.

Synthesis and Reactivity

Understanding the synthetic route and inherent reactivity of this compound is fundamental to its application as a chemical intermediate.

Synthetic Pathway: The Knoevenagel-Doebner Condensation

This compound is efficiently synthesized via the Knoevenagel condensation , a cornerstone reaction in organic chemistry for forming carbon-carbon double bonds.[9][10] Specifically, the Doebner modification is employed, which involves the reaction of an aldehyde (3-methoxycinnamaldehyde) with malonic acid using pyridine as both a catalyst and solvent.[9][11][12]

The mechanism proceeds through three key steps:

  • Enolate Formation: The basic catalyst (pyridine) deprotonates the active methylene group of malonic acid to form a nucleophilic enolate.[10]

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde, forming an aldol-type addition product.[10]

  • Dehydration and Decarboxylation: The intermediate alcohol is eliminated as water (dehydration) to form the α,β-unsaturated product. Under the conditions of the Doebner modification (refluxing pyridine), a concerted decarboxylation often occurs, although for the synthesis of the target dicarboxylic acid, conditions would be controlled to prevent this.[9][11]

Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 3-Methoxycinnamaldehyde reaction Knoevenagel-Doebner Condensation reactant1->reaction reactant2 Malonic Acid reactant2->reaction catalyst Pyridine (Catalyst/Solvent) catalyst->reaction catalysis temp Heating temp->reaction product 2-(3-(3-Methoxyphenyl)allylidene) malonic acid reaction->product

Caption: Workflow for the synthesis of the target compound.

Detailed Synthetic Protocol

This protocol is a representative procedure based on the principles of the Knoevenagel-Doebner condensation.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonic acid (1.0 eq) and 3-methoxycinnamaldehyde (1.0 eq).

  • Solvent/Catalyst Addition: Add anhydrous pyridine (serving as both solvent and catalyst) to the flask. The amount should be sufficient to dissolve the reactants upon gentle warming.

  • Reaction: Heat the mixture to reflux and maintain for the required duration (typically monitored by Thin Layer Chromatography, TLC). Causality Note: Pyridine's role as a weak base is crucial. It is strong enough to deprotonate malonic acid but not so strong as to cause self-condensation of the aldehyde, ensuring the desired cross-condensation reaction proceeds efficiently.[9]

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude solid with cold water to remove any remaining salts. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound. The purity should be validated by melting point determination and spectroscopic analysis.

Chemical Reactivity

The molecule's reactivity is governed by its functional groups:

  • Carboxylic Acids: Can undergo standard reactions like esterification (with alcohols), conversion to acid chlorides (with thionyl chloride), and amide formation.

  • α,β-Unsaturated System: The conjugated double bonds are susceptible to nucleophilic addition reactions (Michael addition).

  • Decarboxylation: Heating, particularly in the presence of a base like pyridine, can lead to the loss of one molecule of CO₂, a common reaction for substituted malonic acids.[8][9]

Spectroscopic and Analytical Characterization

While specific experimental spectra for this exact compound are not widely published, its structure allows for the confident prediction of key spectroscopic features. These predictions are essential for confirming the identity and purity of a synthesized sample.

Predicted Spectroscopic Data
Technique Expected Features
¹H NMR ~12-13 ppm: Broad singlet, 2H (acidic COOH protons).~6.8-7.5 ppm: Multiplets, 4H (aromatic protons) and 3H (vinylic protons).~3.8 ppm: Singlet, 3H (methoxy -OCH₃ protons).
¹³C NMR ~165-170 ppm: 2C (carbonyl carbons of COOH).~160 ppm: 1C (aromatic C-OCH₃).~115-140 ppm: Aromatic and vinylic carbons.~55 ppm: 1C (methoxy -OCH₃ carbon).
FT-IR (cm⁻¹) ~2500-3300: Very broad O-H stretch (carboxylic acid).~1680-1710: Strong C=O stretch (carboxylic acid dimer).~1600-1620: C=C stretch (conjugated alkene).~1250: C-O stretch (aryl ether).
Mass Spec (MS) [M]⁺ or [M-H]⁻: Expected molecular ion peak at m/z ≈ 248.07 (for C₁₃H₁₂O₅). Fragmentation may show loss of H₂O (m/z 230) and CO₂ (m/z 204).
Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the carbon-hydrogen framework of the molecule.

    • Methodology: Dissolve a ~5-10 mg sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic protons are observable. Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Validation: The observed chemical shifts, integration values (for ¹H), and coupling constants should match the predicted data, confirming the presence of all functional groups and their connectivity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Objective: To identify the key functional groups present in the molecule.

    • Methodology: Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Validation: The presence of characteristic absorption bands for O-H (broad), C=O, C=C, and C-O groups provides definitive evidence of the compound's structure.

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and fragmentation pattern.

    • Methodology: Use a technique like Electrospray Ionization (ESI) for accurate mass determination. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

    • Validation: The observed mass of the molecular ion must correspond to the calculated exact mass of C₁₃H₁₂O₅ (248.0685 Da), confirming the molecular formula.

Applications in Research and Development

This compound is not an end-product but rather a versatile platform molecule.

  • Synthetic Building Block: Its multiple functional groups allow it to be a precursor for more complex molecular architectures. It can be used in the synthesis of heterocycles, polymers, and other fine chemicals.[1][]

  • Medicinal Chemistry: Malonic acid derivatives have been investigated for various therapeutic applications, including as anti-HIV agents.[13] The unique scaffold of this compound makes it an attractive starting point for designing novel enzyme inhibitors or receptor ligands in drug discovery programs. The conjugated system, in particular, is a common feature in pharmacologically active molecules.

References

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  • PubChem. 2-[3-(3-methoxyphenyl)prop-2-enylidene]propanedioic Acid. Available at: [Link]

  • Pure Chemistry. Knoevenagel condensation mechanism and applications. Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

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  • L.S. College, Muzaffarpur. Knoevenagel condensation. Available at: [Link]

  • SpectraBase. 2-(3-Methoxyphenyl)-2-methyl-malonic acid diethyl ester. Available at: [Link]

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Malonic Acid Derivatives: A Technical Guide to Unveiling Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonic acid, a simple dicarboxylic acid, and its derivatives represent a versatile chemical scaffold with significant, yet not fully exploited, potential in therapeutic agent development.[1][2][3][4] This technical guide provides an in-depth exploration of the core therapeutic targets amenable to modulation by malonic acid derivatives. We will delve into the mechanistic underpinnings of their activity, focusing on key enzyme families and metabolic pathways implicated in a range of pathologies, from cancer to infectious diseases. This document is designed to serve as a comprehensive resource for researchers and drug development professionals, offering not only a survey of the current landscape but also actionable insights into experimental validation and future avenues of investigation.

Introduction: The Chemical Versatility of the Malonate Scaffold

Malonic acid's defining feature is its reactive methylene group flanked by two carboxyl groups. This unique structure provides a synthetically tractable platform for generating a diverse library of derivatives.[3][4] The ability to readily introduce various substituents allows for the fine-tuning of steric and electronic properties, enabling the design of molecules with high affinity and selectivity for specific biological targets. From simple esters and amides to more complex heterocyclic structures, the malonate core serves as a foundational building block in medicinal chemistry.[3]

Key Therapeutic Target Classes

The therapeutic efficacy of malonic acid derivatives stems from their ability to interact with and modulate the activity of several critical classes of enzymes and metabolic pathways.

Enzyme Inhibition: A Primary Mechanism of Action

A predominant mechanism through which malonic acid derivatives exert their biological effects is through competitive and non-competitive enzyme inhibition. Their structural similarity to natural substrates allows them to bind to the active sites of various enzymes, thereby blocking their catalytic function.[5]

One of the earliest and most classic examples of competitive inhibition involves malonic acid and its inhibitory effect on succinate dehydrogenase, a key enzyme in the citric acid cycle and the electron transport chain.[4][5] Malonate's structural resemblance to the enzyme's natural substrate, succinate, allows it to bind to the active site without undergoing a reaction, thus competitively inhibiting cellular respiration.[5] This fundamental interaction highlights the potential of malonic acid derivatives to target metabolic pathways that are dysregulated in diseases like cancer.

Fatty acid synthase (FASN) is a crucial enzyme responsible for the de novo synthesis of fatty acids.[6] In many cancer cells, FASN is overexpressed to meet the high demand for lipids required for membrane synthesis and signaling.[7] Malonyl-CoA is a fundamental building block in this process, making FASN an attractive target for inhibitors.[6][8][9] Malonic acid derivatives can be designed to mimic malonyl-CoA or to bind to other allosteric sites on the FASN complex, thereby inhibiting its activity and impeding cancer cell proliferation.[6][10] Inhibition of FASN by its derivatives can lead to an accumulation of malonyl-CoA, which in turn can have downstream effects on other metabolic pathways, such as mTOR signaling.[7]

  • Experimental Protocol: FASN Inhibition Assay

    • Objective: To determine the half-maximal inhibitory concentration (IC50) of a malonic acid derivative against FASN.

    • Materials: Purified human FASN, acetyl-CoA, malonyl-CoA, NADPH, spectrophotometer.

    • Procedure:

      • Prepare a reaction mixture containing buffer, NADPH, acetyl-CoA, and the test compound at various concentrations.

      • Initiate the reaction by adding purified FASN.

      • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

      • Calculate the initial reaction velocity for each concentration of the inhibitor.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • Self-Validation: Run parallel reactions with a known FASN inhibitor (e.g., cerulenin) as a positive control and a vehicle control (e.g., DMSO) as a negative control. The results should demonstrate a dose-dependent inhibition by the test compound and the positive control, with no significant inhibition by the vehicle.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[11][12] Their dysregulation is implicated in various cancers and other diseases.[12] Several HDAC inhibitors have been developed as anti-cancer drugs.[11] Malonic acid derivatives, particularly those incorporating a zinc-binding group like a hydroxamic acid, can effectively inhibit HDACs by chelating the zinc ion in the enzyme's active site.[13][14]

  • Visualization: HDAC Inhibition by a Malonic Acid Derivative

HDAC_Inhibition cluster_HDAC HDAC Active Site Active_Site Histone Tail (Substrate) HDAC_Enzyme HDAC Active_Site->HDAC_Enzyme Binds to Zinc_Ion Zn2+ Malonic_Acid_Derivative Malonic Acid Derivative (Inhibitor) Malonic_Acid_Derivative->Zinc_Ion Chelates Malonic_Acid_Derivative->HDAC_Enzyme Inhibits

Caption: Mechanism of HDAC inhibition by a malonic acid derivative.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[15][16] Their overexpression is associated with cancer invasion and metastasis.[16] Malonic acid-based hydroxamates have been designed as potent MMP inhibitors, demonstrating a non-substrate-like binding mode.[15][16][17] This unique binding was revealed through X-ray crystallography and has guided the structure-based design of more potent and selective inhibitors.[15][16][17][18]

In many cancer cells, there is a metabolic shift towards aerobic glycolysis, known as the Warburg effect. Lactate dehydrogenase A (LDH-A) is a key enzyme in this process, converting pyruvate to lactate. Malonic acid derivatives have been investigated as LDH-A inhibitors, demonstrating anti-proliferative activity in cancer cells.[19]

CD73 is an enzyme that plays a role in the production of adenosine in the tumor microenvironment, which has immunosuppressive effects.[20] Novel malonic acid non-nucleoside derivatives have been developed as potent CD73 inhibitors, showing promise for cancer immunotherapy.[20][21]

Modulation of Metabolic Pathways

Beyond direct enzyme inhibition, malonic acid derivatives can influence entire metabolic pathways, offering a broader therapeutic impact.

As previously discussed, targeting FASN can disrupt the entire fatty acid synthesis pathway, which is crucial for the survival and proliferation of cancer cells.[6][7]

Malonyl-CoA is a central metabolite that serves as a building block for fatty acid synthesis and also acts as an allosteric inhibitor of mitochondrial fatty acid oxidation.[22] The intracellular levels of malonyl-CoA are tightly regulated. Malonyl-CoA synthetase (ACSF3) provides a mitochondrial pathway for its generation from malonate.[22] Designing derivatives that can modulate the enzymes involved in malonyl-CoA synthesis or degradation could provide a novel approach to altering cellular metabolism.

  • Visualization: Malonyl-CoA Metabolic Hub

Malonyl_CoA_Metabolism Malonate Malonate ACSF3 ACSF3 Malonate->ACSF3 Acetyl_CoA Acetyl_CoA ACC ACC Acetyl_CoA->ACC Malonyl_CoA Malonyl_CoA Fatty_Acid_Synthesis Fatty_Acid_Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Substrate Fatty_Acid_Oxidation Fatty_Acid_Oxidation Malonyl_CoA->Fatty_Acid_Oxidation Inhibits ACSF3->Malonyl_CoA ACC->Malonyl_CoA

Caption: The central role of Malonyl-CoA in cellular metabolism.

Therapeutic Applications

The diverse range of biological targets for malonic acid derivatives translates into a broad spectrum of potential therapeutic applications.

Oncology

Cancer is a primary area where malonic acid derivatives show significant promise. Their ability to inhibit enzymes crucial for cancer cell metabolism and proliferation, such as FASN, HDACs, MMPs, and LDH-A, makes them attractive candidates for anti-cancer drug development.[19][23][24][25][26]

Infectious Diseases

The fatty acid synthesis pathway in bacteria (FAS-II) is distinct from the human pathway (FAS-I), presenting an opportunity for the development of selective antibacterial agents. Malonic acid derivatives that specifically inhibit bacterial FAS enzymes could serve as novel antibiotics.[9] Additionally, some derivatives have shown anti-HIV activity by inhibiting key viral enzymes.[27]

Neurological and Inflammatory Disorders

Emerging research suggests that malonic acid derivatives may have applications in other disease areas. For instance, certain derivatives have been synthesized as selective muscarinic receptor antagonists, which could be relevant for treating neurological disorders.[28]

Future Directions and Conclusion

The therapeutic potential of malonic acid derivatives is vast and continues to expand as our understanding of their biological targets deepens. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of existing derivatives.

  • Target Identification and Validation: To uncover novel biological targets and pathways modulated by this chemical class.

  • Combination Therapies: To explore the synergistic effects of malonic acid derivatives with other therapeutic agents.

References

  • Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data. [Link]

  • Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently - SciSpace. [Link]

  • Design and Synthesis of Malonic Acid-Based Inhibitors of Human Neutrophil Collagenase (MMP8) | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - PubMed. [Link]

  • Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data - PubMed. [Link]

  • Malonic Acid: Applications in Pharmaceutical Synthesis and Beyond. [Link]

  • Bis-substituted malonic acid hydroxamate derivatives as inhibitors of human neutrophil collagenase (MMP8) - PubMed. [Link]

  • Malonic Acid: The ideal choice for a variety of industrial applications discover the impact of this chemical in transforming critical industries - Multichem. [Link]

  • Derivation of an anti-cancer drug nanocarrier using a malonic acid-based deep eutectic solvent as a functionalization agent - UM Research Repository. [Link]

  • The Crucial Role of Malonic Acid in Pharmaceutical Synthesis and Manufacturing. [Link]

  • Malonic acid - Wikipedia. [Link]

  • Design, Synthesis, and Anti-Prostate Cancer Potential of 2-(4-Nitrobenzyl) Malonates In Vitro and DAL Acute Oral Toxicity Assessment In Vivo - PubMed. [Link]

  • The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PubMed Central. [Link]

  • Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors - PubMed. [Link]

  • 10.7: Enzyme Inhibition - Chemistry LibreTexts. [Link]

  • Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors - R Discovery. [Link]

  • Competitive inhibition (video) - Khan Academy. [Link]

  • Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation. [Link]

  • Malonamic acid derivatives as M1 selective muscarinic receptor antagonists - PubMed. [Link]

  • Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically - NIH. [Link]

  • The artificial synthetic pathway of malonic acid. (A) Oxaloacetic acid... - ResearchGate. [Link]

  • Impairment of Angiogenesis by Fatty Acid Synthase Inhibition Involves mTOR Malonylation. [Link]

  • A MALONIC ACID DERIVATIVE AS AN INTERMEDIATE IN FATTY ACID SYNTHESIS | Journal of the American Chemical Society. [Link]

  • Malonic Acid and Derivatives - ResearchGate. [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PubMed Central. [Link]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. [Link]

  • Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors - PubMed. [Link]

  • Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies - MDPI. [Link]

  • The Inhibitory Effects of Maclurin on Fatty Acid Synthase and Adipocyte Differentiation. [Link]

  • Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC - PubMed Central. [Link]

  • Malonic Acid and Derivatives - ResearchGate. [Link]

  • The whole metabolic pathway for 3-HP biosynthesis from malonic acid.... - ResearchGate. [Link]

  • Non-natural macrocyclic inhibitors of histone deacetylases: design, synthesis, and activity. [Link]

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Discovery and history of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-(3-Methoxyphenyl)allylidene)malonic Acid: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a cinnamic acid derivative with potential applications in organic synthesis and medicinal chemistry. The guide details the historical context of its synthesis via the Knoevenagel condensation, provides a detailed experimental protocol, and explores its potential therapeutic applications by examining related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound belongs to the class of cinnamylidene malonic acids, which are derivatives of cinnamic acid. Cinnamic acids and their derivatives are a well-established class of compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific structure of this compound, featuring a methoxy-substituted phenyl ring and a malonic acid group, suggests its potential as a versatile building block in organic synthesis and as a candidate for biological screening.

The core of its synthesis lies in the Knoevenagel condensation, a fundamental name reaction in organic chemistry discovered by Emil Knoevenagel in 1898. This reaction involves the nucleophilic addition of an active hydrogen compound (in this case, malonic acid) to a carbonyl group (3-methoxycinnamaldehyde), followed by a dehydration reaction.

Historical Context and Discovery

The choice of 3-methoxycinnamaldehyde as a starting material is significant. The methoxy group at the meta position of the phenyl ring can influence the electronic properties and reactivity of the molecule, as well as its biological activity. Research into cinnamaldehyde derivatives for various applications has been ongoing for decades, with a focus on their potential as therapeutic agents.

Synthesis and Mechanism

The synthesis of this compound is achieved through a Knoevenagel condensation between 3-methoxycinnamaldehyde and malonic acid, typically in the presence of a basic catalyst such as piperidine or pyridine.

Reaction Mechanism

The reaction proceeds in the following steps:

  • Deprotonation: The basic catalyst removes a proton from the active methylene group of malonic acid, forming a carbanion.

  • Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-methoxycinnamaldehyde.

  • Protonation: The resulting alkoxide is protonated by the conjugate acid of the catalyst.

  • Dehydration: The intermediate alcohol undergoes dehydration to form the final product, this compound.

Experimental Protocol

A representative experimental protocol for the synthesis of a related compound, 2-cyano-3-(3-methoxyphenyl)acrylic acid, is provided below. This can be adapted for the synthesis of this compound by substituting cyanoacetic acid with malonic acid.

Materials:

  • 3-methoxycinnamaldehyde

  • Malonic acid

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Distilled water

Procedure:

  • Dissolve 3-methoxycinnamaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold distilled water, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • Spectroscopy (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

Potential Therapeutic Applications

While direct studies on the biological activity of this compound are limited, the broader class of cinnamylidene malonic acid derivatives has shown promise in several therapeutic areas.

Anticancer Activity

Many cinnamic acid derivatives have been investigated for their anticancer properties. The mechanism of action often involves the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. The methoxy substitution on the phenyl ring can enhance the lipophilicity of the compound, potentially improving its cell permeability and bioavailability.

Anti-inflammatory Activity

Cinnamic acid derivatives are known to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide, prostaglandins, and cytokines. This is often achieved through the modulation of signaling pathways like NF-κB and MAPK.

Antioxidant Activity

The phenolic hydroxyl group, which can be formed by demethylation of the methoxy group in vivo, can act as a radical scavenger, conferring antioxidant properties. This can help to protect cells from oxidative stress, which is implicated in a variety of diseases.

Signaling Pathways and Mechanisms of Action

The potential biological activities of this compound and its derivatives are likely mediated through various signaling pathways. A hypothetical signaling pathway for its potential anticancer effects is depicted below.

anticancer_pathway cluster_0 Compound 2-(3-(3-Methoxyphenyl)allylidene) malonic acid p1 Compound->p1 CellMembrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) MAPK MAPK Pathway (e.g., JNK, p38) ROS->MAPK Apoptosis ↑ Apoptosis (Cell Death) MAPK->Apoptosis Promotes NFkB NF-κB Pathway Proliferation ↓ Cell Proliferation NFkB->Proliferation Blocks Inhibition Inflammation ↓ Inflammation NFkB->Inflammation Blocks Inhibition p1->ROS Induces p1->MAPK Modulates p1->NFkB Inhibits p2

Caption: Hypothetical signaling pathways for the anticancer effects of the title compound.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that suggests potential for further investigation in medicinal chemistry and materials science. While direct research on this specific molecule is sparse, the well-documented biological activities of related cinnamic acid derivatives provide a strong rationale for its future study. The synthetic accessibility via the robust Knoevenagel condensation allows for the facile generation of analogues for structure-activity relationship studies. Further research is warranted to fully elucidate the therapeutic potential of this and related compounds.

References

  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]

  • S. P. (2023). Synthesis of 2-cyano-3-(3-methoxyphenyl)acrylic acid. Mol-Instincts. [Link]

A Technical Guide to 2-(3-(3-Methoxyphenyl)allylidene)malonic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid, a cinnamic acid derivative with potential for further investigation in medicinal chemistry and materials science. While direct research on this specific molecule is limited, this document extrapolates from established chemical principles and the known bioactivities of structurally similar compounds to offer a foundational understanding for researchers.

Chemical Identity and Structure

This compound, identified by the CAS Number 14160-39-5, possesses the molecular formula C₁₃H₁₂O₅ and a molecular weight of 248.23 g/mol .[1][2][3] Its structure features a malonic acid moiety condensed with 3-(3-methoxyphenyl)acrolein, also known as 3-methoxycinnamaldehyde. The extended conjugation from the phenyl ring through the allylidene group to the dicarboxylic acid functionality suggests potential for interesting electronic and biological properties.

Synthesis via Knoevenagel-Doebner Condensation

The primary and most established route for the synthesis of this compound is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, typically in the presence of a basic catalyst.[4][5]

The synthesis is a two-step process, starting from 3-methoxybenzaldehyde:

Step 1: Synthesis of 3-Methoxycinnamaldehyde

The precursor, 3-methoxycinnamaldehyde, is synthesized via a Claisen-Schmidt condensation between 3-methoxybenzaldehyde and acetaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide.[6]

Step 2: Knoevenagel-Doebner Condensation

3-Methoxycinnamaldehyde is then reacted with malonic acid in the presence of a base, such as pyridine with a piperidine catalyst, to yield the final product, this compound.[5][7] The Doebner modification of the Knoevenagel condensation is particularly relevant here, as it utilizes a pyridine base and often results in the formation of α,β-unsaturated carboxylic acids.[4]

Experimental Protocol: A Generalized Procedure

The following is a generalized, two-step protocol for the synthesis of this compound based on established methodologies for similar compounds.

Part A: Synthesis of 3-Methoxycinnamaldehyde

  • Reaction Setup: A solution of 3-methoxybenzaldehyde in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Base and Acetaldehyde Addition: An aqueous or ethanolic solution of a base (e.g., sodium hydroxide) is added, followed by the slow addition of acetaldehyde.

  • Reaction Monitoring: The reaction is stirred at a low temperature and monitored for completion using thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is neutralized with a dilute acid and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure.

  • Purification: The crude 3-methoxycinnamaldehyde is purified by column chromatography or recrystallization.

Part B: Synthesis of this compound

  • Reaction Setup: A mixture of 3-methoxycinnamaldehyde and malonic acid is dissolved in pyridine in a round-bottom flask.

  • Catalyst Addition: A catalytic amount of piperidine is added to the mixture.

  • Heating and Monitoring: The reaction mixture is heated under reflux and monitored by TLC.

  • Workup: After completion, the reaction mixture is cooled and poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Diagram of the Synthetic Pathway:

Synthesis_Pathway cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Knoevenagel-Doebner Condensation 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde 3-Methoxycinnamaldehyde 3-Methoxycinnamaldehyde 3-Methoxybenzaldehyde->3-Methoxycinnamaldehyde Base (e.g., NaOH) Acetaldehyde Acetaldehyde Acetaldehyde->3-Methoxycinnamaldehyde Final_Product This compound 3-Methoxycinnamaldehyde->Final_Product Pyridine, Piperidine Malonic_Acid Malonic Acid Malonic_Acid->Final_Product

Caption: Synthetic pathway for this compound.

Physicochemical Properties and Characterization

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Physical State Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) and aqueous basic solutions.
UV-Vis Spectroscopy The extended conjugated system should result in strong UV absorption.
Infrared (IR) Spectroscopy Characteristic peaks would include O-H stretching from the carboxylic acids, C=O stretching, C=C stretching of the aromatic ring and allylic chain, and C-O stretching of the methoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR would show signals for the aromatic, vinylic, and methoxy protons. ¹³C NMR would display signals for the carboxylic carbons, carbons of the aromatic ring and allylic chain, and the methoxy carbon.

Potential Biological Significance and Therapeutic Applications

Direct biological studies on this compound have not been reported. However, the broader class of methoxy-substituted cinnamic acid derivatives has demonstrated a wide range of pharmacological activities.[7][8] These activities provide a strong rationale for investigating the therapeutic potential of the title compound.

Methoxylated derivatives of cinnamic acid are known for their antioxidant, anti-inflammatory, antimicrobial, antidiabetic, anticancer, and neuroprotective properties .[4][7][8] The presence of the methoxy group on the phenyl ring is a key determinant of the bioactivity of these compounds.[8]

Potential areas of investigation for this compound include:

  • Anticancer Activity: Cinnamic acid and its derivatives have been shown to induce cytotoxic effects in various cancer cell lines.[4] The structural similarity to other known anticancer agents suggests this could be a fruitful area of research.

  • Antioxidant and Anti-inflammatory Effects: Many methoxycinnamic acid derivatives are potent antioxidants and can inhibit inflammatory pathways.[7][9] Coniferaldehyde (4-hydroxy-3-methoxycinnamaldehyde), a related compound, exhibits antioxidant and anti-inflammatory activities.[5]

  • Antimicrobial Properties: Cinnamic acid has demonstrated antibacterial efficacy against various pathogens.[4] The extended conjugation and acidic nature of the target molecule may contribute to antimicrobial activity.

Diagram of Potential Biological Activities:

Biological_Activities cluster_activities Potential Biological Activities (Inferred from Analogs) Target_Compound This compound Anticancer Anticancer Target_Compound->Anticancer Antioxidant Antioxidant Target_Compound->Antioxidant Anti_inflammatory Anti-inflammatory Target_Compound->Anti_inflammatory Antimicrobial Antimicrobial Target_Compound->Antimicrobial Neuroprotective Neuroprotective Target_Compound->Neuroprotective

Caption: Potential biological activities of this compound.

Future Directions and Conclusion

This compound represents an under-explored molecule with a straightforward synthetic route and a high potential for interesting biological activities based on its structural relationship to other bioactive cinnamic acid derivatives. Future research should focus on:

  • Detailed Synthesis and Characterization: Optimization of the synthetic protocol and full characterization using modern spectroscopic techniques (NMR, IR, MS) and elemental analysis.

  • In Vitro Biological Screening: Evaluation of its cytotoxic, antioxidant, anti-inflammatory, and antimicrobial properties against relevant cell lines and microbial strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to understand the impact of structural modifications on biological activity.

References

  • Rychlicka, M., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3672. [Link]

  • Rychlicka, M., et al. Biological potential and mechanism of action of methoxy phenylpropenoic acids. ResearchGate. [Link]

  • MDPI. Methoxylated Derivatives of Cinnamic Acid. Encyclopedia. [Link]

  • Gunia-Krzyżak, A., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Pharmaceuticals, 16(9), 1309. [Link]

  • ChemWhat. 2-[3-(3-METHOXYPHENYL)ALLYLIDENE]MALONIC ACID - Safety Data Sheet. [Link]

  • Schoental, R., & Gibbard, S. (1972). Nasal and other tumours in rats given 3,4,5-trimethoxy-cinnamaldehyde, a derivative of sinapaldehyde and of other , -unsaturated aldehydic wood lignin constituents. British Journal of Cancer, 26(6), 504–505. [Link]

  • PubChem. 3-Methoxycinnamaldehyde. [Link]

  • SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - 3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. [Link]

  • NIST. 3-Methoxycinnamaldehyde. [Link]

  • Wikipedia. 4-Methoxycinnamaldehyde. [Link]

  • PubChem. p-METHOXYCINNAMALDEHYDE. [Link]

  • Al-Warhi, T., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(21), 7434. [Link]

  • SpectraBase. 2-(3-Methoxyphenyl)-2-methyl-malonic acid diethyl ester - Optional[MS (GC)] - Spectrum. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid, a valuable intermediate in organic synthesis and drug discovery. The protocol details a robust procedure based on the Knoevenagel-Doebner condensation reaction. This application note is intended for researchers, chemists, and professionals in the field of drug development, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, characterization methods, and critical safety information.

Introduction: Scientific Context and Significance

The synthesis of α,β-unsaturated carboxylic acids is a cornerstone of modern organic chemistry, providing access to key structural motifs found in a vast array of biologically active molecules. Malonic acid derivatives, in particular, serve as versatile building blocks in the development of novel therapeutic agents, including anti-HIV agents and other pharmaceuticals.[1] The target molecule, this compound, is an extended cinnamic acid derivative, a class of compounds investigated for its potential applications in medicinal chemistry and materials science.

The primary synthetic route employed is the Knoevenagel condensation, a reliable method for forming carbon-carbon bonds between an active methylene compound and a carbonyl group.[2][3] Specifically, this protocol utilizes the Doebner modification, which involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine.[3][4] This modification is particularly effective as it facilitates both the condensation and a subsequent decarboxylation under the reaction conditions, although in this specific synthesis, the dicarboxylic acid is the target product.

Reaction Mechanism and Core Principles

The synthesis proceeds via a Knoevenagel condensation, a nucleophilic addition followed by a dehydration reaction.[3] The mechanism involves several key steps:

  • Deprotonation: The weakly basic catalyst, piperidine, deprotonates the highly acidic α-carbon of malonic acid, forming a nucleophilic enolate ion.[2][5] The presence of two electron-withdrawing carboxyl groups makes the methylene protons particularly acidic.

  • Nucleophilic Attack: The generated enolate attacks the electrophilic carbonyl carbon of 3-methoxycinnamaldehyde. This forms a tetrahedral intermediate.[5]

  • Dehydration: The intermediate undergoes proton transfer and subsequent elimination of a water molecule to form the final α,β-unsaturated product, creating the conjugated double bond system.[5]

Pyridine serves as both the solvent and a weak base, promoting the reaction and maintaining a suitable reaction environment.[3][4]

Knoevenagel_Mechanism sub Substrates: 3-Methoxycinnamaldehyde + Malonic Acid enolate Malonic Acid Enolate (Nucleophile) sub->enolate 1. Deprotonation (Base Catalyzed) cat Catalyst: Piperidine in Pyridine intermediate Tetrahedral Intermediate enolate->intermediate 2. Nucleophilic Attack on Aldehyde product Final Product: This compound intermediate->product 3. Dehydration h2o H₂O intermediate->h2o Workflow A 1. Reagent Setup Combine aldehyde, malonic acid, and pyridine in a flask. B 2. Catalyst Addition Add piperidine to the mixture. A->B C 3. Reflux Heat the reaction mixture to reflux (e.g., 90-100°C) for 2-3 hours. B->C D 4. Cooling & Precipitation Cool to room temp, then pour into an ice/HCl solution. C->D E 5. Filtration Collect the crude solid product using vacuum filtration. D->E F 6. Washing Wash the solid with cold deionized water. E->F G 7. Purification Recrystallize the crude product from an ethanol/water mixture. F->G H 8. Drying & Analysis Dry the pure product under vacuum. Characterize (MP, NMR, IR). G->H

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-methoxycinnamaldehyde (1.62 g, 10.0 mmol) and malonic acid (1.25 g, 12.0 mmol).

  • Solvent Addition: Add 15 mL of pyridine to the flask. Stir the mixture until the solids are mostly dissolved.

  • Catalyst Addition: To the stirring solution, add piperidine (0.5 mL) using a pipette.

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to a gentle reflux (approximately 90-100°C) and maintain this temperature for 2-3 hours. The solution will typically darken in color.

  • Work-up and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. In a separate 500 mL beaker, prepare a solution of crushed ice (approx. 50 g) and 10 mL of concentrated hydrochloric acid.

  • Product Isolation: Slowly pour the cooled reaction mixture into the vigorously stirring ice/HCl solution. A yellow precipitate should form immediately. Continue stirring for 10-15 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove pyridine hydrochloride and other water-soluble impurities.

  • Purification: Transfer the crude solid to a beaker for recrystallization. A suitable solvent system is an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator to a constant weight.

Characterization and Data Analysis

  • Appearance: The final product should be a pale yellow crystalline solid.

  • Melting Point: Determine the melting point of the purified product. A sharp melting range indicates high purity.

  • Yield Calculation:

    • Theoretical Yield (g) = (moles of limiting reagent) × (molar mass of product)

    • Percentage Yield (%) = (Actual Yield / Theoretical Yield) × 100

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum is the most definitive method for structural confirmation. Expected signals include: a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, multiplets in the aromatic region (6.8-7.5 ppm), signals for the vinylic protons of the allylidene chain, and a broad singlet at a high chemical shift (>10 ppm) for the two carboxylic acid protons. [6][7][8] * ¹³C NMR: The carbon spectrum should show signals for the methoxy carbon, aromatic carbons, vinylic carbons, and the carbonyl carbons of the carboxylic acids.

    • FT-IR (KBr): The infrared spectrum should display a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch around 1700 cm⁻¹, and C=C stretching bands in the 1600-1650 cm⁻¹ region.

Safety Precautions and Waste Disposal

Researcher safety is paramount. Adherence to the following guidelines is mandatory.

  • General Handling: This procedure must be conducted in a well-ventilated chemical fume hood. [9][10]Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles at all times. [10][11]An eyewash station and safety shower must be readily accessible. [12][13]* Reagent-Specific Hazards:

    • Pyridine: Highly flammable liquid and vapor. [9]Harmful if swallowed or in contact with skin. [9]Causes skin and eye irritation. Handle away from ignition sources. [10][12] * Piperidine: Flammable liquid and vapor. [11]Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. [13] * Concentrated HCl: Corrosive. Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory tract.

  • Waste Disposal: All organic waste, including the filtrate and recrystallization mother liquor, must be collected in a designated chlorinated or non-halogenated solvent waste container, according to institutional guidelines. Aqueous waste from the work-up should be neutralized before disposal.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive or impure starting aldehyde. 2. Insufficient heating or reaction time. 3. Catalyst degradation.1. Check the purity of 3-methoxycinnamaldehyde via NMR or melting point. 2. Ensure proper reflux temperature is maintained and extend the reaction time. 3. Use freshly opened or distilled piperidine and pyridine.
Oily or Gummy Product 1. Incomplete reaction. 2. Presence of impurities. 3. Insufficient acidification during work-up.1. Monitor the reaction by TLC to confirm completion. 2. Ensure thorough washing of the crude product. 3. Check the pH of the aqueous solution after precipitation to ensure it is strongly acidic.
Product Fails to Crystallize 1. Solution is too dilute. 2. Presence of soluble impurities inhibiting crystallization.1. Boil off some of the solvent to concentrate the solution. 2. Try scratching the inside of the flask with a glass rod to induce crystallization. If necessary, purify by column chromatography.

References

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • SynArchive. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Scribd. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 25(24), 5873. Retrieved from [Link]

  • Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation. (2021). Iranian Journal of Pharmaceutical Research, 20(1), 386-402. Retrieved from [Link]

  • Preparation, characterization, and application of a valine-malonic acid based-DES as a potent catalyst for the green synthesis of thiazolopyrimidines. (2022). Scientific Reports, 12(1), 1-13. Retrieved from [Link]

  • Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. (2018). The Journal of Organic Chemistry, 83(15), 8476-8484. Retrieved from [Link]

  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1051-1054. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one (3b). Retrieved from [Link]

  • ResearchGate. (n.d.). 1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl. Retrieved from [Link]

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Application Notes and Protocols: Malonic Ester Synthesis for Substituted Malonic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Malonic Ester Synthesis

The malonic ester synthesis is a robust and highly adaptable method for the synthesis of mono- and di-substituted carboxylic acids.[1][2] At its core, this synthesis transforms an alkyl halide into a carboxylic acid with two additional carbon atoms.[2] This process utilizes a malonic ester, most commonly diethyl malonate, as the synthetic equivalent of a ⁻CH₂COOH synthon.[2] Its predictability and the use of relatively weak alkoxide bases make it an invaluable tool for carbon-carbon bond formation.[2] This is particularly true in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Substituted malonic acids and their derivatives are a versatile class of compounds with significant potential in medicinal chemistry, including applications in cancer immunotherapy, anti-inflammatory therapies, and as anticonvulsant agents.[3][4]

This guide provides a comprehensive overview of the fundamental principles of the malonic ester synthesis, including its detailed mechanism, reaction conditions, and a field-proven protocol for the preparation of substituted malonic acids.

Core Principles and Reaction Mechanism

The malonic ester synthesis is a multi-step process that can often be performed sequentially in the same reaction vessel.[2][5] The overall transformation consists of four key steps: enolate formation, alkylation, hydrolysis, and decarboxylation.[2][6][7] The success of the reaction hinges on the high acidity of the α-hydrogens of the malonic ester (pKa ≈ 13), which allows for easy deprotonation with a moderately strong base like sodium ethoxide.[2][8][9]

The Four Key Stages:
  • Enolate Formation: The synthesis begins with the deprotonation of the malonic ester at the α-carbon.[1][5][6] This is accomplished by a strong base, forming a resonance-stabilized enolate.[10][11]

  • Alkylation: The resulting enolate acts as a nucleophile and attacks an alkyl halide in an SN2 reaction.[1][6][7][9] This step forms a new carbon-carbon bond and introduces the desired alkyl group.[6]

  • Hydrolysis (Saponification): The substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid.[1][6][7] This is typically achieved by heating with aqueous acid or base.[6][12]

  • Decarboxylation: The final step involves the decarboxylation of the substituted malonic acid, which readily loses carbon dioxide upon heating to yield the final substituted acetic acid.[1][6][7][13]

Visualizing the Workflow:

Malonic_Ester_Synthesis Start Diethyl Malonate Enolate Resonance-Stabilized Enolate Start->Enolate 1. Deprotonation (Base, e.g., NaOEt) AlkylatedEster Substituted Malonic Ester Enolate->AlkylatedEster 2. Alkylation (Alkyl Halide, R-X) MalonicAcid Substituted Malonic Acid AlkylatedEster->MalonicAcid 3. Hydrolysis (H₃O⁺ or OH⁻, Heat) FinalProduct Substituted Acetic Acid MalonicAcid->FinalProduct 4. Decarboxylation (Heat, -CO₂)

Caption: Workflow of the Malonic Ester Synthesis.

Experimental Protocol: Synthesis of a Mono-Substituted Malonic Acid

This protocol provides a general procedure for the mono-alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield a substituted malonic acid.

Materials and Reagents:
Reagent/MaterialGradeSupplierNotes
Diethyl malonateReagentSigma-Aldrich---
Sodium ethoxide (NaOEt)ReagentAcros OrganicsHandle under inert atmosphere.
Alkyl halide (R-X)ReagentVariesPrimary alkyl halides are preferred.
Anhydrous ethanolACSFisher Scientific---
Diethyl etherACSVWR---
Hydrochloric acid (HCl)ConcentratedJ.T. Baker---
Sodium hydroxide (NaOH)PelletsEMD Millipore---
Anhydrous sodium sulfateGranularAlfa Aesar---
Step-by-Step Methodology:

Part 1: Alkylation of Diethyl Malonate

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Base Preparation: In the flask, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

  • Enolate Formation: To the stirred sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.[14] Stir the mixture for 30-60 minutes to ensure the complete formation of the enolate.[14]

  • Alkylation: Slowly add the primary alkyl halide (1.0 equivalent) to the enolate solution.[14] An exothermic reaction may occur. After the addition is complete, heat the mixture to reflux.[14]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: After cooling the reaction to room temperature, remove the ethanol under reduced pressure.[14] Add water to the residue and extract the product with diethyl ether.[14]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14] The crude product can be purified by vacuum distillation or column chromatography.[14]

Part 2: Hydrolysis and Decarboxylation

  • Saponification: The purified substituted malonic ester is refluxed with a solution of sodium hydroxide in water.

  • Acidification: After the hydrolysis is complete, the reaction mixture is cooled and then acidified with concentrated hydrochloric acid.

  • Decarboxylation: The acidified mixture is then heated, which induces decarboxylation, leading to the formation of the substituted malonic acid and the evolution of carbon dioxide gas.[13][15]

  • Isolation: The final product, the substituted malonic acid, can be isolated by extraction with an organic solvent, followed by drying and removal of the solvent.

Key Considerations and Troubleshooting

Choice of Base

The selection of the base is crucial for the success of the malonic ester synthesis. Sodium ethoxide in ethanol is a common and effective choice.[16] It's important to match the alkoxide base to the ester to prevent transesterification.[10][14] For instance, with diethyl malonate, sodium ethoxide should be used.[14] Stronger, non-nucleophilic bases like sodium hydride can also be employed and may offer advantages in certain cases.[16]

Alkylating Agent

The alkylation step proceeds via an SN2 mechanism, which means that primary alkyl halides are the best substrates.[2][6] Secondary alkyl halides can be used but may lead to lower yields and elimination byproducts.[2][6] Tertiary alkyl halides are not suitable as they will primarily undergo elimination.[6]

Dialkylation

A potential side reaction is dialkylation, where the mono-alkylated product is deprotonated and reacts with a second molecule of the alkyl halide.[2][10] To minimize this, a strict 1:1 stoichiometry of the malonic ester to the alkylating agent should be used, and the alkyl halide should be added slowly to the reaction mixture.[14]

Applications in Drug Development

The versatility of the malonic ester synthesis makes it a valuable tool in the synthesis of a wide range of organic compounds.[17] Substituted malonic acids are important intermediates in the production of various pharmaceuticals, including barbiturates, sedatives, and anticonvulsants.[4][10] The ability to introduce a variety of alkyl groups allows for the fine-tuning of the pharmacological properties of the final drug molecule.

Conclusion

The malonic ester synthesis is a foundational reaction in organic chemistry that provides a reliable pathway to substituted malonic acids. A thorough understanding of the reaction mechanism, careful selection of reagents, and precise control of reaction conditions are paramount to achieving high yields and purity. The protocols and considerations outlined in this guide are intended to provide researchers and drug development professionals with the necessary tools to successfully implement this versatile synthetic method in their work.

References

  • Chemistry Notes. (2022-01-31). Malonic ester synthesis, mechanism and application. [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. [Link]

  • Master Organic Chemistry. (2022-05-20). Decarboxylation. [Link]

  • JoVE. (2025-05-22). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]

  • Patsnap Eureka. (2025-03-28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

  • Master Organic Chemistry. (2025-06-05). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis. [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. [Link]

  • Chemistry LibreTexts. (2014-07-26). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. [Link]

  • ResearchGate. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]

  • Chemistry Stack Exchange. (2015-09-11). Choice of base for malonic ester synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. [Link]

  • Online Chemistry notes. (2022-06-22). Malonic ester synthesis (of carboxylic acids):. [Link]

  • JoVE. (2023-04-30). Alkylation of β-Diester Enolates: Malonic Ester Synthesis. [Link]

  • Organic Syntheses Procedure. (n.d.). Malonic acid, methyl-, diethyl ester. [Link]

  • Chemistry LibreTexts. (2021-12-27). 10.7: Alkylation of Enolate Ions. [Link]

  • Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 749. The mechanism of the decarboxylation of substituted malonic acid derivatives. [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. [Link]

  • Semantic Scholar. (2020-04-18). malonic ester synthesis. [Link]

  • Chemistry Stack Exchange. (2024-12-20). Decarboxylation of malonic esters. [Link]

  • ResearchGate. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. [Link]

  • Chemistry LibreTexts. (2020-04-06). 23.8 Malonic Ester Synthesis. [Link]

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  • Multichem. (2024-10-18). Malonic Acid: The ideal choice for a variety of industrial applications discover the impact of this chemical in transforming critical industries. [Link]

  • PMC - NIH. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). [Link]

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Application Note: A Detailed Protocol for the Synthesis of 2-(3-(3-Methoxyphenyl)allylidene)malonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-(3-Methoxyphenyl)allylidene)malonic acid is a cinnamic acid derivative of significant interest in medicinal chemistry and drug development. Cinnamic acids and their analogues are known to exhibit a wide range of biological activities, and the structural motif of this target molecule makes it a valuable building block for the synthesis of more complex pharmacologically active compounds. This application note provides a detailed, step-by-step experimental procedure for the preparation of this compound via the Knoevenagel-Doebner condensation. The protocol is designed for researchers and scientists in organic and medicinal chemistry, offering insights into the reaction mechanism, practical execution, and characterization of the final product.

The synthesis involves the condensation of 3-methoxycinnamaldehyde with malonic acid, catalyzed by piperidine in a pyridine solvent system. This classic reaction provides a reliable and efficient route to the desired α,β-unsaturated carboxylic acid.

Reaction Principle: The Knoevenagel-Doebner Condensation

The core of this synthesis is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In this specific application, we employ the Doebner modification, which utilizes malonic acid as the active methylene compound and pyridine as the solvent.[1] The reaction is catalyzed by a catalytic amount of a weak base, piperidine.

The mechanism proceeds through several key steps:

  • Enolate Formation: Piperidine, acting as a base, deprotonates the acidic α-carbon of malonic acid to form a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of 3-methoxycinnamaldehyde.

  • Aldol Addition: This addition forms an intermediate aldol-type product.

  • Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the more stable conjugated system of the allylidene malonic acid.

  • Decarboxylation (Potential Side Reaction): It is important to note that under the reaction conditions, particularly with prolonged heating, the product can undergo decarboxylation to yield 3-(3-methoxyphenyl)acrylic acid. Careful control of reaction time and temperature is therefore crucial to maximize the yield of the desired dicarboxylic acid product.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G reagents 1. Reagent Preparation - 3-Methoxycinnamaldehyde - Malonic Acid - Pyridine (Solvent) - Piperidine (Catalyst) reaction 2. Knoevenagel-Doebner Condensation - Heating under inert atmosphere reagents->reaction Combine & Heat workup 3. Reaction Work-up - Acidification - Precipitation reaction->workup Cool & Acidify purification 4. Purification - Recrystallization workup->purification Isolate & Recrystallize characterization 5. Product Characterization - NMR, IR, MS - Purity Analysis purification->characterization Analyze

Caption: Experimental workflow for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )QuantityPuritySupplier
3-MethoxycinnamaldehydeC₁₀H₁₀O₂162.191.62 g (10.0 mmol)≥98%Sigma-Aldrich
Malonic AcidC₃H₄O₄104.061.56 g (15.0 mmol)≥99%Sigma-Aldrich
PyridineC₅H₅N79.1010 mLAnhydrous, ≥99.8%Sigma-Aldrich
PiperidineC₅H₁₁N85.150.1 mL (approx. 1.0 mmol)≥99%Sigma-Aldrich
Hydrochloric Acid (HCl)HCl36.46As needed2 M aqueous solutionFisher Scientific
EthanolC₂H₅OH46.07As neededReagent gradeFisher Scientific
Deionized WaterH₂O18.02As needed------
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer

Detailed Experimental Protocol

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxycinnamaldehyde (1.62 g, 10.0 mmol) and malonic acid (1.56 g, 15.0 mmol).

    • Add 10 mL of anhydrous pyridine to the flask. Stir the mixture at room temperature until the solids dissolve.

    • To this solution, add piperidine (0.1 mL, approx. 1.0 mmol) dropwise using a syringe.

    • Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

    • Flush the system with an inert gas (nitrogen or argon).

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C with continuous stirring.

    • Maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up and Product Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing 50 mL of an ice-cold 2 M hydrochloric acid solution. This should be done in a fume hood as the neutralization of pyridine is exothermic.

    • A yellow precipitate of the crude product will form. Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any residual pyridine hydrochloride and unreacted malonic acid.

    • Dry the crude product in a desiccator under vacuum.

  • Purification:

    • Recrystallize the crude product from an ethanol/water mixture.

      • Dissolve the crude solid in a minimal amount of hot ethanol.

      • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

      • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Results and Discussion

Expected Yield: The typical yield for this reaction is in the range of 70-85%.

Physical Appearance: The purified this compound should be a pale yellow crystalline solid.

Characterization:

  • Melting Point: The melting point of the purified product should be determined and compared with literature values if available. A sharp melting point is indicative of high purity.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should confirm the presence of the allylidene and methoxyphenyl protons. Expected signals would include:

    • A singlet for the methoxy group protons (~3.8 ppm).

    • Aromatic protons of the methoxyphenyl group in the range of 6.8-7.4 ppm.

    • Vinylic protons of the allylidene group, which will likely appear as doublets or multiplets in the region of 6.5-8.0 ppm.

    • A broad singlet for the carboxylic acid protons, typically downfield (>10 ppm).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum should show the expected number of carbon signals, including:

    • The methoxy carbon (~55 ppm).

    • Aromatic carbons.

    • Vinylic carbons of the allylidene group.

    • The malonic acid carbons, including the two carboxylic acid carbonyls (typically >160 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for:

    • A broad O-H stretch from the carboxylic acid groups (~2500-3300 cm⁻¹).

    • A strong C=O stretch from the carboxylic acid groups (~1700-1725 cm⁻¹).

    • C=C stretching vibrations from the aromatic ring and the allylidene group (~1580-1650 cm⁻¹).

    • C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₂O₅, MW: 248.23 g/mol ).

Safety Precautions

  • Pyridine: Pyridine is a flammable, harmful, and malodorous liquid.[2] It should be handled exclusively in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[2]

  • Piperidine: Piperidine is a flammable and corrosive liquid that is toxic if inhaled or absorbed through the skin.[1] Handle with extreme care in a fume hood and wear appropriate PPE.[1]

  • 3-Methoxycinnamaldehyde and Malonic Acid: These reagents are irritants. Avoid inhalation of dust and contact with skin and eyes.

  • Hydrochloric Acid: Corrosive. Handle with care and wear appropriate PPE.

The neutralization step involving pyridine and hydrochloric acid is exothermic and should be performed slowly in an ice bath to control the temperature.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following this procedure, researchers can reliably prepare this valuable compound for further applications in drug discovery and organic synthesis. The explanation of the underlying Knoevenagel-Doebner condensation mechanism and the inclusion of detailed safety precautions are intended to ensure a successful and safe experimental outcome.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from Post Apple Scientific. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Retrieved from Chemos. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from Organic Chemistry Portal. [Link]

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Application Notes and Protocols for the Antiviral Investigation of 2-(3-(3-Methoxyphenyl)allylidene)malonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

The global health landscape is continually challenged by the emergence and evolution of viral pathogens, necessitating a robust pipeline for novel antiviral therapeutics.[1][2] Malonic acid derivatives have emerged as a promising class of compounds with demonstrated biological activities. Notably, certain derivatives, such as 2-(diphenylmethylidene)malonic acid analogues, have been synthesized and evaluated as potential inhibitors of key viral enzymes, including HIV reverse transcriptase, protease, and integrase.[3][4][5]

This document concerns 2-(3-(3-Methoxyphenyl)allylidene)malonic acid , a related but distinct structural analogue. While specific antiviral data for this compound is not yet prevalent in public literature, its core structure, featuring a methoxyphenyl group and a malonic acid moiety, provides a strong rationale for its investigation as a potential antiviral agent. The methoxyphenyl group is present in various biologically active molecules, and the malonic acid backbone offers a versatile scaffold for enzyme active site interaction.[6]

These application notes provide a comprehensive framework for researchers and drug development professionals to conduct the initial, critical evaluation of this compound's antiviral properties. We will proceed from foundational cytotoxicity assessments to primary efficacy screening and preliminary mechanistic studies, grounding each protocol in established scientific principles to ensure robust and reproducible results.

Hypothesized Mechanism of Action: Viral Polymerase Inhibition

Based on the structure of this compound and the known targets of similar antiviral compounds, a plausible, albeit hypothetical, mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp) or other viral polymerases. The dicarboxylic acid portion of the malonate group could potentially chelate essential metal ions (e.g., Mg²⁺) in the polymerase active site, which are critical for catalyzing nucleotide addition. The methoxyphenylallylidene group would serve to anchor the molecule within a hydrophobic pocket of the enzyme, conferring specificity and enhancing binding affinity. This dual interaction could disrupt viral genome replication, a critical step in the lifecycle of many viruses.[2][7]

Below is a conceptual diagram of this proposed inhibitory action.

G cluster_0 Viral Polymerase Active Site cluster_1 Inhibitory Action cluster_2 Outcome Polymerase Polymerase Enzyme Metal_Ions Mg²⁺ Cofactors Polymerase->Metal_Ions requires Inhibition Replication Blocked Polymerase->Inhibition Template Viral RNA Template Template->Polymerase NTPs Nucleotides (NTPs) NTPs->Polymerase Binds for replication Compound 2-(3-(3-Methoxyphenyl) allylidene)malonic acid Compound->Polymerase Occupies binding pocket Compound->Metal_Ions Chelates metal ions Compound->Inhibition Leads to

Caption: Hypothetical inhibition of viral polymerase by the test compound.

Part 1: Foundational Assays - Cytotoxicity Evaluation

Scientific Rationale: Before assessing antiviral activity, it is imperative to determine the concentration range at which this compound is non-toxic to the host cells. This step is crucial for differentiating true antiviral effects from non-specific cell death caused by compound toxicity. The 50% cytotoxic concentration (CC50) is the primary metric derived from this assay.[1]

Protocol 1.1: MTT Assay for Cell Viability

This protocol uses the tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to measure the metabolic activity of cells, which serves as a proxy for cell viability.

Materials:

  • Host cell line appropriate for the target virus (e.g., Vero E6 for SARS-CoV-2, HeLa for Picornaviruses).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound, dissolved in DMSO to create a 100 mM stock.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Dilution: Prepare a serial two-fold dilution of the compound in culture medium, starting from a high concentration (e.g., 1000 µM) down to a low concentration (e.g., ~1 µM). Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "cell control" (medium only).

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells (in triplicate).

  • Incubation: Incubate the plate for a period that mirrors the planned duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Data Presentation:

Compound Concentration (µM)Mean Absorbance (570 nm)% Cell Viability
10000.1510%
5000.3020%
2500.7550%
1251.2080%
62.51.4395%
0 (Vehicle Control)1.50100%

Result: The CC50 for this hypothetical experiment is 250 µM .

Part 2: Primary Efficacy Screening - Antiviral Activity

Scientific Rationale: Once the non-toxic concentration range is established, the compound can be tested for its ability to inhibit viral replication. The Plaque Reduction Assay is a gold-standard method for quantifying the inhibition of infectious virus production.[8][9] It measures the ability of a compound to reduce the number of viral plaques (localized areas of cell death) formed in a cell monolayer. The 50% effective concentration (EC50) is determined from this assay.

Protocol 2.1: Viral Plaque Reduction Assay

Materials:

  • Confluent host cell monolayers in 6-well plates.

  • Target virus stock with a known titer (PFU/mL).

  • This compound dilutions in serum-free medium (at concentrations well below the CC50).

  • Overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% methylcellulose).

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol).

Procedure Workflow:

G A 1. Seed cells to form confluent monolayer B 2. Infect monolayer with virus (e.g., 100 PFU/well) A->B C 3. Incubate for 1 hour (Adsorption) B->C D 4. Remove inoculum. Wash cells. C->D E 5. Add overlay medium containing different compound concentrations D->E F 6. Incubate for 48-72 hours (Plaque Formation) E->F G 7. Fix and stain cells with Crystal Violet F->G H 8. Count plaques and calculate % inhibition G->H

Caption: Workflow for a standard Plaque Reduction Assay.

Step-by-Step Method:

  • Cell Preparation: Use 6-well plates with confluent host cell monolayers.

  • Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.

  • Infection: Remove the growth medium from the cells. Add 200 µL of the diluted virus to each well.

  • Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the virus.

  • Treatment: After adsorption, remove the viral inoculum. Wash the monolayer once with PBS. Add 2 mL of the overlay medium containing the desired concentration of this compound. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 2-4 days, or until plaques are visible in the virus control wells. The semi-solid overlay restricts viral spread to adjacent cells, leading to plaque formation.

  • Staining: Remove the overlay medium. Fix the cells with 10% formalin for 30 minutes. Remove the formalin and stain with Crystal Violet solution for 15 minutes.

  • Quantification: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation & Selectivity Index:

The Selectivity Index (SI) is a critical metric for evaluating the potential of an antiviral compound. It is the ratio of cytotoxicity to antiviral activity (SI = CC50 / EC50). A higher SI value indicates a more promising compound, as it suggests a larger therapeutic window.

Concentration (µM)Mean Plaque Count% Inhibition
100595%
502080%
255050%
12.58515%
0 (Virus Control)1000%
  • Hypothetical EC50: 25 µM

  • Hypothetical CC50: 250 µM

  • Selectivity Index (SI): 250 / 25 = 10

An SI value greater than 10 is often considered a good starting point for a potential antiviral lead compound.

Part 3: Preliminary Mechanistic Evaluation

Scientific Rationale: A time-of-addition assay helps to identify the stage of the viral lifecycle that is inhibited by the compound.[2][8] By adding the compound at different time points relative to infection, one can distinguish between inhibition of early events (entry), replication, or late events (assembly/release).

Protocol 3.1: Time-of-Addition Assay

Procedure: This assay uses a high multiplicity of infection (MOI) to ensure a single, synchronized round of replication. The endpoint is typically a virus yield reduction assay, where the amount of new virus produced is quantified by TCID50 or qPCR.

  • Setup: Seed cells in 24-well plates and grow to confluence.

  • Infection: Chill plates at 4°C for 15 minutes. Infect all wells (except mock-infected controls) with the target virus at a high MOI (e.g., 3-5) for 1 hour at 4°C to allow synchronized binding but not entry.

  • Time Points: Add the compound (at a concentration of ~5x EC50) at different time intervals:

    • Full-time (-1 to 8h): Compound present throughout.

    • Entry (-1 to 1h): Compound present during and shortly after virus binding.

    • Post-entry (1h to 8h): Compound added after virus entry is complete.

    • Specific time points: e.g., 0h, 2h, 4h, 6h post-infection.

  • Incubation: After the initial 1-hour binding at 4°C, wash cells with cold PBS and add warm medium. This shift to 37°C marks time zero (t=0) and allows viral entry to proceed.

  • Harvest: At the end of a single replication cycle (e.g., 8-12 hours), subject the plates to three freeze-thaw cycles to lyse the cells and release progeny virions.

  • Quantification: Determine the viral titer in the lysate from each well using a standard TCID50 or plaque assay.

  • Analysis: Compare the viral yield from treated wells to the untreated virus control. A significant reduction in yield at a specific time window indicates the stage of inhibition.

Data Interpretation Diagram:

G Interpreting Time-of-Addition Results cluster_0 Experimental Conditions cluster_1 Expected Outcome & Interpretation cluster_2 Expected Outcome & Interpretation conditions Time of Addition -1h to 8h (Full) -1h to 1h (Entry) 1h to 8h (Replication/Late) outcomes Viral Yield Reduction High High Low outcomes2 Viral Yield Reduction High Low High interpretations Interpretation Compound is Active Inhibition of Entry/Fusion No effect on replication interpretations2 Interpretation Compound is Active No effect on entry Inhibition of Replication

Sources

Application Notes & Protocols: 2-(3-(3-Methoxyphenyl)allylidene)malonic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

I. Introduction: Unveiling the Potential of a Cinnamic Acid Analogue

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds with therapeutic promise is a constant endeavor. 2-(3-(3-Methoxyphenyl)allylidene)malonic acid is a molecule that, while not extensively studied, presents significant opportunities for drug discovery. Its chemical architecture, featuring a methoxyphenyl group linked to a malonic acid moiety via an allylidene bridge, combines structural elements found in a variety of biologically active compounds.

The methoxy group is a common feature in many approved drugs, where it can enhance target binding and improve physicochemical and pharmacokinetic properties.[1][2] The cinnamaldehyde backbone and its derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4] Furthermore, malonic acid derivatives have been investigated for their potential as anti-HIV agents and as inhibitors of various enzymes.[5][6]

This application note will, therefore, explore the potential of this compound in medicinal chemistry, with a focus on its plausible application as an enzyme inhibitor. We will provide detailed protocols for its synthesis and for a representative biological assay to assess its activity.

II. Potential Application as an Acetylcholinesterase Inhibitor

Given that derivatives of cinnamic acid have been identified as inhibitors of human acetylcholinesterase (hAChE), a key enzyme in the cholinergic nervous system, this compound represents a promising candidate for investigation in this area.[7] Inhibition of acetylcholinesterase is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[8]

The proposed mechanism of action involves the binding of the compound to the active site of the acetylcholinesterase enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, which can help to improve cognitive function.

Cholinergic Synapse Signaling Pathway

Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Vesicular ACh ChAT->ACh_vesicle Synthesis ACh_cleft Acetylcholine (ACh) ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binding AChE->Choline Products Compound 2-(3-(3-Methoxyphenyl) allylidene)malonic acid Compound->AChE Inhibition Signal Signal Transduction AChR->Signal

Caption: Cholinergic synapse and the inhibitory action of this compound on acetylcholinesterase.

III. Experimental Protocols

A. Synthesis of this compound via Knoevenagel Condensation

The synthesis of the title compound can be achieved through a Knoevenagel condensation reaction between 3-methoxycinnamaldehyde and malonic acid.[9][10] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[9]

  • 3-methoxycinnamaldehyde

  • Malonic acid

  • Pyridine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methoxycinnamaldehyde (1.0 eq) and malonic acid (1.2 eq) in ethanol (50 mL).

  • Catalyst Addition: Add a catalytic amount of pyridine (0.1 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly add 1 M hydrochloric acid to the reaction mixture until the pH is acidic (pH 2-3). A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold water to remove any remaining acid and pyridine.

  • Drying: Dry the product under vacuum to yield this compound.

  • Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow Start Start Reactants 3-methoxycinnamaldehyde + Malonic Acid + Pyridine in Ethanol Start->Reactants Reflux Reflux for 4-6 hours Reactants->Reflux Cooling Cool to Room Temp. Reflux->Cooling Acidification Add 1M HCl to pH 2-3 Cooling->Acidification Filtration Vacuum Filtration Acidification->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Pure Compound Drying->Product

Caption: Workflow for the synthesis of this compound.

B. In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman's method to determine the acetylcholinesterase inhibitory activity of the synthesized compound.

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound (test compound)

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 20 µL of Tris-HCl buffer (for blank) or test compound/positive control at various concentrations.

    • 140 µL of Tris-HCl buffer.

    • 20 µL of AChE solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of ATCI solution to initiate the reaction.

  • Color Development: Add 20 µL of DTNB solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader every minute for 10 minutes.

  • Calculation: The rate of reaction is determined by the change in absorbance per minute. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • IC50 Determination: The IC50 value (concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (AChE, ATCI, DTNB, Compound) Start->Prepare_Reagents Plate_Setup Add Buffer, Compound/Control, and AChE to 96-well plate Prepare_Reagents->Plate_Setup Pre_incubation Incubate at 37°C for 15 min Plate_Setup->Pre_incubation Reaction_Initiation Add ATCI (Substrate) Pre_incubation->Reaction_Initiation Color_Development Add DTNB (Ellman's Reagent) Reaction_Initiation->Color_Development Measurement Measure Absorbance at 412 nm Color_Development->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

IV. Data Presentation: Hypothetical Inhibitory Activity

The following table presents hypothetical data for the acetylcholinesterase inhibitory activity of the synthesized compound and its precursors.

CompoundIC50 (µM)
3-methoxycinnamaldehyde> 100
Malonic acid> 100
This compound15.5
Donepezil (Positive Control)0.02

This data is for illustrative purposes only and should be confirmed by experimental studies.

V. Conclusion

This compound is a molecule with significant, yet underexplored, potential in medicinal chemistry. By leveraging the known biological activities of its structural components, a rational approach to investigating its therapeutic applications can be undertaken. The protocols provided in this application note offer a starting point for the synthesis and biological evaluation of this promising compound, particularly in the context of acetylcholinesterase inhibition for neurodegenerative diseases. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential in other therapeutic areas.

VI. References

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (2022). Microbiology Spectrum. [Link]

  • The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. (2024). Journal of Molecular Modeling. [Link]

  • A Straightforward Method for the Synthesis of Alkylidene and Arylidene Malonates Through Proline-Catalyzed Knoevenagel Condensation. (2003). Synthetic Communications. [Link]

  • The role of the methoxy group in approved drugs. (2024). European Journal of Medicinal Chemistry. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). (2013). Journal of Medicinal Chemistry. [Link]

  • Chlorotrianisene. Wikipedia. [Link]

  • The condensation of aldehydes with malonic acid. (1936). Journal of the Indian Chemical Society. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube. [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025). YouTube. [Link]

  • Structure and Activity Relationship of Curcumin: Role of Methoxy Group in Anti-inflammatory and Anti-colitis Effects of Curcumin. (2021). International Journal of Molecular Sciences. [Link]

  • The role of the methoxy group in approved drugs. (2024). European Journal of Medicinal Chemistry. [Link]

  • Preclinical pharmacology studies of zingerone with special reference to potential therapeutic applications. (2026). Baishideng Publishing Group. [Link]

  • Synthesis, characterization and biological activities of Cinnamaldehyde's Mannich bases. (2025). ResearchGate. [Link]

  • Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation. (2021). Iranian Journal of Pharmaceutical Research. [Link]

  • Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. (2022). Foods. [Link]

  • Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. (2023). Molecules. [Link]

  • Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. (2022). Frontiers in Microbiology. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2022). Molecules. [Link]

  • Bis-substituted malonic acid hydroxamate derivatives as inhibitors of human neutrophil collagenase (MMP8). (1998). Journal of Medicinal Chemistry. [Link]

  • Alpha-substituted derivatives of cinnamaldehyde as tyrosinase inhibitors: inhibitory mechanism and molecular analysis. (2015). Journal of Agricultural and Food Chemistry. [Link]

  • Microorganism-Derived Molecules as Enzyme Inhibitors to Target Alzheimer's Diseases Pathways. (2021). Molecules. [Link]

  • Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. (2020). Molecules. [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing a Novel Malonic Acid Derivative

2-(3-(3-Methoxyphenyl)allylidene)malonic acid is a novel malonic acid derivative. While the specific biological activities of this compound are not yet extensively documented, its structural motifs suggest potential for a range of pharmacological effects. Malonic acid derivatives are a versatile class of compounds that have been explored for various therapeutic applications, including as anti-HIV agents and CD73 inhibitors.[1][2] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive suite of in vitro assays to systematically profile the bioactivity of this compound.

Instead of a rigid, one-size-fits-all testing cascade, we present a logically structured, yet flexible, framework of assays. This approach is designed to first establish a cytotoxicity profile, a critical baseline for any further investigation. Subsequently, we propose a panel of assays to explore potential antioxidant, anti-inflammatory, and sirtuin-modulating activities. This tiered strategy ensures a cost-effective and scientifically sound initial characterization of this compound.

Part 1: Foundational Analysis - Cytotoxicity Profiling

A fundamental first step in the evaluation of any compound with therapeutic potential is to determine its effect on cell viability.[3] These assays are crucial for identifying a concentration range where the compound is non-toxic, which is essential for interpreting the results of subsequent, more specific bioassays. We will utilize two widely accepted colorimetric assays: the MTT and XTT assays. Both rely on the metabolic activity of viable cells to reduce a tetrazolium salt to a colored formazan product.[4][5]

Principle of Tetrazolium-Based Cell Viability Assays

Viable, metabolically active cells possess mitochondrial dehydrogenases that can cleave the tetrazolium ring of substrates like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).[5][6] This reduction results in the formation of a colored formazan product, the amount of which is directly proportional to the number of living cells in the sample.[6] A key difference between the two assays is that the formazan product of MTT is insoluble and requires a solubilization step, whereas the XTT formazan product is water-soluble, simplifying the protocol.[4][5]

cluster_0 Experimental Workflow: Cell Viability Assays Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubation Incubation Compound Treatment->Incubation Add Tetrazolium Salt Add Tetrazolium Salt Incubation->Add Tetrazolium Salt Measure Absorbance Measure Absorbance Add Tetrazolium Salt->Measure Absorbance

Caption: A generalized workflow for cell viability assays.

Protocol 1.1: MTT Cell Viability Assay

This protocol provides a general framework. Optimization for specific cell lines is recommended.

Materials:

  • 96-well cell culture plates

  • Appropriate cell line and culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[5]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Incubate for 4 hours to overnight at 37°C in a humidified atmosphere.[5]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

Protocol 1.2: XTT Cell Viability Assay

Materials:

  • 96-well cell culture plates

  • Appropriate cell line and culture medium

  • This compound

  • XTT labeling mixture (prepared according to the manufacturer's instructions)[5]

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the compound incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.[5]

  • Incubate the plate for 2-4 hours at 37°C.[5]

  • Measure the absorbance at a wavelength between 450 and 500 nm. A reference wavelength of around 660 nm can be used for background correction.[5]

Data Presentation: Cytotoxicity Profile
Concentration (µM)% Cell Viability (MTT Assay)% Cell Viability (XTT Assay)
0 (Control)100100
0.1
1
10
50
100

The results should be expressed as a percentage of the untreated control.[5]

Part 2: Functional Screening - Antioxidant and Anti-inflammatory Potential

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Therefore, evaluating the antioxidant and anti-inflammatory properties of a novel compound is a crucial step in its characterization.

Antioxidant Activity Assays

We propose two widely used spectrophotometric methods to assess the antioxidant capacity of this compound: the DPPH and ABTS assays.[7][8][9][10]

Principle:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[10]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the reduction of the ABTS radical cation (ABTS•+) by antioxidants, which is observed as a decrease in absorbance.[9][10]

Protocol 2.1.1: DPPH Radical Scavenging Assay

Materials:

  • DPPH solution (0.06% w/v in methanol)[10]

  • This compound

  • Ascorbic acid (as a positive control)[10]

  • Methanol

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compound and ascorbic acid in methanol.[10]

  • Add 1 mL of the DPPH solution to 1 mL of each sample concentration.

  • Vortex the mixtures and incubate in the dark at room temperature for 30 minutes.[10]

  • Measure the absorbance at 517 nm.[10]

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Protocol 2.1.2: ABTS Radical Cation Decolorization Assay

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • This compound

  • Ascorbic acid (as a positive control)

  • Methanol or ethanol

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[9]

  • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 1 mL of the diluted ABTS•+ solution to 1 mL of various concentrations of the test compound or ascorbic acid.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

Data Presentation: Antioxidant Activity
CompoundIC50 (µg/mL) - DPPH AssayIC50 (µg/mL) - ABTS Assay
This compound
Ascorbic Acid (Positive Control)

IC50 is the concentration of the compound required to scavenge 50% of the radicals.

Anti-inflammatory Activity Assay: Nitric Oxide Scavenging

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[11] The Griess assay is a simple and widely used method to measure NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[11][12][13]

Principle: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a purple azo dye, the absorbance of which can be measured spectrophotometrically.[11][12]

cluster_1 Workflow: Nitric Oxide Scavenging Assay Activate Macrophages (e.g., with LPS) Activate Macrophages (e.g., with LPS) Treat with Compound Treat with Compound Activate Macrophages (e.g., with LPS)->Treat with Compound Incubate Incubate Treat with Compound->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Add Griess Reagent Add Griess Reagent Collect Supernatant->Add Griess Reagent Measure Absorbance Measure Absorbance Add Griess Reagent->Measure Absorbance

Caption: A workflow for the nitric oxide scavenging assay.

Protocol 2.2.1: In Vitro Nitric Oxide Scavenging Assay

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[11]

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[11][12]

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent to the supernatant.[12]

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.[11][13]

  • Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

Part 3: Mechanistic Insight - Sirtuin 1 (SIRT1) Activity Assay

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including metabolism, DNA repair, and inflammation.[14] Compounds that modulate SIRT1 activity are of significant therapeutic interest.[14][15][16][17] A fluorometric assay can be used to determine if this compound acts as an activator or inhibitor of SIRT1.

Principle: This assay utilizes a synthetic peptide substrate containing an acetylated lysine residue and a fluorophore. When SIRT1 deacetylates the lysine, a developer solution cleaves the deacetylated peptide, releasing the fluorophore, which can then be measured. The fluorescence intensity is directly proportional to SIRT1 activity.[18][19]

cluster_2 SIRT1 Activity Assay Principle SIRT1 SIRT1 Deacetylation Deacetylation SIRT1->Deacetylation NAD+ Deacetylated Peptide Deacetylated Peptide Deacetylation->Deacetylated Peptide Fluorogenic Peptide\n(Acetylated) Fluorogenic Peptide (Acetylated) Fluorogenic Peptide\n(Acetylated)->SIRT1 Developer Developer Deacetylated Peptide->Developer Fluorescence Fluorescence Developer->Fluorescence

Caption: The principle of a fluorometric SIRT1 activity assay.

Protocol 3.1: Fluorometric SIRT1 Activity Assay

This protocol is based on commercially available kits (e.g., Abcam ab156065).[18]

Materials:

  • Purified recombinant SIRT1 enzyme[14]

  • Fluorogenic SIRT1 substrate peptide[18]

  • NAD+ solution[18]

  • SIRT1 assay buffer[18]

  • Developer solution[18]

  • Stop solution[18]

  • This compound

  • Resveratrol (as a known SIRT1 activator)[20]

  • Sirtinol (as a known SIRT1 inhibitor)[20]

  • 96-well black opaque plates[14]

  • Fluorescence microplate reader (Ex/Em = 350/460 nm)[18]

Procedure:

  • Prepare reaction mixtures in a 96-well plate containing SIRT1 assay buffer, the fluorogenic substrate peptide, and NAD+.

  • Add various concentrations of this compound, resveratrol, or sirtinol to the respective wells.

  • Initiate the reaction by adding the SIRT1 enzyme.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the developer solution.

  • Incubate for an additional 15-30 minutes at 37°C, protected from light.[21]

  • Measure the fluorescence intensity at Ex/Em = 350/460 nm.[18]

Data Presentation: SIRT1 Modulation
CompoundConcentration (µM)% SIRT1 Activity (Relative to Control)
Vehicle Control-100
This compound1
10
100
Resveratrol (Activator)100
Sirtinol (Inhibitor)10

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, antioxidant, anti-inflammatory, and potential SIRT1-modulating properties, researchers can gain valuable insights into the pharmacological profile of this novel compound and guide future drug development efforts.

References

  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.

  • Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences.

  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT - Benchchem.

  • Synthesis and Assay of SIRT1-Activating Compounds - PMC - NIH.

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics.

  • Resveratrol-like Compounds as SIRT1 Activators - MDPI.

  • Introduction to XTT assays for cell-viability assessment - Abcam.

  • Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC - NIH.

  • In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... - ResearchGate.

  • Some representative examples of SIRT1-activating compounds: natural... - ResearchGate.

  • Application Notes and Protocols for Sirt1-IN-3 In Vitro Assay - Benchchem.

  • In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. - ResearchGate.

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI.

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences.

  • Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives.

  • SIRT1 Activity Assay Kit (Fluorometric) (ab156065) - Abcam.

  • ab156065 SIRT1 Activity Assay Kit (Fluorometric) - Abcam.

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis.

  • Evaluation of the Antibacterial, Antioxidant, Anticancer, and Antidiabetic Activities of the Leaves and Inflorescences of Crassula capitella - MDPI.

  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC - NIH.

  • Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC.

  • Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb - Semantic Scholar.

  • Nitric oxide (NO) scavenging assay, following Griess reagent method,... - ResearchGate.

  • Astaxanthin as a Natural Photoprotective Agent: In Vitro and In Silico Approach to Explore a Multi-Targeted Compound - MDPI.

  • Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically - NIH.

  • Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation.

  • Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors - PubMed.

Sources

How to use 2-(3-(3-Methoxyphenyl)allylidene)malonic acid in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Utilizing 2-(3-(3-Methoxyphenyl)allylidene)malonic acid, a Putative Mitochondrial Modulator, in In Vitro Cell Culture

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of this compound in cell culture experiments. Based on its structural similarity to malonic acid, a known inhibitor of mitochondrial complex II, this document outlines a hypothesized mechanism of action centered on the modulation of mitochondrial respiration. We present detailed protocols for the preparation, handling, and application of this compound, along with methodologies for assessing its impact on cellular viability, mitochondrial function, and relevant signaling pathways. The overarching goal is to equip researchers with the necessary tools to investigate the therapeutic potential and cellular effects of this compound in a robust and reproducible manner.

Introduction: The Rationale for Targeting Mitochondrial Metabolism

Mitochondria are central hubs of cellular metabolism, orchestrating not only energy production through oxidative phosphorylation (OXPHOS) but also regulating pivotal processes such as redox signaling, nucleotide biosynthesis, and programmed cell death.[1] The delicate balance of mitochondrial function is critical for cellular homeostasis, and its dysregulation is implicated in a multitude of pathologies, including cancer, neurodegenerative disorders, and metabolic diseases.

Consequently, the modulation of mitochondrial activity has emerged as a compelling therapeutic strategy. Mitochondrial uncouplers, for instance, are molecules that dissipate the proton gradient across the inner mitochondrial membrane, thereby uncoupling substrate oxidation from ATP synthesis.[1] This can lead to a variety of cellular responses, including increased thermogenesis, activation of stress signaling pathways like the AMP-activated protein kinase (AMPK) pathway, and in some contexts, induction of cell death, making them promising candidates for cancer therapy.[2][3]

This compound is a malonic acid derivative. Malonic acid is a classical competitive inhibitor of succinate dehydrogenase (Complex II) of the electron transport chain.[4] Inhibition of Complex II can disrupt mitochondrial respiration and induce cellular stress. While the precise mechanism of this compound is yet to be fully elucidated, its chemical structure suggests a potential role as a modulator of mitochondrial function, possibly acting as a mitochondrial uncoupler or a Complex II inhibitor. This application note will proceed under the hypothesis that this compound perturbs mitochondrial energy metabolism.

Hypothesized Mechanism of Action

We hypothesize that this compound, due to its malonate-like moiety, interferes with mitochondrial respiration. This interference could manifest through two primary, non-mutually exclusive mechanisms:

  • Inhibition of Succinate Dehydrogenase (Complex II): By competitively inhibiting Complex II, the compound would block the oxidation of succinate to fumarate, thereby impeding the flow of electrons through the electron transport chain. This would lead to a decrease in ATP production and an accumulation of succinate, a metabolite with diverse signaling roles.

  • Mitochondrial Uncoupling: The compound may act as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton-motive force. This would uncouple respiration from ATP synthesis, leading to an increase in oxygen consumption, a decrease in ATP levels, and the dissipation of energy as heat.[1]

Both mechanisms would culminate in a state of cellular energy stress, activating compensatory signaling pathways and, at higher concentrations or in susceptible cell types, triggering cell death.

Hypothesized_Mechanism_of_Action cluster_0 Mitochondrial Processes Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Enters ComplexII Complex II (SDH) Compound->ComplexII Inhibits (Hypothesis 1) ProtonGradient Proton Gradient (ΔΨm) Compound->ProtonGradient Dissipates (Hypothesis 2, Uncoupling) ETC Electron Transport Chain ComplexII->ETC Donates electrons to ComplexII->ETC ETC->ProtonGradient Generates ATPSynthesis ATP Synthesis ProtonGradient->ATPSynthesis Drives ProtonGradient->ATPSynthesis CellularStress Cellular Energy Stress ATPSynthesis->CellularStress Leads to AMPK AMPK Activation CellularStress->AMPK CellDeath Cell Death CellularStress->CellDeath

Figure 1: Hypothesized signaling pathways of this compound.

Experimental Protocols

Reagent Preparation and Storage

Materials:

  • This compound (CAS: 14160-39-5)[5][6][]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the powdered compound in DMSO.

    • Rationale: DMSO is a common solvent for water-insoluble organic compounds and is generally well-tolerated by cells at low final concentrations (<0.5%).

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes. If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.

  • Sterilization: While not always necessary for DMSO stocks, if concerned about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Rationale: Repeated freezing and thawing can lead to compound degradation.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Table 1: Recommended Stock Solution Parameters

ParameterRecommendation
Solvent Cell Culture Grade DMSO
Stock Concentration 10-50 mM
Storage Temperature -20°C or -80°C
Storage Conditions Protected from light, in single-use aliquots
Determination of Optimal Working Concentration (Dose-Response Curve)

Objective: To determine the concentration range of the compound that elicits a biological response, typically by assessing cell viability.

Materials:

  • Cell line of interest (e.g., a cancer cell line like Jurkat for T-cell leukemia studies, or a cell line relevant to your research)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium.

    • Rationale: A wide range of concentrations should be tested initially (e.g., from 0.1 µM to 100 µM) to identify the effective dose range.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability as a function of compound concentration. Calculate the IC50 (the concentration at which 50% of cell viability is inhibited) using a non-linear regression model.

Dose_Response_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate for 18-24h SeedCells->Incubate1 PrepareDilutions Prepare serial dilutions of the compound Incubate1->PrepareDilutions TreatCells Treat cells with compound dilutions Incubate1->TreatCells PrepareDilutions->TreatCells Incubate2 Incubate for 24, 48, or 72h TreatCells->Incubate2 AddReagent Add cell viability reagent Incubate2->AddReagent Incubate3 Incubate as per manufacturer's protocol AddReagent->Incubate3 ReadPlate Measure absorbance/fluorescence Incubate3->ReadPlate AnalyzeData Normalize data and calculate IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

Figure 2: Workflow for determining the optimal working concentration.

Assessing Mitochondrial Function

Objective: To determine if the compound causes dissipation of the mitochondrial membrane potential, a hallmark of mitochondrial uncoupling.

Materials:

  • Potentiometric fluorescent dyes (e.g., TMRM, TMRE, or JC-1)

  • Flow cytometer or fluorescence microscope

  • Positive control (e.g., FCCP or CCCP)

Protocol:

  • Cell Treatment: Treat cells with the compound at the predetermined IC50 concentration and at least one sub-lethal concentration for a short duration (e.g., 1-6 hours). Include vehicle-treated and positive control-treated cells.

  • Dye Staining: After treatment, incubate the cells with the potentiometric dye according to the manufacturer's protocol.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity (for TMRM/TMRE) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

Objective: To directly measure the effect of the compound on oxygen consumption rates (OCR), providing insights into its impact on the electron transport chain.

Materials:

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • Assay medium and reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

Protocol:

  • Cell Seeding: Seed cells in the specialized microplate for the extracellular flux analyzer.

  • Compound Injection: After a baseline measurement of OCR, inject the compound and monitor the real-time changes in OCR.

    • Interpretation:

      • An increase in OCR is indicative of mitochondrial uncoupling.

      • A decrease in OCR may suggest inhibition of the electron transport chain.

  • Mitochondrial Stress Test: Perform a standard mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to further dissect the effects on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Analysis of Downstream Signaling

Objective: To investigate the activation of cellular stress pathways, such as the AMPK pathway, which is activated in response to low cellular energy levels.

Materials:

  • Antibodies for Western blotting (e.g., anti-phospho-AMPKα, anti-AMPKα)

  • Lysis buffer

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Cell Treatment: Treat cells with the compound at various concentrations and for different time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Perform SDS-PAGE and Western blotting using antibodies against the phosphorylated (active) and total forms of key signaling proteins like AMPKα.

  • Analysis: An increase in the ratio of phosphorylated to total protein indicates pathway activation.

Data Interpretation and Troubleshooting

Table 2: Expected Outcomes and Interpretations

AssayExpected Outcome for Mitochondrial UncouplerExpected Outcome for Complex II InhibitorPotential Troubleshooting
Cell Viability Dose-dependent decrease in viabilityDose-dependent decrease in viabilityEnsure proper cell health and seeding density.
Mitochondrial Membrane Potential Rapid decrease in ΔΨmSlower, secondary decrease in ΔΨmOptimize dye concentration and incubation time.
Oxygen Consumption Rate Increase in basal OCRDecrease in basal OCRCalibrate the instrument properly.
AMPK Activation Increased phosphorylation of AMPKαIncreased phosphorylation of AMPKαCheck for high basal activation in control cells.

Conclusion

This application note provides a comprehensive guide for the in vitro investigation of this compound. By leveraging the outlined protocols, researchers can systematically characterize the effects of this compound on cell viability, mitochondrial function, and associated signaling pathways. The provided framework, based on the hypothesized mechanism of action as a mitochondrial modulator, will enable a thorough evaluation of its potential as a therapeutic agent or a research tool.

References

  • Bertholet, A. M., et al. (2019). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. Cells, 8(8), 795. [Link]

  • da Silva-Diz, V., et al. (2021). A novel and highly effective mitochondrial uncoupling drug in T-cell leukemia. Blood, 138(15), 1317–1330. [Link]

  • Watson, M. J., et al. (2021). Distinct modes of mitochondrial metabolism uncouple T cell differentiation and function. Nature, 595(7867), 415–420. [Link]

  • da Silva-Diz, V., et al. (2021). A novel and highly effective mitochondrial uncoupling drug in T-cell leukemia. PMC. [Link]

  • Rueda, C. B., et al. (2006). Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway. British Journal of Pharmacology, 149(7), 938–949. [Link]

  • C4 Therapeutics, Inc. Focus on Target Selection. [Link]

  • Weil, M. T., & Werner, T. High Throughput Respiration Assay for Cytotoxicity Determination. PreSens. [Link]

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Application Note: Characterizing 2-(3-(3-Methoxyphenyl)allylidene)malonic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring compounds known for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1][2][3] These activities often stem from their ability to interact with and modulate the function of various enzymes.[1][2] Structurally, 2-(3-(3-Methoxyphenyl)allylidene)malonic acid belongs to this family, incorporating both a cinnamic acid-like scaffold and a malonic acid moiety.

Malonic acid is a classic competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[4][5][6][7][8] It achieves this by binding to the enzyme's active site, competing with the natural substrate, succinate.[5] The cinnamylidene portion of the molecule can also contribute to enzyme interactions through various non-covalent forces or even covalent bond formation, potentially leading to competitive, non-competitive, or irreversible inhibition.[1]

Given this structural combination, this compound is a compelling candidate for enzyme inhibition studies. This guide provides a comprehensive framework for investigating its inhibitory potential, with a primary focus on succinate dehydrogenase as a logical starting target. The protocols herein describe the necessary steps for sample preparation, execution of a robust enzyme inhibition assay, data analysis, and interpretation of results.

Potential Mechanisms of Action

Cinnamic acid derivatives can inhibit enzymes through several mechanisms[1]:

  • Competitive Inhibition : The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding.[1]

  • Non-Competitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its catalytic efficiency.[1][9]

  • Irreversible Inhibition : The inhibitor forms a covalent bond with the enzyme, permanently inactivating it.[1]

The presence of the malonic acid group in the target compound strongly suggests a competitive inhibition mechanism against succinate dehydrogenase, similar to malonic acid itself.[4][5] However, the larger cinnamylidene structure could influence binding affinity or introduce other inhibitory modalities.

Experimental Design and Workflow

A systematic approach is crucial for characterizing a novel inhibitor. The workflow involves preparing the necessary reagents, performing a kinetic enzyme assay at various inhibitor concentrations, and analyzing the data to determine key inhibitory parameters.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock Solution (Compound of Interest) prep_enzyme Prepare Enzyme & Substrate (e.g., SDH & Succinate) prep_assay Prepare Assay Buffer & Reagents setup_plate Set up 96-well plate (Controls & Test Concentrations) prep_assay->setup_plate add_reagents Add Enzyme, Buffer, & Inhibitor setup_plate->add_reagents initiate_reaction Initiate Reaction (Add Substrate) add_reagents->initiate_reaction measure_kinetics Measure Absorbance Over Time (Kinetic Plate Reader) initiate_reaction->measure_kinetics calc_rate Calculate Reaction Velocity (V) measure_kinetics->calc_rate plot_dose_response Plot % Inhibition vs. [Inhibitor] calc_rate->plot_dose_response plot_kinetics Perform Kinetic Studies (e.g., Lineweaver-Burk) calc_rate->plot_kinetics calc_ic50 Determine IC50 Value plot_dose_response->calc_ic50 determine_ki Determine Ki & Inhibition Type plot_kinetics->determine_ki

Caption: General workflow for enzyme inhibition analysis.

Materials and Reagents

Reagent/MaterialSupplier/SourceNotes
This compoundCustom Synthesis/VendorPurity should be >95%
Succinate Dehydrogenase (SDH) Enzyme Sourcee.g., Porcine heart mitochondria, cell lysateActivity should be verified
Sodium Succinate (Substrate)Sigma-AldrichHigh purity grade
DCIP (2,6-dichlorophenolindophenol)Sigma-AldrichElectron acceptor/indicator dye
Phenazine methosulfate (PMS)Sigma-AldrichIntermediate electron carrier
Sodium Azide (NaN3)Sigma-AldrichInhibitor of cytochrome oxidase
Assay Buffer (e.g., Potassium Phosphate)In-house preparationpH 7.2-7.4
DMSO (Dimethyl sulfoxide)Sigma-AldrichFor dissolving the inhibitor
96-well clear, flat-bottom platesVWR, Corning, or equivalentFor spectrophotometric readings
Multichannel pipetteGilson, Eppendorf, or equivalent
Kinetic microplate readerMolecular Devices, BioTek, or equivalentCapable of reading absorbance at 600 nm

Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is adapted from standard colorimetric methods for measuring SDH activity.[10] The assay measures the reduction of the electron acceptor DCIP, which results in a decrease in absorbance at 600 nm. The rate of this decrease is proportional to SDH activity.

Reagent Preparation
  • SDH Assay Buffer: Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM sodium azide to inhibit downstream electron transport.

  • Inhibitor Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Substrate Solution: Prepare a 100 mM solution of sodium succinate in SDH Assay Buffer.

  • DCIP Solution: Prepare a 2 mM solution of DCIP in dH₂O. Store protected from light.

  • PMS Solution: Prepare a 20 mM solution of PMS in dH₂O. Prepare fresh daily and protect from light.

  • Enzyme Preparation: Prepare a suitable dilution of the SDH enzyme source (e.g., mitochondrial extract) in ice-cold SDH Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

Assay Procedure
  • Prepare Inhibitor Dilutions: Create a serial dilution of the inhibitor stock solution in SDH Assay Buffer. A typical 8-point dilution series might range from 1 µM to 1000 µM. Remember to include a "no inhibitor" control (buffer with DMSO equivalent) and a "blank" control (no enzyme).

  • Set up the 96-well Plate:

    • Blank Wells: Add 50 µL of SDH Assay Buffer.

    • Control Wells (No Inhibitor): Add 50 µL of the buffer/DMSO mixture.

    • Test Wells: Add 50 µL of each inhibitor dilution in triplicate.

  • Add Enzyme: Add 20 µL of the diluted enzyme preparation to all wells except the blanks.

  • Prepare Reaction Mix: Prepare a fresh reaction mix containing:

    • SDH Assay Buffer

    • DCIP solution (final concentration ~80 µM)

    • PMS solution (final concentration ~1 mM)

    • Sodium Succinate solution (final concentration ~10 mM)

  • Initiate the Reaction: Add 130 µL of the Reaction Mix to all wells to bring the final volume to 200 µL. Mix gently by pipetting.

  • Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 25°C or 37°C. Measure the absorbance at 600 nm in kinetic mode, taking readings every 60 seconds for 15-30 minutes.[10]

Data Analysis and Interpretation

Calculating the Rate of Reaction

For each concentration of the inhibitor, determine the rate of reaction (velocity, V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

Determining the IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11][12]

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate of the "no inhibitor" control.

  • Plot the Data: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Use non-linear regression (log(inhibitor) vs. response -- variable slope) to fit a sigmoidal curve to the data. The IC50 is the concentration at the inflection point of this curve.[11][13]

G IC50 Determination n1 n2 n3 n4 n5 n6 n7 path xaxis 7,0 xaxis->7,0 log[Inhibitor] yaxis 0,6 yaxis->0,6 % Inhibition ic50_point ic50_line_x IC50 ic50_point->ic50_line_x ic50_line_y 50% ic50_line_y->ic50_point

Caption: Dose-response curve for IC50 calculation.

Determining the Mode of Inhibition and Ki

To understand the mechanism, the assay should be repeated with varying concentrations of both the substrate (succinate) and the inhibitor.

  • Data Plotting: The data is typically plotted on a double-reciprocal plot, known as a Lineweaver-Burk plot (1/V vs. 1/[S]).

  • Interpretation:

    • Competitive Inhibition: Lines will intersect on the y-axis. The apparent Km increases with inhibitor concentration, while Vmax remains unchanged.

    • Non-Competitive Inhibition: Lines will intersect on the x-axis. The apparent Vmax decreases with inhibitor concentration, while Km remains unchanged.

    • Mixed Inhibition: Lines will intersect in the second quadrant (off-axis). Both apparent Km and Vmax are affected.

The inhibition constant (Ki), which reflects the binding affinity of the inhibitor, can be calculated from this data.[14] For competitive inhibitors, the Cheng-Prusoff equation can also be used to estimate Ki from the IC50 value if the substrate concentration [S] and the Michaelis constant (Km) are known.[11][14]

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([S] / Km))[14]

Expected Quantitative Data Summary
Inhibitor Conc. (µM)Reaction Rate (ΔAbs/min)% Inhibition
0 (Control)0.0500%
10.04510%
50.03824%
100.03040%
250.02256%
500.01570%
1000.00884%
5000.00394%

Note: Data presented is hypothetical for illustrative purposes.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal Inactive enzyme; Incorrect buffer pH; Degraded reagents (PMS, DCIP).Verify enzyme activity with a positive control. Check buffer pH. Prepare fresh PMS and DCIP solutions.[15][16]
High Background Signal Reagents reacting without enzyme; Contaminated samples.Run a "no enzyme" blank control. Use fresh, high-purity reagents.[15]
Inconsistent Replicates Pipetting errors; Poor mixing; Temperature fluctuations.Calibrate pipettes. Ensure thorough mixing after adding reagents. Use a temperature-controlled plate reader.[16]
No Inhibition Observed Inhibitor is not active against the target; Inhibitor concentration is too low; Inhibitor insolubility.Test a wider and higher concentration range. Check for inhibitor precipitation in the assay well. Consider a different enzyme target.
Precipitation in Wells Poor solubility of the test compound at assay concentrations.Increase the final DMSO concentration slightly (ensure it doesn't inhibit the enzyme). Test a lower concentration range.

References

  • Adisakwattana, S., Lerdsuwankij, O., Poputtachai, U., Minar, P., & Santiyanont, P. (2017). Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. Molecules, 22(2), 269. Retrieved from [Link]

  • Mielecki, M., & Lesyng, B. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Current Medicinal Chemistry, 23(10), 954-982. Retrieved from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved from [Link]

  • Häbe, D., Seifert, C., & Diederich, F. (2013). Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases. Bioorganic & Medicinal Chemistry Letters, 23(5), 1435-1438. Retrieved from [Link]

  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. Retrieved from [Link]

  • Bis-substituted malonic acid hydroxamate derivatives as inhibitors of human neutrophil collagenase (MMP8). (1998). Journal of Medicinal Chemistry, 41(16), 2931-2937. Retrieved from [Link]

  • Troubleshooting of Competition (Inhibition) ELISA. (n.d.). Creative Biolabs Antibody. Retrieved from [Link]

  • Mielecki, M., & Lesyng, B. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Bentham Science Publishers. Retrieved from [Link]

  • Grams, F., et al. (1996). Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data. Biochemistry, 35(46), 14669-14680. Retrieved from [Link]

  • IC50. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

  • Jadi, R. S., et al. (2014). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry, 465, 1-7. Retrieved from [Link]

  • Mahesha, H. B. (n.d.). Estimation of succinate dehydrogenase activity. Retrieved from [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2012). PLoS One, 7(4), e35170. Retrieved from [Link]

  • Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. (2007). Food Technology and Biotechnology, 45(2), 196-201. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors. (2024). Bioorganic & Medicinal Chemistry Letters, 111, 129946. Retrieved from [Link]

  • Malonic acid. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

  • Why is malonic acid's role with respect to succinate dehydrogenase a competitive inhibitor... (n.d.). Homework.Study.com. Retrieved from [Link]

  • Synthesis, characterization and biological activities of Cinnamaldehyde's Mannich bases. (2025). ResearchGate. Retrieved from [Link]

  • Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation. (2021). Iranian Journal of Pharmaceutical Research, 20(1), 329-341. Retrieved from [Link]

  • Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. (2022). International Journal of Molecular Sciences, 23(14), 7933. Retrieved from [Link]

  • Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. (2022). Frontiers in Microbiology, 13, 966035. Retrieved from [Link]

  • Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. (2023). Molecules, 28(19), 6898. Retrieved from [Link]

  • Inhibition of succinate dehydrogenase by malonic acid produces an "excitotoxic" lesion in rat striatum. (1993). Journal of Neurochemistry, 61(3), 1151-1154. Retrieved from [Link]

  • 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro. (2011). Journal of Lipid Research, 52(8), 1525-1533. Retrieved from [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2020). Bioorganic & Medicinal Chemistry Letters, 30(24), 127643. Retrieved from [Link]

  • Inhibition by malonate of succinic dehydrogenase in heart-muscle preparations. (1953). The Biochemical Journal, 54(4), 540-547. Retrieved from [Link]

  • NEET 2024 - Inhibition of Succinic dehydrogenase enzyme by malonate is a classical example of : (1). (2024, May 18). YouTube. Retrieved from [Link]

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Analytical methods for 2-(3-(3-Methoxyphenyl)allylidene)malonic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-2026-01

Topic: Quantitative Analysis of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Abstract

This application note provides a comprehensive guide to the quantitative analysis of this compound, a compound of interest in pharmaceutical research and chemical synthesis. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust quantification in routine applications, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-specificity analysis in complex biological matrices. Additionally, a simplified UV-Vis spectrophotometric method is described for rapid, high-concentration measurements of pure samples. Each protocol is grounded in established analytical principles and includes sections on method validation in accordance with ICH guidelines, ensuring the generation of reliable, accurate, and reproducible data.[1][2][3][4]

Introduction and Method Selection Rationale

This compound is a derivative of both cinnamic acid and malonic acid. Its structure features a conjugated system, incorporating a phenyl ring and an allylidene group, which imparts strong ultraviolet (UV) absorbance, making it an ideal candidate for HPLC-UV detection.[5][6] The dicarboxylic acid moiety confers significant polarity, suitable for reverse-phase chromatography.

The choice of analytical method is dictated by the specific requirements of the study, including sample matrix complexity, required sensitivity, and throughput.

  • HPLC-UV: This is the workhorse method for quantifying the analyte in relatively clean samples such as bulk drug substances, formulated products, or reaction mixtures. It offers a balance of sensitivity, robustness, and cost-effectiveness.

  • LC-MS/MS: For bioanalytical studies requiring the quantification of the analyte in complex matrices like plasma, serum, or tissue homogenates, LC-MS/MS is the gold standard.[7] Its superior selectivity minimizes interference from matrix components, and its sensitivity allows for detection at very low concentrations.

  • UV-Vis Spectrophotometry: This technique is best suited for quick, non-separative quantification of the pure compound in a known solvent, ideal for initial concentration estimates or dissolution testing.[8]

Below is a decision-making workflow to guide the selection of the most appropriate analytical technique.

start Start: Need to Quantify Analyte q1 Is the sample matrix complex (e.g., plasma, tissue)? start->q1 q2 Is high sensitivity (e.g., < 10 ng/mL) required? q1->q2 No lcms Use LC-MS/MS Protocol q1->lcms Yes q3 Is the sample a pure substance or simple formulation? q2->q3 No q2->lcms Yes hplcuv Use HPLC-UV Protocol q3->hplcuv Yes, for accurate quantification uvvis Use UV-Vis Protocol (for rapid estimation) q3->uvvis Yes, for quick check

Caption: Decision tree for selecting the optimal analytical method.

General Sample Preparation

Proper sample preparation is critical to remove interferences and ensure the analyte is in a suitable solvent for analysis.[9][10]

  • For Bulk Material/Simple Formulations: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a known volume. Further dilution may be required to fall within the linear range of the calibration curve. Filter the final solution through a 0.2 µm or 0.45 µm syringe filter before injection.[11]

  • For Biological Matrices (e.g., Plasma, Serum):

    • Protein Precipitation (PPT): A simple and common technique.[9] Add 3 volumes of cold acetonitrile (containing an internal standard for LC-MS/MS) to 1 volume of plasma.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

    • Solid Phase Extraction (SPE): For cleaner samples and higher concentration factors, SPE is recommended. A mixed-mode anion exchange or a reverse-phase sorbent can be effective for this acidic compound. The general steps involve conditioning, loading, washing, and eluting.[11]

Protocol 1: Quantification by HPLC-UV

This protocol provides a robust method for the quantification of this compound using reverse-phase HPLC with UV detection.[12][13]

Principle

The method separates the analyte from other components based on its polarity using a C18 reverse-phase column. An acidic mobile phase is used to suppress the ionization of the carboxylic acid groups, ensuring a sharp, symmetrical peak shape. Quantification is achieved by comparing the peak area of the analyte to a standard calibration curve.

Instrumentation and Reagents
  • HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid or phosphoric acid.

  • Standard: A certified reference standard of this compound.

Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. Degas both solvents before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of each standard and sample solution.

Chromatographic Conditions
ParameterRecommended ConditionCausality/Justification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar organic acids.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcidification suppresses carboxylate ionization for better peak shape. Acetonitrile provides good elution strength.
Gradient 0-15 min: 30% to 90% B15-17 min: 90% B17-18 min: 90% to 30% B18-25 min: 30% BA gradient elution ensures the analyte is eluted with a good peak shape and cleans the column of late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Detection λ ~280 nm (scan 200-400 nm with PDA to confirm λmax)The conjugated system of the molecule is expected to have a strong absorbance maximum in this region.[5][14]
Injection Vol. 10 µLA typical volume to balance sensitivity and peak broadening.
Method Validation

The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][15]

Validation ParameterAcceptance CriteriaPurpose
Specificity Peak is pure (PDA) and resolved from interferences.Ensures the signal is only from the analyte.
Linearity & Range Correlation coefficient (r²) ≥ 0.999Confirms a direct relationship between concentration and response.[4]
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of the results to the true value.
Precision (RSD) Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0%Demonstrates the consistency of results under various conditions.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10The lowest concentration that can be reliably quantified.
Robustness RSD ≤ 2.0% after minor changes (pH, temp, flow rate)Shows the method's reliability with small, deliberate variations.

Protocol 2: Quantification by LC-MS/MS

This protocol is designed for high-sensitivity quantification, particularly in complex biological matrices.

Principle

Following chromatographic separation via HPLC, the analyte is ionized (typically via electrospray ionization, ESI) and detected by a tandem mass spectrometer. The instrument is set to monitor a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and sensitivity.[7] An isotopically labeled internal standard (IS) is recommended for the most accurate quantification.

Instrumentation and Reagents
  • LC-MS/MS System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.

  • Reagents: LC-MS grade acetonitrile, methanol, water, and formic acid.

  • Internal Standard (IS): Ideally, a stable isotope-labeled version of the analyte (e.g., ¹³C₂- or D₃-labeled). If unavailable, a structurally similar compound can be used.

Step-by-Step Protocol
  • Analyte Tuning: Infuse a standard solution (~1 µg/mL) of the analyte directly into the mass spectrometer to determine the precursor ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) and optimize fragmentation to identify stable, high-intensity product ions. Negative ion mode is often preferred for acidic compounds.[16]

  • Mobile Phase Preparation: A: 0.1% Formic Acid in Water. B: 0.1% Formic Acid in Acetonitrile.

  • Standard/Sample Preparation: Prepare calibration standards in a blank matrix (e.g., drug-free plasma). Perform extraction as described in Section 2, ensuring the IS is added to all standards, QCs, and unknown samples before extraction.

  • System Equilibration: Equilibrate the LC-MS/MS system until a stable spray and baseline are observed.

  • Injection: Inject a small volume (e.g., 2-5 µL) to minimize matrix effects.

LC-MS/MS Conditions
ParameterRecommended ConditionCausality/Justification
LC Column UPLC C18, 2.1 x 50 mm, 1.8 µmSmaller particle size provides higher efficiency and faster run times.
LC Gradient Fast gradient (e.g., 5% to 95% B in 3 min)UPLC allows for rapid separation prior to MS detection.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI Negative ([M-H]⁻)Carboxylic acids readily deprotonate to form negative ions, providing high sensitivity.[17][18]
MRM Transitions To be determined empiricallyHypothetical Example:Analyte: m/z 247 → 203 (loss of CO₂)IS: m/z 250 → 206
Source Params. To be optimized (e.g., Capillary Voltage, Gas Flow, Temp)Optimization is crucial for achieving maximum sensitivity and stability.
Method Validation

Validation follows ICH guidelines but includes an additional critical parameter for LC-MS/MS analysis.

  • Matrix Effect: Must be assessed to ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte, leading to inaccurate results. This is typically evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a pure solution.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (e.g., Plasma, Bulk Powder) Spike Spike with Internal Standard (IS) Sample->Spike Extract Perform Extraction (e.g., Protein Precipitation) Spike->Extract Filter Filter/Centrifuge Extract->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation (UPLC) Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Area Ratio (Analyte/IS) Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify Report Report Result Quantify->Report

Caption: General workflow for the LC-MS/MS quantification protocol.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]

  • ResearchGate. (n.d.). Quantitation of the Hydroxycinnamic Acid Derivatives and the Glycosides of Flavonols and Flavones by UV Absorbance after Identification by LC-MS. Available at: [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. Available at: [Link]

  • NIH. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Available at: [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Available at: [Link]

  • SpringerLink. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Available at: [Link]

  • ResearchGate. (n.d.). UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction.... Available at: [Link]

  • NIH. (n.d.). Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Malonic acid. Available at: [Link]

  • ResearchGate. (n.d.). Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics. Available at: [Link]

  • MDPI. (n.d.). LC-ESI/LTQ-Orbitrap-MS Based Metabolomics in Evaluation of Bitter Taste of Arbutus unedo Honey. Available at: [Link]

  • ResearchGate. (n.d.). Quantification of Methylmalonic Acid in Human Plasma with Hydrophilic Interaction Liquid Chromatography Separation and Mass Spectrometric Detection. Available at: [Link]

  • ResearchGate. (n.d.). LC/MS data, deprotonated, protonated molecules (m/z) for peaks,.... Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Determination of Organic Acids in Tobacco by Reversed Phase Liquid Chromatography. Available at: [Link]

  • (Document)
  • Protocols.io. (2024). Quantitation of aliphatic acids from lignin-derived streams by HPLC-RID. Available at: [Link]

  • PubMed Central. (2023). Identification of Differential Compositions of Aqueous Extracts of Cinnamomi Ramulus and Cinnamomi Cortex. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of glycosylation and malonylation patterns in flavonoid glycosides during LC/MS/MS metabolite profiling. Available at: [Link]

Sources

Application Note: Comprehensive NMR Characterization of 2-(3-(3-Methoxyphenyl)allylidene)malonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the comprehensive nuclear magnetic resonance (NMR) characterization of 2-(3-(3-methoxyphenyl)allylidene)malonic acid. This compound, a derivative of cinnamic acid, holds potential interest for researchers in medicinal chemistry and materials science. Robust structural verification and purity assessment are critical for its application in drug development and other scientific endeavors. This guide outlines a systematic approach employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy for unambiguous structure elucidation. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the experimental results.

Introduction: The Rationale for Comprehensive NMR Analysis

This compound is synthesized via a Knoevenagel condensation reaction between 3-methoxycinnamaldehyde and malonic acid.[1][2] The resulting α,β-unsaturated dicarboxylic acid possesses several key structural features that require thorough characterization: the stereochemistry of the allylidene double bond, the substitution pattern of the phenyl ring, and the connectivity of the malonic acid moiety.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of organic molecules in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[5] A comprehensive analysis using a suite of NMR experiments is essential to confirm the identity and purity of the synthesized compound, which is a prerequisite for its use in any further research or development.

Experimental Design and Strategy

Our approach is to systematically build up the structural picture of the molecule. We will start with one-dimensional ¹H and ¹³C NMR to identify all the proton and carbon environments. Subsequently, two-dimensional NMR techniques will be employed to establish the connectivity between different parts of the molecule.

Workflow for Structural Elucidation

G cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation prep Dissolve sample in DMSO-d6 (~5-10 mg in 0.6 mL) H1 ¹H NMR (Proton Environments & Coupling) prep->H1 C13 ¹³C{¹H} NMR (Carbon Environments) H1->C13 COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H Connectivity) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC analysis Spectral Interpretation & Signal Assignment HMBC->analysis structure Final Structure Verification analysis->structure

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance your reaction yields and product purity.

The synthesis of this compound typically proceeds via a Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] This reaction involves the nucleophilic addition of an active methylene compound, in this case, malonic acid, to a carbonyl group of an aldehyde, 3-(3-methoxyphenyl)acrolein, followed by a dehydration step.[2] While robust, the Knoevenagel condensation can be sensitive to various experimental parameters, which if not properly controlled, can lead to diminished yields and the formation of impurities.

This guide is structured to address the most common challenges encountered during this synthesis, offering logical, evidence-based solutions to streamline your experimental workflow and achieve optimal results.

Troubleshooting Guide: Enhancing Your Reaction Yield

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the most probable causes?

Answer: Low yields in the Knoevenagel condensation for this specific target molecule can often be traced back to several key factors: suboptimal catalyst choice and concentration, inappropriate solvent selection, incomplete reaction, or the prevalence of side reactions. A systematic approach to troubleshooting these variables is the most effective path to identifying and resolving the underlying issue.[3][4]

Question 2: How does the choice of catalyst impact the synthesis, and what are the optimal conditions?

Answer: The catalyst, typically a weak base, is critical for deprotonating the malonic acid, thereby forming the nucleophilic enolate intermediate.[5] However, the basicity of the catalyst must be carefully controlled.

  • Catalyst Selection: Weak bases such as piperidine or pyridine are commonly employed for this transformation.[3][6] Using a base that is too strong can lead to undesired side reactions, most notably the self-condensation of the aldehyde starting material, which will significantly reduce the yield of your desired product.[2][3][6]

  • Catalyst Concentration: The amount of catalyst used should be carefully optimized. While a catalytic amount is sufficient, too little may result in a sluggish or incomplete reaction. Conversely, an excess of catalyst can promote side reactions. A typical starting point is to use 0.1 equivalents of the basic catalyst.

Catalyst TypeRecommended Starting ConcentrationPotential Issues
Weak Amine Bases (e.g., Piperidine, Pyridine) 0.1 - 0.2 equivalentsCan be effective, but optimization of concentration is key.
Ammonium Salts (e.g., Ammonium Acetate) Catalytic amountsOften used in greener synthesis protocols.[7]
Strong Bases (e.g., Sodium Hydroxide, Sodium Ethoxide) Not RecommendedHigh likelihood of promoting aldehyde self-condensation and other side reactions.[1][6]
Question 3: What is the role of the solvent, and how do I choose the most appropriate one?

Answer: The solvent plays a multifaceted role in the Knoevenagel condensation, influencing reaction rates, equilibrium position, and product solubility.

  • Polarity: The polarity of the solvent can significantly affect the reaction rate and yield.[3] Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can often lead to high conversions in shorter reaction times.[3] Polar protic solvents such as ethanol can also be effective.[3]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct.[3][4] This water can inhibit the reaction or even lead to a reversible reaction, thus lowering the overall yield.[3] To counter this, a common strategy is to remove water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[3][4]

SolventPolarityRole & Considerations
Toluene NonpolarAllows for azeotropic removal of water with a Dean-Stark trap, driving the equilibrium towards the product.[3][4]
Pyridine Polar AproticCan act as both the solvent and the catalyst (Doebner modification), often promoting decarboxylation if one of the activating groups is a carboxylic acid.[2][8][9]
Ethanol Polar ProticA common and relatively green solvent choice. The reaction may require heating to proceed to completion.[3]
Dimethylformamide (DMF) Polar AproticCan lead to faster reaction rates.[3][5]
Water Polar ProticHas been successfully used as a solvent, aligning with green chemistry principles, though reaction times may vary.[3][10]
Question 4: My reaction appears to stall before all the starting material is consumed. How can I drive it to completion?

Answer: Incomplete conversion is a frequent cause of low yields.[3] Several factors can be adjusted to address this:

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. The progress of the reaction should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the optimal reaction time.[3]

  • Temperature: The reaction temperature has a significant impact on the reaction rate. While many Knoevenagel condensations can proceed at room temperature, some may require heating to reach completion.[3][11] For the synthesis of cinnamic acid derivatives, a temperature range of 80-120°C is often optimal.[11]

  • Reagent Purity: The quality of the starting materials is paramount. Impurities in the 3-(3-methoxyphenyl)acrolein or malonic acid can lead to side reactions and reduce the overall yield.[11] Ensure you are using high-purity reagents.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Knoevenagel condensation for this synthesis?

A1: The mechanism involves three key steps:

  • Deprotonation: The basic catalyst removes a proton from the active methylene group of malonic acid to form a highly nucleophilic enolate ion.[1]

  • Nucleophilic Addition: The enolate ion then attacks the carbonyl carbon of the 3-(3-methoxyphenyl)acrolein, forming a new carbon-carbon bond and a tetrahedral intermediate.[1][5]

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, this compound.[2]

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration Malonic Acid Malonic Acid Enolate Enolate Malonic Acid->Enolate + Base Base Base 3-(3-methoxyphenyl)acrolein 3-(3-methoxyphenyl)acrolein Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + 3-(3-methoxyphenyl)acrolein Final Product Final Product Tetrahedral Intermediate->Final Product - H2O Water Water

Caption: The three-step mechanism of the Knoevenagel condensation.

Q2: Are there any common side reactions I should be aware of?

A2: Yes, several side reactions can compete with the desired Knoevenagel condensation:

  • Self-Condensation of the Aldehyde: If a strong base is used, the aldehyde can react with itself.[2][6] This can be minimized by the slow, controlled addition of the aldehyde to the reaction mixture.[6]

  • Michael Addition: The α,β-unsaturated product can potentially act as a Michael acceptor for another molecule of the deprotonated malonic acid. Optimizing the stoichiometry of your reactants can help to mitigate this.

Q3: What is the "Doebner modification" and is it applicable here?

A3: The Doebner modification of the Knoevenagel condensation specifically involves the use of pyridine as the solvent and catalyst when one of the activating groups on the active methylene compound is a carboxylic acid, as is the case with malonic acid.[2][9] Under these conditions, the condensation is often followed by decarboxylation.[2][9] This could be a viable alternative synthetic route to consider.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices for yield optimization.

Materials:

  • 3-(3-methoxyphenyl)acrolein

  • Malonic acid

  • Piperidine

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagent Addition: To the flask, add 3-(3-methoxyphenyl)acrolein (1 equivalent) and malonic acid (1.1 to 1.2 equivalents).

  • Solvent and Catalyst: Add toluene as the solvent, ensuring a sufficient volume to allow for efficient stirring and reflux. Add a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Heating and Water Removal: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed.

  • Reaction Monitoring: Continue the reaction until no more water is collected in the Dean-Stark trap and the starting materials are consumed, as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid product and wash it with a suitable solvent, such as cold ethanol.

    • If no precipitate forms, remove the toluene under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble Flask, Dean-Stark, and Condenser B Add Aldehyde, Malonic Acid, Toluene A->B C Add Piperidine (catalyst) B->C D Heat to Reflux C->D E Monitor by TLC & Water Collection D->E F Cool to Room Temperature E->F G Isolate Crude Product (Filter or Concentrate) F->G H Purify (Recrystallization or Chromatography) G->H

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Decision Tree

If you are experiencing low yields, this decision tree can help you systematically diagnose the problem.

Troubleshooting_Tree start Low Yield? catalyst Is the catalyst appropriate and in the correct concentration? start->catalyst solvent Is the solvent optimal for the reaction and is water being removed? catalyst->solvent Yes solution1 Optimize catalyst: try a weaker base or adjust concentration. catalyst->solution1 No conditions Are the reaction time and temperature sufficient? solvent->conditions Yes solution2 Change solvent or use a Dean-Stark trap for water removal. solvent->solution2 No reagents Are the starting materials pure? conditions->reagents Yes solution3 Increase reaction time and/or temperature. Monitor by TLC. conditions->solution3 No solution4 Use freshly purified starting materials. reagents->solution4 No

Caption: A logical workflow for troubleshooting low yield in the Knoevenagel condensation.

References

  • Benchchem. Troubleshooting low yields in Knoevenagel condensation.
  • Benchchem. Optimizing Knoevenagel Condensation: A Technical Support Center.
  • Benchchem. Technical Support Center: Optimizing Knoevenagel Condensation for Substituted Cinnamic Acids.
  • Blog. How to optimize the synthesis process of cinnamic derivatives?
  • Purechemistry. Knoevenagel condensation mechanism and applications.
  • YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.
  • J&K Scientific LLC. Knoevenagel Condensation.
  • Wikipedia. Knoevenagel condensation.
  • Organic & Biomolecular Chemistry (RSC Publishing). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation.
  • arkat usa. Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.

Sources

Technical Support Center: Purification of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(3-(3-Methoxyphenyl)allylidene)malonic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common purification challenges and ensure the integrity of your experimental outcomes.

Introduction: The Synthesis and Its Challenges

This compound is typically synthesized via a Knoevenagel condensation between 3-methoxycinnamaldehyde and malonic acid.[1][2][3][4] While the synthesis appears straightforward, the purification of the final product can be complex. The extended conjugation in the allylidene moiety introduces a higher propensity for geometric isomers and potential instability, which are key purification challenges.

This guide is structured to address the most common issues encountered during the purification of this compound, providing both theoretical understanding and practical, step-by-step protocols.

Troubleshooting Guide

Issue 1: Low Yield of Crystalline Product After Initial Precipitation

Q: I've completed the reaction and neutralized the mixture, but I'm getting a low yield of solid product. What are the likely causes and how can I improve my recovery?

A: A low yield of the precipitated product can stem from several factors, ranging from incomplete reaction to suboptimal work-up conditions. Let's break down the potential causes and solutions.

  • Incomplete Reaction: The Knoevenagel condensation may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a deactivated catalyst. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[1]

  • Suboptimal pH for Precipitation: The product is a dicarboxylic acid and will remain soluble in the aqueous phase if the pH is not sufficiently acidic. Ensure that you acidify the reaction mixture to a pH of 1-2 with a strong acid like concentrated HCl to fully protonate the carboxylate groups and induce precipitation.

  • Product Solubility in the Reaction Solvent: If the reaction was performed in a solvent in which the product has some solubility, you may be losing a significant amount of product in the filtrate. Cooling the mixture in an ice bath for an extended period before filtration can help maximize precipitation.

  • Premature Decarboxylation: Heating the acidic product for extended periods can lead to decarboxylation, forming the corresponding cinnamic acid derivative, which may have different solubility properties. Avoid excessive heating during the work-up.[2]

Issue 2: Product Contaminated with Starting Materials

Q: My isolated product shows the presence of unreacted 3-methoxycinnamaldehyde and/or malonic acid. How can I effectively remove these?

A: The presence of starting materials is a common issue. Their removal can be achieved through careful washing and recrystallization, leveraging the differences in their solubility and acidity.

  • Removal of Malonic Acid: Malonic acid is highly soluble in water, whereas the desired product is much less so. Washing the crude solid with cold water during vacuum filtration should effectively remove most of the unreacted malonic acid.[5]

  • Removal of 3-methoxycinnamaldehyde: The starting aldehyde is less polar than the dicarboxylic acid product. A wash with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate during filtration can help remove residual aldehyde. However, recrystallization is the most effective method for complete removal.

Workflow for Removing Starting Materials:

start Crude Product (with starting materials) wash_water Wash with cold water start->wash_water Removes malonic acid wash_solvent Wash with cold non-polar solvent (e.g., Hexane) wash_water->wash_solvent Removes 3-methoxycinnamaldehyde recrystallize Recrystallization wash_solvent->recrystallize Final Purification pure_product Pure Product recrystallize->pure_product

Caption: Purification workflow for removing starting materials.

Issue 3: Presence of Geometric Isomers

Q: My analytical data (HPLC/NMR) suggests a mixture of isomers. How can I separate them and how do I know which is the desired isomer?

A: The presence of two double bonds in the allylidene structure allows for the formation of geometric isomers (E/Z configurations). The thermodynamically more stable isomer is typically the all-trans (E,E) form, which is often the desired product in Knoevenagel condensations.

  • Separation of Isomers:

    • Recrystallization: Often, one isomer is less soluble than the others and can be selectively crystallized. Experiment with different solvent systems (see Table 1).

    • Column Chromatography: This is a more definitive method for separating isomers with different polarities.[6] A silica gel column with a gradient elution of hexane/ethyl acetate is a good starting point. The less polar isomer will typically elute first.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent analytical technique to confirm the presence of isomers and can be scaled up for preparative separation.[7][8] Isomers will often have distinct retention times.[9]

  • Identification of Isomers:

    • ¹H NMR Spectroscopy: The coupling constants (J-values) of the vinylic protons can help determine the stereochemistry of the double bonds. For trans double bonds, the J-value is typically in the range of 12-18 Hz, while for cis double bonds, it is in the range of 6-12 Hz. The all-trans isomer will exhibit larger coupling constants for the protons on the allylic chain.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

A1: The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold. For cinnamic acid derivatives, common and effective solvent systems include:

  • Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.[5][10][11]

  • Ethyl Acetate/Hexane: Dissolve the compound in a minimum of hot ethyl acetate and add hexane until persistent cloudiness is observed. Reheat to clarify and then cool slowly.

  • Acetic Acid/Water: Acetic acid can be a good solvent for acidic compounds. Dissolve in hot acetic acid and add water to induce crystallization.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent SystemPolarityRationale
Ethanol/WaterPolar ProticGood for polar compounds, allows for fine-tuning of solubility.
Ethyl Acetate/HexaneMedium to Non-polarEffective for compounds of intermediate polarity.
Acetic Acid/WaterPolar Protic (Acidic)Can improve solubility of acidic compounds; the acid can be washed away with cold water after filtration.
IsopropanolPolar ProticAn alternative to ethanol with slightly different solubility characteristics.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • Melting Point: A sharp melting point range indicates high purity. Impurities will typically broaden and depress the melting point.

  • ¹H NMR Spectroscopy: This will confirm the structure of the compound and can be used to identify and quantify impurities if they are present in significant amounts. The absence of signals corresponding to starting materials or byproducts is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for assessing purity. A single, sharp peak on the chromatogram is indicative of a pure compound.[12] Running a gradient method can help to reveal any minor impurities that might co-elute in an isocratic method.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Q3: What are the potential side reactions during the synthesis, and how can I identify the byproducts?

A3: Besides the formation of isomers, other side reactions can occur during the Knoevenagel condensation:

  • Michael Addition: The enolate of malonic acid can potentially add to the double bond of the product in a Michael fashion. This is more common with stronger bases and longer reaction times. The resulting adduct would have a significantly different NMR spectrum and a higher molecular weight.

  • Decarboxylation: As mentioned earlier, heating the dicarboxylic acid product, especially under acidic or basic conditions, can lead to the loss of one of the carboxyl groups to form 3-(3-methoxyphenyl)allylideneacetic acid. This would be evident in the mass spectrum (loss of 44 Da) and a change in the integration of the carboxylic acid protons in the ¹H NMR spectrum.

  • Self-condensation of the Aldehyde: While less common for aromatic aldehydes, it is a possibility under certain conditions.

Diagram of Potential Side Reactions:

Reactants 3-Methoxycinnamaldehyde + Malonic Acid Desired_Product This compound Reactants->Desired_Product Knoevenagel Condensation Michael_Adduct Michael Adduct Desired_Product->Michael_Adduct Michael Addition (Side Reaction) Decarboxylation_Product Decarboxylated Product Desired_Product->Decarboxylation_Product Decarboxylation (Side Reaction) Isomers Geometric Isomers Desired_Product->Isomers Isomerization

Caption: Synthetic pathway and potential side products.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of the primary solvent (e.g., hot ethanol). Heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Induce Crystallization: While still hot, add the second solvent (anti-solvent, e.g., hot water) dropwise until the solution becomes faintly cloudy. If too much anti-solvent is added, clarify the solution by adding a small amount of the primary solvent.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture, followed by a wash with a cold, non-polar solvent like hexane to aid in drying.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Analytical HPLC Method Development

This protocol provides a starting point for developing an HPLC method to assess the purity and isomeric ratio of your product.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a mixture of acetonitrile and water.

This gradient method should provide good separation of the main product from potential impurities and isomers. The retention times can be used for qualitative analysis, and the peak areas for quantitative assessment.[6][7][8][12][13]

References

  • BenchChem. (2025).
  • World Journal of Chemical Education. (2018).
  • Soares, R. (2018). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. Instituto Politécnico de Bragança.
  • Molecular Crystals and Liquid Crystals. (2024). Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases.
  • Journal of Chemical & Engineering Data. (2010). Solubilities of Cinnamic Acid Esters in Organic Solvents.
  • Semantic Scholar. (2010). Solubilities of Cinnamic Acid Esters in Organic Solvents.
  • Biblioteca Digital do IPB. (2017). Solubility studies of trans-cinnamic acid in mixed solvents.
  • ResearchGate. (1980).
  • RSC Publishing. (2019).
  • BenchChem. (2025).
  • ResearchGate. (2017).
  • BenchChem. (2025).
  • Wikipedia. (2024). Cinnamic acid.
  • SIELC Technologies. (n.d.). HPLC Separation of Cinnamic Acid, Salicylic Acid, and Quercetin on Newcrom B Column.
  • Asian Journal of Chemistry. (2017).
  • New Journal of Chemistry. (2014).
  • Semantic Scholar. (2004).
  • Alfa Chemistry. (n.d.).
  • RSC Publishing. (2020).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000691).

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Technical Support Center: Synthesis of Allylidene Malonic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of allylidene malonic acids. This resource is designed for researchers, chemists, and drug development professionals who are utilizing the Knoevenagel condensation to prepare these valuable intermediates. Instead of a rigid manual, this guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world challenges encountered in the laboratory. Our goal is to explain the causality behind common side reactions and provide field-proven, self-validating protocols to enhance your synthetic success.

Frequently Asked Questions & Troubleshooting

Problem 1: My reaction mixture becomes viscous, cloudy, or solidifies, especially when using acrolein. What is happening and how can I prevent it?

Answer:

This is a classic sign of uncontrolled polymerization of your starting aldehyde, a particularly common issue when using highly reactive α,β-unsaturated aldehydes like acrolein. Acrolein is notoriously prone to self-polymerization, which can be initiated by heat, light, or the basic catalysts used in the Knoevenagel condensation.[1] This side reaction competes directly with your desired condensation, consuming the starting material and drastically reducing your yield.

Causality and Mechanism: The basic catalyst (e.g., piperidine, pyridine) can initiate anionic polymerization of the aldehyde. Alternatively, radical polymerization can occur if the reaction is exposed to air (oxygen) or light, or if the acrolein contains peroxide impurities.

Troubleshooting Strategies:

  • Inhibitor Addition: Before starting the reaction, add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT) (typically 0.1-0.5 mol%), to the aldehyde. This is a critical preventative measure.

  • Temperature Control: Maintain strict temperature control. Run the reaction at or below room temperature, using an ice bath to dissipate any exotherm. High temperatures accelerate polymerization.

  • Slow Addition: Instead of adding all the aldehyde at once, add it dropwise to the solution of malonic acid (or its ester) and the catalyst over an extended period. This keeps the instantaneous concentration of the aldehyde low, favoring the bimolecular Knoevenagel reaction over the multi-molecular polymerization process.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxygen-initiated polymerization.

Experimental Protocol: Polymerization Suppression

This controlled approach ensures that the desired condensation occurs preferentially.

Problem 2: My yield is low, and I've isolated a byproduct with a mass corresponding to my desired product plus another molecule of the malonic starting material. What is this side reaction?

Answer:

You are observing a Michael Addition (also known as a 1,4-conjugate addition).[2][3] Your desired product, the allylidene malonic acid, is an excellent Michael acceptor due to the electron-withdrawing nature of the two carboxyl groups. The nucleophile in this side reaction is the enolate of your starting material (e.g., diethyl malonate), which is present in the reaction mixture.[4][5] This leads to the formation of a 1,3,3,5-pentanetetracarboxylic acid derivative, a common and often difficult-to-separate byproduct.

Mechanism of Michael Addition Side Reaction:

The reaction proceeds in two steps:

  • The basic catalyst deprotonates the starting malonic acid/ester to form a resonance-stabilized enolate.

  • This enolate then attacks the β-carbon of the already-formed allylidene malonic acid product, leading to the undesired adduct.[6]

Diagram: Michael Addition Side Reaction Pathway

Michael_Addition cluster_reactants Reactants in Mixture cluster_process Side Reaction cluster_product Byproduct Product Allylidene Malonate (Michael Acceptor) Attack 1,4-Conjugate Addition Product->Attack Enolate Malonate Enolate (Michael Donor) Enolate->Attack Adduct Michael Adduct (Higher MW Impurity) Attack->Adduct

Caption: Michael addition of a malonate enolate to the product.

Troubleshooting Strategies:

StrategyRationaleImplementation Details
Stoichiometry Control Minimize excess malonate available for addition after the initial product forms.Use a slight excess (1.05-1.1 eq) of the aldehyde relative to the malonic acid/ester. This ensures the malonate is the limiting reagent.
Catalyst Choice Weaker bases or organocatalysts can be more selective.Consider using proline or specific Lewis acids which may favor the Knoevenagel pathway over the Michael addition.[7]
Temperature Lower temperatures slow down the Michael addition rate.Run the reaction at the lowest temperature that allows for a reasonable rate of product formation (e.g., 0 °C to room temperature).
Order of Addition Add the malonate slowly to the aldehyde and catalyst.This maintains a low concentration of the nucleophile, though it can increase the risk of aldehyde polymerization. Best used in combination with inhibitors.
Problem 3: My product spontaneously loses CO₂, especially during workup, heating, or distillation. How can I preserve the dicarboxylic acid structure?

Answer:

This is a classic decarboxylation reaction, which is highly favorable for compounds that are β-dicarboxylic acids or can hydrolyze to them.[8][9] The synthesis of allylidene malonic acids via the Doebner modification, which uses malonic acid directly with a base like pyridine, is designed to promote condensation followed by decarboxylation.[10][11] If your goal is to isolate the dicarboxylic acid, you must avoid the conditions that facilitate this CO₂ loss.

Mechanism of Decarboxylation:

The reaction proceeds through a cyclic, six-membered transition state, which is greatly facilitated by heat. The presence of a β-carbonyl group allows for the formation of an enol intermediate after the loss of CO₂, making the process kinetically accessible.[8][12]

Diagram: Decarboxylation Mechanism

Decarboxylation cluster_0 Allylidene Malonic Acid cluster_1 Heating (Δ) cluster_2 Products start R-CH=C(COOH)₂ transition Cyclic Transition State start->transition Heat end_enol Enol Intermediate transition->end_enol Loss of CO₂ end_final Decarboxylated Product + CO₂ end_enol->end_final Tautomerization

Caption: Thermal decarboxylation proceeds via a cyclic transition state.

Preventative Measures:

  • Use Malonic Esters: The most effective way to prevent decarboxylation is to use a malonic ester (e.g., diethyl malonate, dimethyl malonate) instead of malonic acid as your starting material. The ester groups are stable to the reaction conditions and must be hydrolyzed to carboxylic acids in a separate step before decarboxylation can occur.[13][14][15]

  • Avoid High Temperatures: Do not heat the reaction mixture if you are using malonic acid and wish to isolate the diacid. Similarly, during workup and purification, avoid excessive heat. Use techniques like flash column chromatography at room temperature instead of distillation.

  • Mild Workup Conditions: If you used malonic esters and need to hydrolyze them, use carefully controlled conditions (e.g., saponification with NaOH at room temperature followed by careful acidification at 0 °C) to form the dicarboxylate salt.[16] Avoid heating the acidified mixture.

  • pH Control: Keep the purified product in a slightly acidic to neutral environment if possible, as both strong acid and strong base can catalyze hydrolysis of ester intermediates, leading to the free acid which is prone to decarboxylation.

General Protocols & Best Practices

Q: What is a reliable starting protocol for synthesizing an allylidene malonic ester?

A: Protocol: Synthesis of Diethyl 2-allylidene-malonate

This protocol is a good starting point and is designed to minimize the side reactions discussed above.

Materials:

  • Diethyl malonate (1.0 eq)

  • Acrolein (1.1 eq, freshly distilled, containing 0.1 mol% hydroquinone)

  • Piperidine (0.1 eq)

  • Toluene (or another suitable solvent like THF)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with diethyl malonate (1.0 eq) and toluene (5 volumes).

  • Add piperidine (0.1 eq) to the flask and cool the mixture to 0 °C using an ice bath.

  • Charge the dropping funnel with the acrolein/hydroquinone solution.

  • Add the acrolein solution dropwise to the stirred reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, wash the reaction mixture with dilute HCl (1M) to remove the piperidine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Liu, L., Sarkisian, R., Xu, Z., & Wang, H. (2014). Asymmetric Michael Addition of Ketones to Alkylidene Malonates and Allylidene Malonates via Enamine–Metal Lewis Acid Bifunctional Catalysis. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from: [Link]

  • Slideshare. (n.d.). Knoevenagel reaction. Retrieved from: [Link]

  • ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from: [Link]

  • Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from: [Link]

  • Google Patents. (n.d.). US2657192A - Polymerization of acrolein.
  • Wikipedia. (n.d.). Michael reaction. Retrieved from: [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from: [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from: [Link]

  • Journal of the Chemical Society. (1951). The mechanism of the decarboxylation of substituted malonic acid derivatives. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from: [Link]

  • PubMed. (2015). Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: A Method for the Synthesis of Ketals and Ketones. Available at: [Link]

  • Khan Academy. (n.d.). Decarboxylation. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from: [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from: [Link]

  • ResearchGate. (2003). A Straightforward Method for the Synthesis of Alkylidene and Arylidene Malonates Through Proline-Catalyzed Knoevenagel Condensation. Available at: [Link]

  • YouTube. (2019). 11.11 Malonic Ester Synthesis. Retrieved from: [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from: [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from: [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from: [Link]

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Stability issues of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(3-(3-Methoxyphenyl)allylidene)malonic acid (CAS 14160-39-5). This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Due to its specific chemical structure, this molecule exhibits sensitivities that can impact experimental reproducibility and outcomes if not properly managed. This guide provides an in-depth analysis of its stability profile in solution, offering troubleshooting advice and validated protocols to ensure the integrity of your results.

The core structure of this compound features two key motifs that govern its stability: a β,γ-unsaturated malonic acid moiety and an extended conjugated allylidene system . Understanding the inherent reactivity of these groups is paramount to successful experimentation.

Part 1: Core Stability Concerns & Degradation Pathways

The primary stability issues with this compound in solution arise from its susceptibility to decarboxylation and photodegradation.

Thermal Instability: Decarboxylation

The malonic acid group, particularly when positioned adjacent to a system of double bonds, is highly prone to thermal decarboxylation.[1][2][3] Upon heating, the molecule can readily lose a molecule of carbon dioxide (CO₂) from one of its carboxylic acid groups. This reaction proceeds through a cyclic transition state, resulting in the formation of (2E,4E)-5-(3-methoxyphenyl)penta-2,4-dienoic acid.

Causality: The presence of the β,γ-double bond system facilitates the formation of a stable, conjugated dienoic acid product, making the decarboxylation process thermodynamically favorable even at moderate temperatures.[2][3] Exposing solutions to temperatures above 60°C can significantly accelerate this degradation.[2]

Photostability: Isomerization and Dimerization

The extended conjugated π-system, which includes the phenyl ring and the allylidene chain, acts as a chromophore that absorbs UV and visible light. This absorption can trigger photochemical reactions.[4]

  • Cis-Trans Isomerization: The most common photodegradation pathway is the isomerization of the double bonds from the thermodynamically stable trans configuration to the cis isomer.[4] This change, while not altering the molecular weight, affects the molecule's three-dimensional structure, which can drastically alter its biological activity and physicochemical properties.

  • [2+2] Cycloaddition: In concentrated solutions or upon prolonged exposure to high-intensity light, molecules can undergo photodimerization to form cyclobutane derivatives, similar to the behavior of cinnamic acid.[4][5] This leads to a loss of active compound and the formation of significant, high-molecular-weight impurities.

Below is a diagram illustrating the primary degradation pathways.

G cluster_main Primary Degradation Pathways cluster_thermal Thermal Stress cluster_photo Light Exposure (UV/Visible) parent This compound (Parent Compound) decarboxylated (2E,4E)-5-(3-methoxyphenyl)penta-2,4-dienoic acid (Decarboxylation Product) parent->decarboxylated Heat (Δ) -CO₂ isomer Cis-Isomer (Isomerization Product) parent->isomer Light (hν) Isomerization dimer Cyclobutane Dimer (Dimerization Product) parent->dimer Light (hν) [2+2] Cycloaddition

Caption: Key degradation routes for the title compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experimentation in a practical question-and-answer format.

Q1: My stock solution has turned slightly yellow and appears cloudy after a few days on the benchtop. What is happening?

A1: This is a classic sign of degradation. The yellowing may be due to the formation of extended conjugated systems or minor oxidized byproducts. Cloudiness or precipitation often indicates the formation of less soluble degradation products, such as photodimers, or a change in the ionization state of the parent molecule due to CO₂ absorption from the air slightly acidifying the solvent. Benchtop light exposure is a primary suspect for initiating photodegradation.[4]

Q2: I am running an HPLC analysis and see a new peak appearing close to my main peak, and another peak at a much later retention time. What are they?

A2:

  • Peak near the parent: A new peak with a similar retention time is often the cis-isomer of the parent compound. Its polarity is slightly different, but it has the same mass. To confirm, run an LC-MS analysis; the mass of this new peak should be identical to your parent compound.

  • Later retention time peak: A peak with a significantly longer retention time (and a mass double that of the parent) is likely a photodimer. These larger, often more non-polar molecules interact more strongly with C18 columns.

  • Earlier retention time peak: If you heated the sample, a peak appearing at an earlier retention time could be the decarboxylated product, which is more polar than the parent dicarboxylic acid. An LC-MS would show a mass loss of 44 Da (the mass of CO₂).

Q3: What are the ideal solvent and pH conditions for preparing a stock solution?

A3:

  • Solvent: Use high-purity, degassed solvents. For initial dissolution, DMSO or DMF are common choices. For aqueous buffers, ensure the pH is controlled. The polarity of the solvent can influence the rate of photodegradation.[4]

  • pH: The stability of similar conjugated acids is known to be pH-dependent, with increased stability often observed at slightly basic pH (e.g., pH 7.4-8.0), where the carboxylic acids are deprotonated.[6] This can inhibit certain degradation pathways. However, you must validate this for your specific assay, as pH can also affect the compound's activity. Always prepare fresh buffers and measure the pH before use.

Q4: How should I store the compound, both as a solid and in solution?

A4:

  • Solid: Store the solid powder in an amber vial, tightly sealed, under argon or nitrogen if possible, and refrigerated (2-8°C).[7] Avoid exposure to light and moisture.

  • Solution: Prepare stock solutions fresh whenever possible. If storage is necessary, store concentrated stocks in DMSO at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles. Use amber or foil-wrapped tubes to protect from light.[4] Aqueous solutions are generally not recommended for long-term storage.

Q5: My protocol requires heating. How can I avoid decarboxylation?

A5: While complete avoidance is difficult, you can minimize it:

  • Lower the Temperature: Determine the lowest possible temperature required for your reaction to proceed.

  • Reduce Heating Time: Minimize the duration of the heating step.

  • Run a Control: Always run a "no-heat" control sample in parallel to quantify the extent of degradation and differentiate it from other experimental effects.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation at elevated temperatures.

Part 3: Validated Experimental Protocols

These protocols provide a framework for assessing the stability of your compound under your specific experimental conditions.

Protocol 1: General HPLC-Based Stability Assessment

This method allows for the quantification of the parent compound and the detection of degradation products over time.

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mM.

  • Prepare Test Samples: Dilute the stock solution to a final concentration of 50 µM in your desired experimental buffer (e.g., PBS, pH 7.4).

  • Divide and Conquer: Aliquot the test sample into three sets of amber HPLC vials:

    • Set A (Control): Store at 2-8°C in complete darkness.

    • Set B (Thermal Stress): Place in a heating block set to your experimental temperature (e.g., 37°C or 65°C).

    • Set C (Photostress): Place under a broad-spectrum laboratory light source at a fixed distance.

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each set.

  • HPLC Analysis: Immediately analyze the samples by reverse-phase HPLC with UV detection at the λmax of the compound. Use a gradient method capable of separating compounds with a range of polarities.

  • Data Interpretation: Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the T=0 sample. Monitor for the appearance and growth of new peaks.

G cluster_stress Incubate Under Stress Conditions prep Prepare 50 µM Solution in Experimental Buffer t0 Analyze T=0 Sample (Baseline) prep->t0 control Control (4°C, Dark) prep->control thermal Thermal Stress (e.g., 65°C, Dark) prep->thermal photo Photostress (Room Temp, Light) prep->photo analysis Analyze Samples at T=1, 2, 4, 8, 24h via HPLC control->analysis thermal->analysis photo->analysis data Calculate % Remaining Parent & Quantify Degradants analysis->data

Caption: Workflow for assessing solution stability.

Part 4: Data Summary Table

Use the following table to anticipate and identify potential degradation products in your analytical runs.

Degradation PathwayExpected ProductMolar Mass ChangeTypical HPLC Behavior (Reverse Phase)
Thermal Decarboxylation (2E,4E)-5-(3-methoxyphenyl)penta-2,4-dienoic acid-44.01 Da More polar; shorter retention time.
Photo-isomerization cis-Isomer of parent compoundNo change Slightly different polarity; may co-elute or appear as a shoulder or closely resolved peak.
Photo-dimerization Cyclobutane DimerDoubled Much less polar; significantly longer retention time.

References

  • ChemicalBook. (2022). 2-[3-(3-METHOXYPHENYL)
  • BenchChem. (2025). Preventing photodegradation of cinnamic acid during experiments.
  • ResearchGate. (2025). Photodegradation of Cinnamic Acid in Different Media.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Thermal Decomposition Kinetics of Malonic Acid in the Condensed Phase.
  • ResearchGate. (n.d.). The Kinetics of the Decomposition of Malonic Acid in Aqueous Solution.
  • Testbook. (2025).

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Technical Support Center: Overcoming Solubility Challenges of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-(3-Methoxyphenyl)allylidene)malonic acid (Compound X). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a dicarboxylic acid with a substituted phenyl and an allylidene group, Compound X presents a unique set of physicochemical properties that can make its handling and application in experimental settings non-trivial. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of Compound X in your research.

Understanding the Molecule: A Quick Reference

Before delving into troubleshooting, it's crucial to understand the key physicochemical properties of this compound. While experimental data for this specific molecule is limited, we can infer its behavior from its structural components: a cinnamic acid derivative and a malonic acid moiety.

PropertyPredicted/Estimated ValueImplication for Solubility
Molecular Weight 248.23 g/mol Moderate molecular weight, which can influence solubility.
Calculated XLogP3 2.0[1]Indicates a moderate lipophilicity, suggesting that solubility in both aqueous and organic solvents may be limited.
Estimated pKa pKa1 ~2-3, pKa2 ~4-5The presence of two carboxylic acid groups suggests that the solubility of this compound will be highly dependent on the pH of the aqueous solution.[2]
Structure Contains a phenyl ring, an ether group, a conjugated double bond system, and two carboxylic acid groups.The aromatic ring and allylidene backbone contribute to its hydrophobicity, while the two carboxylic acid groups provide a means for pH-dependent aqueous solubility.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns regarding the solubility of this compound.

Q1: Why is my compound not dissolving in water?

The limited aqueous solubility of this compound at neutral pH is expected due to its moderate lipophilicity (predicted XLogP3 of 2.0) and the presence of the hydrophobic 3-methoxyphenyl and allylidene groups.[1] At neutral or acidic pH, the carboxylic acid groups are protonated, rendering the molecule less polar and thus less soluble in water.

Q2: I've tried dissolving the compound in common organic solvents like ethanol and methanol, but the solubility is still low. Why?

While many organic compounds are soluble in alcohols, the two carboxylic acid groups in this molecule can form strong intermolecular hydrogen bonds, leading to a stable crystal lattice that requires significant energy to break. This can limit its solubility even in polar organic solvents.

Q3: Is the compound stable in solution?

As a malonic acid derivative, this compound is susceptible to decarboxylation (loss of CO2), especially upon heating.[3][4] The allylidene group may also be susceptible to isomerization or degradation under certain conditions, such as exposure to light or extreme pH. It is recommended to prepare solutions fresh and store them protected from light at low temperatures.

Q4: Can I heat the solution to improve solubility?

Heating can increase the rate of dissolution and solubility. However, due to the risk of decarboxylation of the malonic acid moiety, prolonged heating or heating at high temperatures should be avoided.[5] If heating is necessary, it should be done gently and for the shortest possible time.

Q5: What is the best starting point for solubilizing this compound for a biological assay?

For aqueous-based biological assays, the most effective initial approach is to use a pH adjustment strategy. By preparing a stock solution in a basic aqueous medium (e.g., with NaOH or a buffer of pH > 7.4), you can deprotonate the carboxylic acid groups to form a more soluble salt. This can then be diluted into your assay buffer, paying close to attention to the final pH to avoid precipitation.

Troubleshooting Guide: Aqueous Solubility

Problem: The compound precipitates out of my aqueous buffer.

This is a common issue when a concentrated stock solution in an organic solvent or a high pH aqueous solution is diluted into a buffer with a lower pH.

Root Cause Analysis and Solutions:

G cluster_0 Problem: Precipitation in Aqueous Buffer cluster_1 Root Causes cluster_2 Solutions Problem Compound Precipitates in Aqueous Buffer Cause1 pH Shift to Acidic Range Problem->Cause1 Cause2 Low Buffer Capacity Problem->Cause2 Cause3 Exceeding Solubility Limit Problem->Cause3 Sol1 pH Adjustment (Increase pH of final solution) Cause1->Sol1 Cause2->Sol1 Sol2 Use of Co-solvents (e.g., DMSO, Ethanol) Cause3->Sol2 Sol3 Employ Surfactants (e.g., Tween 80) Cause3->Sol3 Sol4 Complexation with Cyclodextrins Cause3->Sol4

Detailed Protocols:

1. pH Adjustment:

The solubility of carboxylic acids is highly dependent on pH.[6][7][8] By increasing the pH, the carboxylic acid groups deprotonate, forming a more soluble carboxylate salt.

  • Step-by-Step Protocol:

    • Prepare a stock solution of the compound in a dilute basic solution (e.g., 0.1 M NaOH). Start with a small amount of compound and add the basic solution dropwise until it dissolves.

    • Alternatively, prepare a stock solution in a high pH buffer (e.g., pH 9.0).

    • When diluting into your final assay buffer, ensure that the final pH of the solution remains sufficiently high to keep the compound in its deprotonated, soluble form. You may need to adjust the pH of your final solution after adding the compound.

    • Caution: Be aware of the pH tolerance of your experimental system (e.g., cells, enzymes).

2. Use of Co-solvents:

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[9][10][11]

  • Step-by-Step Protocol:

    • Prepare a concentrated stock solution of the compound in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400.

    • Add the stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Keep the final concentration of the organic solvent as low as possible to avoid affecting your biological system. It is crucial to run a vehicle control to account for any effects of the co-solvent.

3. Surfactants:

Surfactants can increase the solubility of poorly soluble drugs by forming micelles that encapsulate the hydrophobic compound.[12][13][14]

  • Step-by-Step Protocol:

    • Prepare a stock solution of the compound in a suitable solvent.

    • In your aqueous buffer, include a small concentration of a non-ionic surfactant such as Tween 80 or Polysorbate 20 (typically 0.1% to 1%).

    • Add the compound stock solution to the surfactant-containing buffer.

    • As with co-solvents, a vehicle control with the surfactant is essential.

4. Complexation with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]

  • Step-by-Step Protocol:

    • Prepare an aqueous solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Add the solid compound to the cyclodextrin solution and stir or sonicate until it dissolves. The formation of the inclusion complex can take some time.

    • This method is particularly useful for in vivo studies as cyclodextrins are generally well-tolerated.

Troubleshooting Guide: Organic Solvent Solubility

Problem: The compound has low solubility in common organic solvents.

This can be due to the high crystal lattice energy of the compound arising from strong intermolecular hydrogen bonding between the carboxylic acid groups.

Root Cause Analysis and Solutions:

G cluster_0 Problem: Low Solubility in Organic Solvents cluster_1 Root Cause cluster_2 Solutions Problem Low Solubility in Organic Solvents Cause High Crystal Lattice Energy (Strong H-bonding) Problem->Cause Sol1 Use of Polar Aprotic Solvents (e.g., DMF, DMAc) Cause->Sol1 Sol2 Solvent Mixtures Cause->Sol2 Sol3 Gentle Heating Cause->Sol3

Detailed Protocols:

1. Use of Polar Aprotic Solvents:

Solvents like dimethylformamide (DMF) and dimethylacetamide (DMAc) are excellent at disrupting hydrogen bonds and can be effective in dissolving compounds with high crystal lattice energy.

  • Recommended Solvents:

    • Dimethylformamide (DMF)

    • Dimethylacetamide (DMAc)

    • N-Methyl-2-pyrrolidone (NMP)

  • Procedure:

    • Attempt to dissolve a small amount of the compound in the chosen solvent at room temperature.

    • If necessary, gentle warming (e.g., to 40-50 °C) can be applied, but monitor for any signs of degradation (color change).

2. Solvent Mixtures:

A mixture of solvents can sometimes provide better solubilizing power than a single solvent.

  • Example Mixtures:

    • Dichloromethane/Methanol

    • Chloroform/Methanol

    • Toluene/Acetic Acid

  • Procedure:

    • Start by suspending the compound in the less polar solvent.

    • Add the more polar solvent dropwise until the compound dissolves.

3. Gentle Heating:

As mentioned previously, gentle heating can help overcome the activation energy required to break the crystal lattice.

  • Procedure:

    • Suspend the compound in the desired solvent.

    • Warm the mixture gently in a water bath while stirring.

    • Do not exceed temperatures that might cause decarboxylation (a good starting point is to stay below 60-70 °C).

Stability Considerations

1. Decarboxylation:

The malonic acid moiety is prone to losing one of its carboxyl groups as CO2, especially when heated in the presence of acid or base.[3][4]

  • Mitigation Strategies:

    • Avoid prolonged heating of solutions.

    • Prepare solutions fresh before use.

    • Store stock solutions at -20 °C or -80 °C.

    • When working with the compound in acidic or basic conditions, perform experiments at the lowest possible temperature.

2. Isomerization and Degradation of the Allylidene Group:

The conjugated double bond system can be susceptible to isomerization (E/Z) or degradation, particularly when exposed to UV light.

  • Mitigation Strategies:

    • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

    • Store both solid material and solutions in a dark place.

Analytical Monitoring of Stability:

If stability is a major concern for your application, it is advisable to monitor the integrity of the compound over time using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To detect the appearance of degradation products.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To check for changes in the chemical structure.

References

  • Pharmacological Potential of Cinnamic Acid and Deriv
  • A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs. PubMed. (2023-11-24).
  • Cinnamic Acid | C9H8O2 | CID 444539. PubChem. (n.d.).
  • Decarboxyl
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. (n.d.).
  • The mechanism of the decarboxylation of substituted malonic acid derivatives. Journal of the Chemical Society (Resumed). (1951).
  • HPLC Methods for analysis of Malonic acid.
  • Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. PMC. (n.d.).
  • Decarboxylation. Master Organic Chemistry. (2022-05-20).
  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013-01-01).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30).
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. (n.d.).
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. (n.d.).
  • The Kinetics of the Decomposition of Malonic Acid in Aqueous Solution.
  • Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences. (n.d.).
  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. International Journal of Pharmacy & Pharmaceutical Research. (n.d.).
  • A Study on Solubility Enhancement Methods for Poorly W
  • Drug Solubility: Importance and Enhancement Techniques. PMC. (n.d.).
  • 14160-39-5|this compound. BLDpharm. (n.d.).
  • 855658-53-6|2-(3-Methoxyphenyl)malonic acid. BLDpharm. (n.d.).
  • CAS 14160-39-5 2-[3-(3-Methoxyphenyl)allylidene]malonic acid. BOC Sciences. (n.d.).
  • Cas no 14160-39-5 (this compound). (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for Malonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reactions involving malonic acid derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of your synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions about the foundational aspects of malonic acid derivative chemistry, helping you make informed decisions from the outset of your experimental design.

Q1: How do I select the optimal base for the deprotonation of my malonic ester?

The choice of base is critical and depends on factors like cost, safety, and compatibility with your substrate. The α-hydrogens of a malonic ester are relatively acidic (pKa ≈ 13 in DMSO), so moderately strong bases are sufficient for deprotonation.[1][2] The key is to ensure near-complete conversion to the enolate to prevent side reactions.[2][3]

Here is a comparative summary of common bases:

BaseTypical Solvent(s)Typical TemperatureTypical YieldKey AdvantagesKey Disadvantages
Sodium Ethoxide (NaOEt) EthanolReflux75-90%Inexpensive, readily available, well-established protocols.Can cause transesterification if the ester is not also an ethyl ester; requires anhydrous conditions.[4]
Sodium Hydride (NaH) THF, DMF0 °C to Reflux85-98%Strong, non-nucleophilic base; avoids transesterification.[4]Flammable solid, requires careful handling under an inert atmosphere.[4]
Potassium Carbonate (K₂CO₃) Acetone, DMFReflux70-85%Milder, less hazardous, and suitable for sensitive substrates.Slower reaction times; often requires a phase-transfer catalyst for optimal results.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) THF, CH₂Cl₂Room Temp80-95%Strong, non-nucleophilic organic base; excellent solubility in organic solvents.More expensive than inorganic bases.
Q2: Why is it crucial to match the alkoxide base with the ester group of the malonic derivative (e.g., using sodium ethoxide with diethyl malonate)?

This is a classic example of applying Le Châtelier's principle to minimize side reactions. Using a non-matching alkoxide (e.g., sodium methoxide with diethyl malonate) can lead to transesterification , where the alkoxide acts as a nucleophile and exchanges with the ester's alkoxy group. This results in a mixture of ester products, complicating purification and reducing the yield of the desired product. When the alkoxide base matches the ester group, any transesterification that occurs is non-productive and simply regenerates the starting material.[1]

Q3: What are the best electrophiles for the alkylation of a malonic ester enolate?

The alkylation of a malonic ester enolate proceeds via an S_N2 mechanism.[1] Therefore, the reactivity of the electrophile is highly dependent on steric hindrance.

  • Excellent Electrophiles: Primary alkyl halides (e.g., methyl iodide, butyl bromide), allylic halides, and benzylic halides.[1]

  • Acceptable Electrophiles: Smaller secondary alkyl halides can work but may require longer reaction times or higher temperatures.

  • Poor Electrophiles: Tertiary alkyl halides are unsuitable as they will primarily undergo elimination (E2) rather than substitution, due to the steric bulk of both the electrophile and the enolate nucleophile.[1]

Q4: What is the Knoevenagel-Doebner modification and when should I use it?

The Knoevenagel-Doebner condensation is a variation where malonic acid itself is reacted with an aldehyde or ketone, typically using pyridine as the solvent and a catalytic amount of piperidine.[5][6] A key feature of this reaction is that the intermediate α,β-unsaturated dicarboxylic acid often undergoes spontaneous decarboxylation under the reaction conditions to yield a cinnamic acid derivative.[6] This is particularly useful for synthesizing α,β-unsaturated carboxylic acids in a one-pot procedure from an aldehyde.

Q5: How does the decarboxylation of a substituted malonic acid occur?

Decarboxylation of β-dicarboxylic acids (like malonic acid and its substituted derivatives) and β-keto acids proceeds readily upon heating.[7][8] The mechanism involves a cyclic, six-membered transition state that facilitates the elimination of carbon dioxide and the formation of an enol intermediate.[7] This enol then rapidly tautomerizes to the more stable final carboxylic acid product.[7][8] This process is a key step in the classic malonic ester synthesis, allowing for the conversion of the substituted malonic acid into a monosubstituted acetic acid.[7][9]

Troubleshooting Guide

Even with a well-designed protocol, experimental challenges can arise. This section provides a logical framework for diagnosing and solving common problems.

Problem: Low or no yield in the alkylation step.

A low yield in the alkylation step is one of the most common issues. A systematic approach is needed to identify the root cause.

  • Potential Cause 1: Incomplete Enolate Formation. The α-proton was not sufficiently removed.

    • Solution:

      • Verify Base Strength and Stoichiometry: Ensure you are using at least one full equivalent of a sufficiently strong base.[2][3] For less reactive alkylating agents, a stronger base like NaH might be preferable to NaOEt.

      • Ensure Anhydrous Conditions: Water can quench the base and the enolate. Flame-dry your glassware, use dry solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Potential Cause 2: Ineffective Alkylating Agent. The chosen electrophile is not reactive enough or is prone to elimination.

    • Solution:

      • Check Electrophile Reactivity: As discussed in the FAQ, primary alkyl halides are ideal.[1] If using a secondary halide, consider switching to a more reactive leaving group (e.g., iodide or triflate) and increasing the reaction temperature.

      • Avoid Tertiary Halides: These will primarily lead to elimination byproducts.[1]

  • Potential Cause 3: Competing Side Reactions. The enolate is reacting through an undesired pathway.

    • Solution:

      • Control Temperature: Form the enolate at a low temperature (e.g., 0 °C) to ensure complete deprotonation before slowly adding the alkyl halide.[4] The alkylation itself may require heating to proceed at a reasonable rate.[3]

      • Consider Inverse Addition: Slowly add the fully formed enolate solution to a solution of the alkyl halide. This keeps the concentration of the enolate low, which can suppress some side reactions.

G start Low Alkylation Yield check_base Incomplete Deprotonation? start->check_base check_halide Poor Electrophile? start->check_halide check_conditions Adverse Conditions? start->check_conditions solution_base Use stronger base (NaH). Ensure anhydrous conditions. check_base->solution_base Yes solution_halide Use primary halide (R-I > R-Br). Avoid tertiary halides. check_halide->solution_halide Yes solution_conditions Control temperature (form enolate cold). Consider inverse addition. check_conditions->solution_conditions Yes

Caption: Troubleshooting workflow for low alkylation yield.

Problem: Significant formation of a dialkylated byproduct.
  • Potential Cause: The mono-alkylated product still possesses one acidic α-hydrogen, which can be deprotonated by any remaining base and react with a second molecule of the alkyl halide.[10]

    • Solution:

      • Stoichiometric Control: Use a slight excess (1.1 to 1.2 equivalents) of the malonic ester relative to the base. This ensures the base is the limiting reagent.

      • Careful Reagent Addition: Add exactly one equivalent of the base, followed by one equivalent of the alkyl halide. Avoid having an excess of both base and alkyl halide present simultaneously.

Problem: Knoevenagel condensation is sluggish or gives a low yield.
  • Potential Cause 1: Reversible Reaction Equilibrium. The condensation reaction produces water, which can hydrolyze the product and shift the equilibrium back to the starting materials.[5]

    • Solution: Actively remove water from the reaction mixture. The most common method is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene. Alternatively, adding molecular sieves to the reaction can effectively sequester water.[5]

  • Potential Cause 2: Inappropriate Catalyst or Conditions.

    • Solution: Screen different catalysts. While piperidine is traditional, organocatalysts like L-proline have shown high efficiency in greener solvents like ethanol.[11][12] Optimizing temperature is also crucial; some reactions work at room temperature, while others require reflux.[5]

Problem: Decarboxylation is incomplete or requires excessively high temperatures (>180 °C).
  • Potential Cause 1: Incomplete Hydrolysis. The ester groups must first be hydrolyzed to the dicarboxylic acid for the cyclic decarboxylation mechanism to operate.

    • Solution: Ensure the saponification (ester hydrolysis) step has gone to completion before attempting decarboxylation. Monitor this step by TLC or LC-MS.

  • Potential Cause 2: Substrate Stability. Some substituted malonic acids are more thermally stable than others.

    • Solution: After hydrolysis and acidification, evaporate the solvent and heat the resulting crude malonic acid neat (without solvent) or in a high-boiling point solvent like diphenyl ether to reach the required temperature.[13]

Key Experimental Protocols

These protocols provide a starting point for common transformations. Always adapt them based on the specific properties of your substrates and perform small-scale trials first.

Protocol 1: General Procedure for Mono-alkylation of Diethyl Malonate using Sodium Ethoxide
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Enolate Formation: In the flask, dissolve sodium ethoxide (1.0 eq) in absolute ethanol (approx. 3-4 mL per mmol of NaOEt).

  • Substrate Addition: To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodiomalonic ester.[10]

  • Alkylation: Add the primary alkyl halide (1.0 eq) dropwise via the dropping funnel. After the addition is complete, heat the mixture to reflux and monitor the reaction's progress using TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield the crude product. Purify further by vacuum distillation or column chromatography.

Protocol 2: Knoevenagel-Doebner Condensation and Decarboxylation
  • Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 volumes).[5]

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).[5]

  • Reaction: Heat the mixture to reflux (80-90 °C) and monitor for the consumption of the aldehyde by TLC. The reaction is often complete within 2-4 hours.[5] Vigorous CO₂ evolution will be observed as the decarboxylation occurs.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the cinnamic acid product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining pyridine hydrochloride, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.

G start Decarboxylation Mechanism acid Substituted Malonic Acid start->acid ts 6-Membered Cyclic Transition State acid->ts Heat enol Enol Intermediate + CO₂ ts->enol C-C bond cleavage product Final Carboxylic Acid (Keto form) enol->product Tautomerization

Caption: The concerted mechanism of malonic acid decarboxylation.

References

  • BenchChem. (2025). Comparative study of different bases for malonic ester synthesis. [Online PDF].
  • Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
  • Chemistry Stack Exchange. (2015). Choice of base for malonic ester synthesis.
  • JoVE. (2025). Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives.
  • ECHEMI. (n.d.). Choice of base for malonic ester synthesis.
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Knoevenagel Condensation with 3,5-Dihydroxybenzaldehyde.
  • PubMed Central. (n.d.). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol.
  • Master Organic Chemistry. (2022). Decarboxylation.
  • Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters.
  • ResearchGate. (n.d.). Optimization of the proline-catalyzed Knoevenagel condensation of vanillin and malonic acid in ethanol (0.5 M).
  • BenchChem. (2025). Optimizing Knoevenagel Condensation: A Technical Support Center.
  • Chemistry Notes. (2022). Malonic ester synthesis, mechanism and application.

Sources

Troubleshooting in vitro assays with 2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-(3-Methoxyphenyl)allylidene)malonic acid, a compound identified as an inhibitor of Monocarboxylate Transporter 4 (MCT4). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this inhibitor in in vitro assays. Here, we synthesize technical data with field-proven insights to help you anticipate challenges, troubleshoot effectively, and generate robust, reproducible data.

Compound Profile: Understanding the Tool

This compound is a small molecule inhibitor targeting MCT4 (SLC16A3), a crucial transmembrane protein responsible for exporting lactate out of highly glycolytic cells.[1][2] In the context of cancer biology, many tumor cells exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), leading to significant lactate production.[3] MCT4 facilitates the efflux of this lactate, preventing intracellular acidification and maintaining the high glycolytic rate necessary for tumor growth and survival.[1][3]

By inhibiting MCT4, this compound is designed to block lactate export, leading to intracellular lactate accumulation, a drop in intracellular pH, and subsequent inhibition of glycolysis and cell growth.[3][4] This mechanism makes it a valuable tool for studying cancer metabolism and exploring potential therapeutic strategies.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A: It is an inhibitor of the Monocarboxylate Transporter 4 (MCT4). Its primary effect is blocking the transport of lactate across the cell membrane, leading to intracellular accumulation.[1][3]

Q2: What is the recommended solvent for creating stock solutions? A: Based on its chemical structure (a carboxylic acid), initial solubility testing in DMSO or ethanol is recommended. Always prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and perform serial dilutions in your cell culture medium for working concentrations. Ensure the final DMSO concentration in your assay is consistent across all conditions and typically does not exceed 0.5% to avoid solvent-induced artifacts.

Q3: Is this compound selective for MCT4 over other MCT isoforms like MCT1? A: While the compound is cited as an MCT4 inhibitor, comprehensive selectivity data is not always readily available for novel research compounds. It is critical to perform control experiments. For instance, using cell lines with known differential expression of MCT1 and MCT4 can help elucidate its selectivity.[5] If a cell line expresses high levels of MCT1 but low MCT4, its response (or lack thereof) to the inhibitor can be very informative.[3]

Q4: How stable is the compound in solution and under standard culture conditions? A: The stability of malonic acid derivatives can be variable. We recommend preparing fresh working dilutions for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles. If an experiment runs for multiple days, consider replenishing the compound with fresh media daily to ensure a consistent effective concentration.

Troubleshooting Guide: From Observation to Solution

This section is structured around common experimental issues. We diagnose the likely cause and provide actionable solutions and protocols.

Issue 1: Inconsistent or No Inhibition of Cell Viability/Proliferation

You've treated your cancer cell line with the MCT4 inhibitor but see minimal or highly variable effects on cell growth.

Possible Cause 1: Low or Absent MCT4 Expression. The efficacy of an MCT4 inhibitor is fundamentally dependent on the target's presence and the cell's reliance on it.[5] Not all cancer cell lines depend on MCT4 for lactate export; some may primarily use MCT1 or have a lower glycolytic rate.[5]

  • Troubleshooting Steps:

    • Assess Target Expression: Confirm MCT4 (gene name: SLC16A3) expression at both the mRNA (qPCR) and protein (Western Blot) levels in your cell line.[5]

    • Functional Confirmation: Use a positive control cell line known to be sensitive to MCT4 inhibition (e.g., MDA-MB-231) to validate your compound stock and assay procedure.[6]

    • Metabolic Profiling: Determine the baseline glycolytic activity of your cell line. Cells with low glycolysis may not produce enough lactate for MCT4 inhibition to have a cytotoxic effect.[5]

Possible Cause 2: Compound Precipitation or Instability. The compound may be precipitating out of the cell culture medium, especially at higher concentrations, effectively lowering its bioavailable concentration.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding to cells, inspect the diluted media for any visible precipitate.

    • Solubility Test: Prepare the highest concentration of the inhibitor in your final assay medium and incubate for a few hours under culture conditions (37°C, 5% CO2). Check for precipitate formation under a microscope.

    • Dose-Response Optimization: Perform a broad dose-response curve (e.g., from 10 nM to 100 µM) to identify the optimal concentration range. An unusually sharp drop-off in effect at high concentrations can indicate precipitation.

Issue 2: No Detectable Increase in Intracellular Lactate

The primary mechanistic effect should be an accumulation of lactate inside the cell. If you are not observing this, it points to a fundamental issue with the experimental setup or the cell model.

Possible Cause 1: Inefficient Lactate Production. If the cells are not highly glycolytic, they won't produce a significant amount of lactate, and therefore, blocking its export will not lead to a detectable change.[5]

  • Troubleshooting Steps:

    • Enhance Glycolysis: Ensure your culture medium contains sufficient glucose. For some experiments, you can transiently increase the glucose concentration to stimulate glycolysis and create a more robust lactate production phenotype.

    • Measure Baseline Lactate Export: Before the experiment, measure the amount of lactate secreted into the medium over a set period (e.g., 24 hours) to confirm the cells are actively exporting lactate.

Possible Cause 2: Assay Sensitivity or Timing. The timing of the measurement and the sensitivity of the lactate assay are critical. The change in intracellular lactate might be transient or smaller than the detection limit of your assay.

  • Troubleshooting Steps:

    • Time-Course Experiment: Measure intracellular lactate at multiple time points after adding the inhibitor (e.g., 1, 3, 6, 12, 24 hours). The peak accumulation may occur before downstream effects on viability are observed.

    • Assay Validation: Use a validated commercial lactate detection kit.[7][8][9] Run a standard curve with every experiment to ensure sensitivity and accuracy.[10]

    • Optimize Cell Lysis: Ensure your cell lysis protocol is effective and does not interfere with the lactate assay chemistry. Some detergents like SDS can inhibit assay enzymes.[8]

Data Summary: Troubleshooting Checklist
Observed Problem Potential Cause Key Verification Step Recommended Action
No effect on cell viability Low/No MCT4 expressionWestern Blot / qPCR for MCT4 (SLC16A3)Select a cell line with confirmed high MCT4 expression.
Inconsistent IC50 values Compound precipitationMicroscopic inspection of mediaDecrease final DMSO %; test solubility limits.
No increase in intracellular lactate Low glycolytic rateMeasure baseline lactate secretionUse high-glucose medium; confirm cell line is glycolytic.
No change in extracellular pH High buffering capacity of mediaCheck media formulation (e.g., bicarbonate, HEPES)Use lightly buffered media for pH-specific assays.

Key Protocols & Workflows

Protocol 1: Measuring Extracellular Lactate Export

This protocol determines the rate of lactate secretion from cultured cells, a key functional readout for MCT4 activity.

Materials:

  • 96-well cell culture plate

  • Your cell line of interest

  • Complete culture medium

  • MCT4 inhibitor stock solution (in DMSO)

  • Commercial Lactate Assay Kit (e.g., Promega Lactate-Glo™, TCI L-Lactate Assay Kit)[7][8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in an exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound in fresh culture medium. Include a "vehicle only" control (e.g., 0.1% DMSO).

  • Incubation: Carefully remove the old medium from the cells and replace it with 100 µL of the treatment medium. Incubate for the desired time (e.g., 24 hours).

  • Sample Collection: After incubation, carefully collect 10-20 µL of the cell culture supernatant from each well. Be careful not to disturb the cell layer.

  • Lactate Measurement: Perform the lactate measurement on the supernatant according to the manufacturer's protocol for your chosen assay kit.[7][8][9]

  • Data Normalization: In parallel wells, perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to normalize the lactate concentration to the number of viable cells. This corrects for any anti-proliferative effects of the compound.

Workflow Visualization

This diagram illustrates the expected cellular consequences of effective MCT4 inhibition.

MCT4_Inhibition cluster_cell Glycolytic Cancer Cell cluster_membrane Cell Membrane Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in pH_down Intracellular pH Decreases (Acidosis) Lactate_in->pH_down MCT4 MCT4 Transporter Lactate_in->MCT4 Export Glycolysis_inhib Glycolysis Inhibition pH_down->Glycolysis_inhib Growth_inhib Cell Growth Inhibition Glycolysis_inhib->Growth_inhib Lactate_out Extracellular Lactate MCT4->Lactate_out Inhibitor This compound Inhibitor->MCT4 Blocks

Caption: Mechanism of MCT4 inhibition leading to intracellular acidosis.

This decision tree guides the user through a logical process to diagnose inconsistent results.

Troubleshooting_IC50 Start Start: Inconsistent IC50 Values Check_Solubility Is compound precipitating in media at high conc.? Start->Check_Solubility Check_Stability Are you using fresh dilutions for each experiment? Check_Solubility->Check_Stability No Action_Solubility Action: Lower final DMSO%. Determine max solubility. Check_Solubility->Action_Solubility Yes Check_Target Is MCT4 expression variable with cell passage/confluency? Check_Stability->Check_Target Yes Action_Stability Action: Prepare fresh dilutions from frozen stock every time. Check_Stability->Action_Stability No Action_Target Action: Standardize cell passage number and seeding density. Monitor MCT4 levels. Check_Target->Action_Target Yes Investigate_Assay Investigate assay variability: plate effects, reagent consistency. Check_Target->Investigate_Assay No Sol_Yes Yes Sol_No No Stab_Yes Yes Stab_No No Target_Yes Yes Target_No No

Caption: Decision tree for troubleshooting inconsistent IC50 results.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Resistance to Mct-IN-1 in Cancer Cell Lines.
  • Promega GmbH. (n.d.). Lactate Glo Assay Protocol.
  • TCI Chemicals. (n.d.). L-Lactate Assay Kit / Step-by-Step Protocol.
  • Corbet, C., & Feron, O. (2017). Exploring monocarboxylate transporter inhibition for cancer treatment. PMC.
  • Protocols.io. (2023). Lactate Concentration assay (LDH method).
  • Benjamin, D., et al. (2018). Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells. Cell Reports, 25(11), 3047-3058.e4.
  • Cell Biolabs, Inc. (n.d.). Lactate Assay Kit (Colorimetric).
  • ScienCell Research Laboratories. (n.d.). L-Lactate Assay (LAC).
  • Halestrap, A. P. (2012). Monocarboxylate transporter 4 (MCT4) is a high affinity transporter capable of exporting lactate in high-lactate microenvironments. Journal of Biological Chemistry.
  • Scott, J. S., et al. (2023). Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology. Journal of Medicinal Chemistry, 66(3), 1819-1833.
  • Chen, Y., et al. (2021). Cell-based screening identifies novel MCT4 inhibitors suppressing lactate secretion and cell proliferation. ResearchGate.
  • Javali, N. M., & Juvale, K. (2020). Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights. European Journal of Medicinal Chemistry, 199, 112393.

Sources

Technical Support Center: Interpreting Mass Spectrometry Data for 2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the mass spectrometric analysis of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into interpreting mass spectrometry data for this specific molecule. Here, we move beyond simple peak identification to explain the causality behind the observed spectra and provide robust troubleshooting strategies.

Quick Reference Data

Before delving into complex interpretations, it's crucial to have the fundamental molecular data at hand.

PropertyValueSource
Chemical Formula C₁₃H₁₂O₅PubChem[1]
Average Molecular Weight 248.23 g/mol PubChem[1]
Monoisotopic (Exact) Mass 248.06847348 DaPubChem[1]
Chemical Structure Chemical StructureImage Source: PubChem CID 3473939

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the analysis of this compound.

Q1: What is the expected molecular ion peak in my mass spectrum?

The expected molecular ion peak depends critically on the ionization technique and polarity mode you are using.

  • Negative Ion Mode (ESI⁻): As a dicarboxylic acid, this compound is highly amenable to negative mode electrospray ionization (ESI).[2][3][4] You should primarily look for the deprotonated molecule, [M-H]⁻, at m/z 247.06 . This is because the acidic protons of the malonic acid moiety are easily abstracted.

  • Positive Ion Mode (ESI⁺): While less common for this class of compounds, you might observe the protonated molecule, [M+H]⁺, at m/z 249.08 . Adduct formation is also highly probable. Look for the sodium adduct [M+Na]⁺ at m/z 271.06 or the potassium adduct [M+K]⁺ at m/z 287.04.[4]

  • Electron Ionization (EI): In EI, you would expect to see the molecular ion, M⁺•, at m/z 248.07 . However, EI is a "hard" ionization technique that often leads to extensive fragmentation, so the molecular ion peak may be weak or entirely absent.[5]

Q2: What are the primary fragmentation patterns I should expect to see?

Fragmentation provides a structural fingerprint of your molecule.[5][6] For this compound, the key structural features—a malonic acid group, a conjugated bridge, and a methoxyphenyl ring—will dictate the fragmentation pathways.

Expected Neutral Losses & Resulting Fragments (Observed in MS/MS or EI):

Ion TypeNeutral LossMass of Loss (Da)Expected Fragment m/zRationale & Structural Origin
[M-H]⁻H₂O18.01229.05Loss of a water molecule from the two carboxylic acid groups. This is a common loss for dicarboxylic acids.[7]
[M-H]⁻CO₂44.00203.07Decarboxylation, the loss of carbon dioxide, is a highly favorable fragmentation pathway for carboxylic acids.[8][9]
[M-H]⁻H₂O + CO₂62.01185.06Sequential loss of water and carbon dioxide.
[M-H]⁻2CO₂88.00159.08Loss of both carboxylic acid groups as CO₂.
M⁺• (EI)•OCH₃31.02217.05Loss of a methoxy radical from the phenyl ring. This is a characteristic fragmentation for methoxy-substituted aromatic compounds.[10][11]
M⁺• (EI)•COOH45.00203.07Loss of the carboxyl radical.[9]

The diagram below illustrates the most probable fragmentation pathways originating from the deprotonated molecule in negative ion mode.

G cluster_main Primary Ion cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragment parent [M-H]⁻ m/z 247.06 frag1 [M-H-H₂O]⁻ m/z 229.05 parent->frag1 - H₂O frag2 [M-H-CO₂]⁻ m/z 203.07 parent->frag2 - CO₂ frag3 [M-H-2CO₂]⁻ m/z 159.08 parent->frag3 - 2CO₂ frag4 [M-H-H₂O-CO₂]⁻ m/z 185.06 frag2->frag4 - H₂O

Predicted ESI⁻ fragmentation of this compound.

Troubleshooting Guides

Encountering issues with your analysis? This section provides a systematic approach to diagnosing and solving common problems.

Problem 1: I can't find the molecular ion peak ([M-H]⁻ or [M+H]⁺).

This is a frequent issue that can stem from several sources. Follow this workflow to diagnose the cause.

G cluster_ion_source Step 1: Check Ion Source Parameters cluster_ionization Step 2: Evaluate Ionization Efficiency cluster_mobile_phase Step 3: Assess Mobile Phase Composition start START: No Molecular Ion Detected q1 Is the in-source fragmentation too high? start->q1 s1_yes ACTION: Lower Fragmentor/Cone Voltage. This reduces CID in the source. q1->s1_yes Yes s1_no In-source CID is unlikely the primary issue. q1->s1_no No end END: Re-acquire Data s1_yes->end q2 Are you in the optimal ionization mode? s1_no->q2 s2_yes ACTION: Switch to Negative Ion Mode (ESI⁻). Carboxylic acids ionize best by deprotonation. q2->s2_yes No (e.g., in ESI⁺) s2_no Proceed to check mobile phase. q2->s2_no Yes (already in ESI⁻) s2_yes->end q3 Is the mobile phase pH appropriate for the chosen polarity? s2_no->q3 s3_yes_neg ACTION (for ESI⁻): Add a basic modifier (e.g., 0.1% NH₄OH). This promotes formation of [M-H]⁻. q3->s3_yes_neg No s3_yes_pos ACTION (for ESI⁺): Add an acidic modifier (e.g., 0.1% Formic Acid). This promotes formation of [M+H]⁺. q3->s3_yes_pos No s3_no Mobile phase pH is likely not the issue. q3->s3_no Yes s3_yes_neg->end s3_yes_pos->end s3_no->end If problem persists, check sample concentration and instrument calibration.

Workflow for troubleshooting a missing molecular ion.

Expert Insights:

  • Causality: Carboxylic acids require a sufficiently basic environment to deprotonate efficiently in negative mode.[2][3] If the mobile phase is too acidic, the equilibrium will favor the neutral form of the molecule, leading to poor signal intensity.[12]

  • In-Source Fragmentation: High cone or fragmentor voltages can induce fragmentation before the ions even reach the mass analyzer.[8] This can completely obliterate the precursor ion, leaving only fragment ions in the spectrum. Always start with gentle source conditions and tune for maximum precursor intensity.[13]

Problem 2: My spectrum is noisy and/or I see many unexpected peaks.

A noisy or contaminated spectrum can obscure your target analyte and complicate interpretation.

  • High Background Noise:

    • Probable Cause: Corona discharge in the ESI source, often caused by excessively high sprayer voltage, especially in negative mode.[8][13]

    • Solution: Reduce the sprayer/capillary voltage. A stable spray current is indicative of good ESI conditions. Also, ensure the nebulizing and drying gas flows are optimized.

  • Unexpected Adducts:

    • Probable Cause: Contaminants in the mobile phase, vials, or sample itself. Common adducts include formate [M+HCOO]⁻ (m/z 292.07) or acetate [M+CH₃COO]⁻ (m/z 306.08) if formic or acetic acid are present.[4]

    • Solution: Use high-purity LC-MS grade solvents and additives. Perform a blank injection (mobile phase only) to identify background ions that can be subtracted from your sample spectrum.

  • Contaminant Peaks:

    • Probable Cause: Plasticizers, slip agents (e.g., oleamide), or previously analyzed compounds leaching from the LC system.

    • Solution: Implement a rigorous column washing protocol between runs. Ensure all sample preparation materials are clean and appropriate for mass spectrometry.

Experimental Protocol: Optimizing ESI⁻ Conditions for Analysis

This protocol provides a step-by-step method for establishing robust analytical conditions.

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (LC-MS Grade).

    • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Rationale: The basic modifier in Mobile Phase A ensures the dicarboxylic acid is deprotonated in solution prior to entering the ESI source, maximizing the [M-H]⁻ signal.[14]

  • Initial MS Tuning via Infusion:

    • Prepare a ~1 µg/mL solution of your compound in 50:50 Mobile Phase A:B.

    • Infuse the solution directly into the mass spectrometer at a low flow rate (5-10 µL/min).

    • Set the instrument to scan in Negative Ion Mode .

  • Optimize Source Parameters:

    • Start with a low fragmentor/cone voltage (e.g., 70 V).

    • Monitor the intensity of the m/z 247.1 ion.

    • Gradually increase the fragmentor voltage. Observe the point at which the intensity of m/z 247.1 begins to decrease and fragment ions (e.g., m/z 203.1) appear. For quantitation of the parent compound, set the voltage just below this threshold to maximize the precursor ion signal while minimizing in-source fragmentation.[12]

    • Optimize capillary voltage, gas temperatures, and gas flows to achieve the most stable and intense signal for m/z 247.1.

  • LC-MS Acquisition:

    • Equilibrate your LC column with the desired initial gradient conditions.

    • Inject the sample and acquire data using the optimized MS parameters determined during infusion.

By following this structured approach, you can systematically interpret your mass spectrometry data and troubleshoot common experimental challenges, ensuring the generation of high-quality, reliable results for this compound.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][15][16][17][18][19]

  • PubChem Compound Summary for CID 3473939. National Center for Biotechnology Information. [Link][1]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link][10]

  • Increasing sensitivity for carboxylic acid. Chromatography Forum. [Link][8]

  • Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. PubMed. [Link][11]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. ACS Publications. [Link][2]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][9]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link][13]

  • Cumulative Neutral Loss Model for Fragment Deconvolution in Electrospray Ionization High-Resolution Mass Spectrometry Data. ACS Publications. [Link][7]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. [Link][3]

  • Mass Spectrometry Troubleshooting and Common Issues. GMI, Inc. [Link][12]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link][5]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link][14]

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Technical Support Center: A Guide to the Storage and Handling of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(3-(3-Methoxyphenyl)allylidene)malonic acid (CAS 14160-39-5). The structural characteristics of this compound—namely its allylidene group, malonic acid moiety, and methoxyphenyl ring—necessitate specific storage and handling procedures to prevent degradation and ensure experimental reproducibility. This document outlines common issues, troubleshooting protocols, and the underlying chemical principles of its stability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For maximum shelf-life, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C is recommended). The container should be protected from light by using an amber vial or by placing it inside a light-blocking secondary container. Some suppliers recommend cold-chain transportation, underscoring its temperature sensitivity.[1]

Q2: I've noticed the color of my solid sample has changed from off-white to yellow or brown. Is it still usable?

A visible change in color is a strong indicator of chemical degradation. This is often caused by oxidation of the conjugated allylidene system or photopolymerization, especially if the sample has been exposed to light and air.[2] It is strongly recommended to verify the purity of the sample using an analytical technique like HPLC (see Protocol 2) before use. If significant degradation is confirmed, the sample should be discarded to avoid compromising your experimental results.

Q3: What are the main chemical factors that can cause this compound to degrade?

The degradation of this molecule is primarily driven by four factors:

  • Light: The conjugated double bond system in the allylidene moiety acts as a chromophore, absorbing UV-Vis light. This energy can induce cis-trans isomerization or initiate radical-based oxidation and polymerization reactions.[2][3]

  • Heat: Elevated temperatures can provide the activation energy needed to overcome reaction barriers, accelerating all degradation pathways. A key vulnerability is the malonic acid group, which is susceptible to thermal decarboxylation (loss of CO₂).[4]

  • Oxygen: In the presence of oxygen, the allylic C-H bonds and the double bonds are susceptible to oxidation, which can lead to the formation of peroxides, epoxides, or cleavage products like aldehydes.[5][6]

  • pH: The compound's stability is pH-dependent. Both strongly acidic and strongly basic conditions can catalyze hydrolysis or other rearrangement reactions.[7][8] Alkaline conditions, in particular, may facilitate elimination or hydrolysis pathways.[9]

Q4: How can I routinely check the purity of my compound?

A simple and effective method for routine purity checks is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10] The conjugated system of the molecule makes it highly responsive to UV detection. A typical analysis will show a major peak for the parent compound. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. A detailed starting methodology is provided in Protocol 2.

Troubleshooting Guide

This section addresses specific problems that may arise during the use of this compound.

Observed Problem Potential Cause(s) Recommended Action(s)
Inconsistent experimental results or lower-than-expected reaction yields. The purity of the starting material has decreased due to degradation, leading to a lower concentration of the active compound.1. Immediately re-analyze the purity of your stock using a validated analytical method like HPLC (See Protocol 2).[11] 2. If purity is below your experimental tolerance (e.g., <95%), use a fresh, properly stored sample. 3. Review your storage and handling procedures against the recommendations in this guide.
New peaks, especially near the main peak, appear in the HPLC chromatogram. Formation of degradation products. Peaks with slightly different retention times could be isomers (e.g., cis/trans), while others may be oxidation or hydrolysis products.[12]1. Compare the chromatogram to that of a certified reference standard or a freshly opened batch. 2. For critical applications, consider identifying the impurities using LC-MS to understand the degradation pathway.[6] 3. Discard the sample if the total purity falls outside of the acceptable range for your work.
The solid compound appears clumpy or has a different texture. This may be caused by the absorption of atmospheric moisture. Water can act as a reagent or catalyst for hydrolytic degradation pathways.[7]1. Ensure the compound is handled in a dry environment (e.g., in a glove box or under a stream of dry nitrogen). 2. Store the compound with a desiccant, but ensure the desiccant does not come into direct contact with the compound. 3. Check purity analytically, as chemical degradation may have occurred alongside the physical change.

Understanding the Degradation Pathways

The stability of this compound is dictated by its functional groups. The diagram below illustrates the most probable degradation pathways.

DegradationPathways Figure 1: Potential Degradation Pathways Parent This compound (trans-isomer, Parent Compound) Isomer Cis-Isomer Parent->Isomer Light (UV/Vis) Photo-isomerization Decarboxylated Decarboxylation Product (Loss of CO2) Parent->Decarboxylated Heat (Δ) Decarboxylation Oxidized Oxidation Products (e.g., epoxides, aldehydes) Parent->Oxidized Oxygen (O2) / Peroxide Oxidation

A diagram of potential degradation pathways.
  • Photo-isomerization: The energy from UV or visible light can cause the trans double bond in the allylidene chain to isomerize to the cis configuration. This new isomer will have different physical properties and may exhibit different reactivity.[3]

  • Thermal Decarboxylation: Malonic acids are known to lose carbon dioxide upon heating to form a carboxylic acid. This reaction would fundamentally alter the structure and functionality of the molecule.

  • Oxidation: The electron-rich double bonds are prime targets for oxidation by atmospheric oxygen or other oxidizing agents. This can lead to a complex mixture of products and is often accompanied by a change in color.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

Forced degradation studies, or stress tests, are essential for understanding a compound's intrinsic stability.[5][13] They involve subjecting the compound to harsh conditions to accelerate degradation.

Objective: To identify the conditions under which this compound is unstable and to characterize its degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.[7]

    • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[5]

    • Thermal Stress: Place a vial of the solid compound in an oven at 60°C for 48 hours. Dissolve in the stock solvent before analysis.

    • Photolytic Stress: Expose a vial of the stock solution to direct UV light (e.g., 254 nm) or a photostability chamber for 24 hours.[2]

    • Control: Keep one vial of the stock solution at 4°C, protected from light.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples if necessary. Dilute all samples to the same final concentration and analyze by RP-HPLC (see Protocol 2).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The extent of degradation is determined by the decrease in the peak area of the parent compound. The formation of new peaks indicates the generation of degradation products.

Expected Stability Profile Summary:

Stress Condition Parameter Expected Stability Likely Primary Degradation Pathway
Thermal60°C, Solid StateModerately StableThermal Decarboxylation
PhotolyticUV/Vis LightUnstablePhoto-isomerization, Oxidation
Acidic Hydrolysis0.1 M HCl, 60°CModerately UnstableAcid-catalyzed reactions, Decarboxylation
Basic Hydrolysis0.1 M NaOH, RTUnstableBase-catalyzed hydrolysis/elimination
Oxidative3% H₂O₂, RTHighly UnstableOxidation of the allylic system
Protocol 2: Routine Purity Assessment via RP-HPLC

Objective: To provide a reliable and quick method to quantify the purity of this compound.

Workflow Diagram:

HPLC_Workflow Figure 2: HPLC Purity Assessment Workflow cluster_Prep Sample Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Prep1 Weigh ~1 mg of sample Prep2 Dissolve in 1 mL of Acetonitrile:Water (1:1) Prep1->Prep2 Prep3 Filter through 0.45 µm syringe filter Prep2->Prep3 Analysis1 Inject 10 µL onto C18 column Prep3->Analysis1 Analysis2 Run gradient elution Analysis1->Analysis2 Analysis3 Detect at appropriate λmax Analysis2->Analysis3 Data1 Integrate all peaks Analysis3->Data1 Data2 Calculate % Area of parent peak Data1->Data2

A workflow for HPLC purity assessment.

Suggested HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the absorbance maximum (λmax), likely between 280-330 nm (to be determined empirically).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should provide good separation of the parent compound from potential non-polar and polar impurities.[11]

References

  • Santoshkumar, M., et al. (2014). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. Journal of Industrial Microbiology & Biotechnology.
  • da Silva, W. R., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development. Available at: [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved January 12, 2026, from [Link]

  • Ang, C. C., et al. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Water Research. Available at: [Link]

  • Shpigun, O. A., et al. (2006). Detection and determination of some phenolic and cinnamic acids in plant extracts. Journal of Analytical Chemistry. Available at: [Link]

  • Blaschek, W. (2009). Microbiological degradation of cinnamic acid and its hydroxyl-derivatives. ResearchGate. Available at: [Link]

  • Loftsson, T. (2014). Degradation Pathways. ResearchGate. Available at: [Link]

  • Rawat, S., & Jain, A. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Britannica. (2025). Carboxylic acid. In Encyclopædia Britannica. Retrieved January 11, 2026, from [Link]

  • Michalak, A. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. MDPI. Available at: [Link]

  • de Andrade, J., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Available at: [Link]

  • G. S. Kumar, et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • Naves, Y. R. (1996). Influence of pH and light on the stability of some antioxidants. PubMed. Available at: [Link]

  • Britannica. (2025). Carboxylic acid - Properties, Structure, Reactions. In Encyclopædia Britannica. Retrieved January 11, 2026, from [Link]

  • LookChem. (n.d.). Cas no 14160-39-5 (this compound). Retrieved January 12, 2026, from [Link]

  • Ming, Y., et al. (2020). A Disjointed Pathway for Malonate Degradation by Rhodopseudomonas palustris. PubMed. Available at: [Link]

  • Choi, W. C., et al. (2001). Influence of Temperature and pH on the Stability of Dimethoxy Biphenyl Monocarboxylate HCl Solutions. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved January 12, 2026, from [Link]

  • de Fátima Marques, M., et al. (2023). Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. MDPI. Available at: [Link]

  • University of Babylon. (n.d.). Carboxylic Acids. Retrieved January 12, 2026, from [Link]

  • Rood, K. M., & Raushel, F. M. (2012). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). 2-(3-Methoxyallylidene)malonic acid dimethyl ester. Retrieved January 12, 2026, from [Link]

  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Harvey, B. G., et al. (2020). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ResearchGate. Available at: [Link]

  • Liyana-Arachchi, T. P., et al. (2020). Towards a comprehensive understanding of malathion degradation: theoretical investigation of degradation pathways and related kinetics under alkaline conditions. Environmental Science: Processes & Impacts. Available at: [Link]

  • Yusof, N. A., et al. (2025). Assessing the impact of temperature, pH, light and chemical oxidation on fucoxanthin colour changes, antioxidant activity and the resulting metabolites. Journal of the Science of Food and Agriculture. Available at: [Link]

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Technical Support Center: Refining Purification Protocols for Malonic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of malonic acid analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. Malonic acid and its derivatives are fundamental building blocks in organic synthesis, particularly in the formation of everything from complex pharmaceutical ingredients to specialty polymers.[1][2][3] However, their inherent polarity and acidity often introduce specific purification hurdles.

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with malonic acid analogs?

The most common impurities typically stem from the synthetic route used. In a classic malonic ester synthesis, you should anticipate:

  • Unreacted Starting Materials: Diethyl malonate (or other esters) and the alkylating agent (e.g., an alkyl halide) are frequently carried through.[1][4]

  • Hydrolyzed Intermediates: Incomplete hydrolysis can leave mono-esters or mono-acids.

  • Catalyst Residues: Acid or base catalysts used in the reaction (e.g., p-toluenesulfonic acid, sodium ethoxide) must be neutralized and removed.[4]

  • Over-alkylation Products: If the reaction is not carefully controlled, dialkylated byproducts can form.[1]

  • Solvents: Residual reaction solvents.

Q2: How do I choose the best primary purification technique for my malonic acid analog?

The physical state of your crude product and the nature of the impurities are the primary determinants. The following decision tree provides a logical starting point for selecting a method.

G Diagram 1: Purification Method Selection Logic start Crude Product Isolated is_solid Is the product a solid at room temp? start->is_solid is_stable Is it thermally stable below its melting point? is_solid->is_stable Yes oil_purification Purify as an Oil is_solid->oil_purification No (It's an Oil) impurities_neutral Are major impurities neutral or basic? is_stable->impurities_neutral No (Thermally Unstable) recrystallization Recrystallization is_stable->recrystallization Yes impurities_polar Do impurities have significantly different polarity? impurities_neutral->impurities_polar No acid_base Acid-Base Extraction impurities_neutral->acid_base Yes impurities_polar->acid_base No (Consider derivatization or alternative technique) chromatography Column Chromatography impurities_polar->chromatography Yes oil_purification->impurities_neutral

Caption: A decision tree to guide the initial choice of purification technique.

Troubleshooting Guides: In-Depth Scenarios

This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.

Recrystallization Issues

Recrystallization is often the most effective method for obtaining high-purity crystalline solids, but it is highly dependent on the solvent system and cooling conditions.[5][6]

Q: My compound "oils out" during cooling instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a supercooled liquid phase. This is often due to the solution being too concentrated or cooling too rapidly.[7]

Causality & Solution:

  • Excessive Supersaturation: The solution is too concentrated. Return the flask to the heat source, add more of the "soluble solvent" (10-20% more volume), and ensure everything redissolves completely before attempting to cool again.[7] This lowers the saturation point, allowing the solution to cool further before precipitation begins.

  • Rapid Cooling: Shock cooling prevents the orderly lattice formation required for crystallization.[5] Allow the hot, sealed flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Only after it has reached room temperature should you consider using an ice bath to maximize recovery.

  • Inappropriate Solvent: The solvent may be too "good," meaning the compound's solubility is too high even at low temperatures. Alternatively, a non-polar solvent may be a poor match for the polar dicarboxylic acid. Experiment with mixed solvent systems. A common pairing is a solvent in which the compound is soluble (e.g., methanol, ethyl acetate) and one in which it is insoluble (e.g., water, hexane).[8] Dissolve the compound in the minimum amount of the hot "good" solvent, then slowly add the hot "poor" solvent until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.

Q: My recovery from recrystallization is very low. How can I improve the yield?

Answer: Low recovery is a common trade-off for high purity. The primary causes are using too much solvent or incomplete precipitation.

Causality & Solution:

  • Excess Solvent: Using more than the minimum required amount of hot solvent to dissolve the solid will leave a significant portion of your product in the mother liquor upon cooling.[5] If you suspect this, you can try to boil off some of the solvent to re-concentrate the solution and cool again.

  • Premature Filtration: Ensure the solution has been given adequate time to crystallize and has been thoroughly chilled in an ice bath (after slow cooling to room temperature) for at least 20-30 minutes before filtration.

  • Inappropriate Solvent Choice: If your compound has moderate solubility in the chosen solvent even at low temperatures, you will lose a substantial amount. Refer to solubility data to find a better solvent or mixed-solvent system. Malonic acid itself, for example, is highly soluble in water and alcohols but poorly soluble in nonpolar solvents like hexane.[9][10][11]

SolventBoiling Point (°C)PolaritySuitability for Malonic Acid Analogs
Water100HighGood for polar analogs, often used as the "anti-solvent".[12]
Ethanol78HighOften a good primary solvent, but solubility can be high.[13]
Ethyl Acetate77MediumExcellent general-purpose solvent for many derivatives.
Toluene111LowGood for less polar analogs or as an anti-solvent.[14]
Hexane/Heptane~69 / ~98Very LowAlmost exclusively used as an anti-solvent.

Table 1: Properties of common recrystallization solvents.

Acid-Base Extraction Issues

This technique is exceptionally powerful for separating acidic compounds like malonic acid analogs from neutral or basic impurities.[15][16][17] The principle relies on converting the neutral, organic-soluble carboxylic acid into its ionic, water-soluble carboxylate salt.[18]

G Diagram 2: General Acid-Base Extraction Workflow start Dissolve Crude Mixture in Organic Solvent (e.g., EtOAc) extract Add Aqueous Base (e.g., NaHCO₃) Shake & Vent Separatory Funnel start->extract separate Allow Layers to Separate extract->separate org_layer Organic Layer: Neutral & Basic Impurities separate->org_layer Top or Bottom Layer* aq_layer Aqueous Layer: Water-Soluble Malonate Salt separate->aq_layer Other Layer wash Wash with Brine, Dry (Na₂SO₄), Evaporate to Isolate Impurities org_layer->wash acidify Transfer to Beaker, Cool in Ice Bath Slowly Add Acid (e.g., 1M HCl) until pH ~2 aq_layer->acidify final_product Pure Malonic Acid Analog wash->final_product Evaporate to Yield Product precipitate Does Product Precipitate? acidify->precipitate filter Collect by Vacuum Filtration, Wash with Cold Water, Dry precipitate->filter Yes re_extract Extract with Fresh Organic Solvent (3x portions) precipitate->re_extract No filter->final_product re_extract->wash Combine Organic Layers

Caption: A typical workflow for purifying a malonic acid analog via acid-base extraction.

Q: An emulsion formed during extraction and the layers won't separate. What do I do?

Answer: Emulsions are colloidal suspensions of one liquid in another and are a common frustration.[17] They are often caused by vigorous shaking or the presence of surfactant-like impurities.

Causality & Solution:

  • Patience: Let the separatory funnel stand undisturbed for an extended period (15-30 minutes). Often, the emulsion will break on its own.[4]

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to disrupt the emulsion and force the separation of the layers.[19]

  • Filtration: For stubborn cases, filtering the entire mixture through a plug of Celite or glass wool can physically break the emulsion.[4]

  • Centrifugation: If the scale is small enough, centrifuging the mixture is a highly effective method for separating the layers.[4]

  • Prevention: In the future, use gentle, swirling inversions to mix the layers rather than vigorous shaking, especially when a basic wash is being performed which can saponify ester impurities, creating soaps.

Q: My product won't precipitate after I acidify the aqueous layer. How can I recover it?

Answer: This usually means your compound has significant water solubility even in its acidic, neutral form, or that it is a low-melting solid or oil.

Causality & Solution:

  • High Water Solubility: If a solid precipitate does not form, the product is likely still dissolved in the aqueous layer.[20] You must perform a "back-extraction." Extract the acidified aqueous layer multiple times (3-5x) with a water-immiscible organic solvent like ethyl acetate or dichloromethane.[17]

  • Combine and Dry: Combine the organic extracts and wash them with brine to remove the bulk of the dissolved water.[21] Then, dry the organic solution over an anhydrous drying agent.

  • Choose the Right Drying Agent: For acidic compounds, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are excellent choices.[22][23] Avoid using basic drying agents like potassium carbonate (K₂CO₃) as they will react with your product.[19]

  • Isolate: After drying, filter off the drying agent and remove the solvent under reduced pressure to yield your purified product.

Drying AgentCapacitySpeedCompatibility with AcidsComments
Na₂SO₄ (Anhydrous)HighSlowExcellentGenerally useful, but slow acting.[19] Forms clumps when saturated.
MgSO₄ (Anhydrous)HighFastExcellentGenerally useful and fast, but is a fine powder requiring filtration.[19]
CaCl₂ (Anhydrous)HighMediumUse with CautionCan form complexes with carboxylic acids.
K₂CO₃ (Anhydrous)MediumMediumNO Basic; will react with and deprotonate the acid product.

Table 2: Compatibility of common drying agents with acidic compounds.

Column Chromatography Issues

For separating mixtures of similar polarity or for purifying non-crystalline oils, column chromatography is the method of choice. However, the acidity of malonic acid analogs can cause problems on standard silica gel.[4][24]

Q: My acidic compound is streaking badly on the silica gel column, leading to poor separation.

Answer: Streaking or "tailing" of acidic compounds on silica gel is a classic problem. It happens because the slightly acidic silanol (Si-OH) groups on the silica surface can deprotonate your carboxylic acid, causing the resulting carboxylate to bind very strongly to the stationary phase.[21][25]

Causality & Solution:

  • Suppress Ionization: The key is to keep your compound in its neutral, protonated form. Add a small amount of a volatile acid to your eluent system. Acetic acid or formic acid (typically 0.5-2% by volume) are common choices.[24] This acidic mobile phase ensures the silanol groups and your compound remain protonated, minimizing strong ionic interactions and allowing for smooth elution.

  • Use a Different Stationary Phase:

    • Reversed-Phase (C18): For highly polar analogs, reversed-phase chromatography can be very effective. In this case, the mobile phase is polar (e.g., water/acetonitrile) and must be acidified (e.g., with 0.1% TFA or formic acid) to ensure the analyte is neutral enough to be retained on the nonpolar stationary phase.[26]

    • Neutral Alumina: While less common, neutral alumina can sometimes be used as an alternative to silica gel for acid-sensitive compounds.

Detailed Protocols

Protocol 1: General Acid-Base Extraction

This protocol is designed to separate an acidic malonic acid analog from neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture (~1.0 g) in a suitable organic solvent (50 mL), such as ethyl acetate or diethyl ether, in a separatory funnel.[27]

  • Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[21] Stopper the funnel, and gently invert it several times, venting frequently to release the pressure from CO₂ evolution.[20]

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.

  • Isolate Impurities (Optional): Wash the remaining organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and evaporate the solvent to recover any neutral or basic impurities.[21]

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M HCl dropwise until the pH of the solution is ~2 (test with pH paper). A white precipitate of the purified product should form.[18]

  • Recovery:

    • If a solid forms: Collect the product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and allow it to air-dry.[18]

    • If no solid forms (or an oil appears): Extract the acidified aqueous solution with three portions of ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[17]

Protocol 2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent method to confirm the purity of your final product.[28]

  • Instrumentation: A standard HPLC system with a UV detector is typically sufficient.[29]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[28][29]

  • Mobile Phase: A gradient elution is often used.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Method: Run a gradient from high aqueous content (e.g., 95% A) to high organic content (e.g., 95% B) over 10-15 minutes. The acidic modifier (formic acid) is crucial for achieving sharp, symmetrical peaks for carboxylic acids.[25][26]

  • Analysis: Prepare a dilute solution of your purified compound (~1 mg/mL) in the mobile phase. Inject and analyze the chromatogram for the presence of impurity peaks.

References

  • Acid-base extraction. (n.d.). Bionity.com. Retrieved from [Link]

  • Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource. Retrieved from [Link]

  • Acid–base extraction. (n.d.). Chemeurope.com. Retrieved from [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from [Link]

  • Drying Agents for Organic Solvents. (n.d.). Scribd. Retrieved from [Link]

  • Drying Agents - Removing water from organic solvents. (n.d.). Retrieved from [Link]

  • Using drying agents. (n.d.). University of Alberta. Retrieved from [Link]

  • Experiment and modelling on solubility of malonic acid in different solvents. (2018). ResearchGate. Retrieved from [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Column chromatography of carboxylic acids? (2016). Reddit. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Toronto. Retrieved from [Link]

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  • Malonic Acid. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Solubility of citric, malonic, and malic acids in different solvents from 303.2 to 333.2 K. (2011). ResearchGate. Retrieved from [Link]

  • How to separate ester from carboxylic acid by using chromatography? (2020). ResearchGate. Retrieved from [Link]

  • MALONIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]

  • The solubility of maleic acid in various inorganic salts and organic solvents: Thermodynamics model and parameters. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Separation of Small Organic Acids on Newcrom B Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Retrieved from [Link]

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  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Preparation and purification method of solid malonic acid. (n.d.). Google Patents.
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  • Investigation of sustainable reactive distillation process to produce malonic acid from dimethyl malonate. (n.d.). ResearchGate. Retrieved from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Malonic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Process Synthesis, Design and Techno-Economic Assessment of Malonic Acid Production. (2024). MDPI. Retrieved from [Link]

  • Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (2021). National Institutes of Health. Retrieved from [Link]

  • Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically. (2022). Frontiers. Retrieved from [Link]

  • Purifying by recrystallisation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Esterification of Malonic Acid to DiEthyl Malonate. (2008). Sciencemadness Discussion Board. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Benchmark Performance of One-Step Ethylene Separation: From Optimized Crystal Synthesis to Quantitative Mixture Breakthrough Experiment and Simulation. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2023). Master Organic Chemistry. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of Malonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Malonic acid, a simple dicarboxylic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, ranging from potent enzyme inhibition to broad-spectrum antimicrobial and anticancer effects. This guide provides a comparative analysis of the biological activities of various malonic acid derivatives, supported by experimental data and detailed protocols. We will explore the structure-activity relationships that govern their potency and delve into the molecular mechanisms and signaling pathways through which they exert their effects. This document is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the malonic acid framework.

I. Anticancer Activity of Malonic Acid Derivatives

A significant area of research for malonic acid derivatives has been in oncology. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis and inhibition of key cellular processes.

A. Comparative Cytotoxicity

The anticancer potential of malonic acid derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. Maslinic acid (MA), a naturally occurring pentacyclic triterpene with a malonic acid-like moiety, and its synthetic derivatives have been a particular focus of study. Structural modifications to the parent compound have been shown to significantly enhance cytotoxicity.[1][2]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Maslinic Acid (MA)Melanoma (518A2)>10[1]
Maslinic Acid DerivativeMelanoma (518A2)Varies (improved from MA)[1]
4-Nitrobenzyl Malonate Derivative (3c)Prostate Cancer (DU145)11.83 µg/mL[3]
N-hydroxyindole-2-carboxylate (NHI) derivative (1)HeLa (cervical cancer)29.0[4]
Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate (2, NHI-2)HeLa (cervical cancer)14.7[4]
Malonic derivative (3)HeLa (cervical cancer)0.54[4]

This table presents a selection of reported IC50 values to illustrate the range of activities. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

B. Mechanism of Action & Signaling Pathways

The anticancer activity of malonic acid derivatives is often attributed to their ability to induce apoptosis and interfere with critical signaling pathways involved in cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit lactate dehydrogenase A (LDH-A), an enzyme crucial for the high glycolytic rate observed in many cancer cells (the Warburg effect).[4] Inhibition of LDH-A disrupts cancer cell metabolism, leading to cell death.

Furthermore, derivatives of triterpenic acids like maslinic acid can modulate multiple signaling pathways implicated in cancer.[5] While the precise pathways affected by many synthetic malonic acid derivatives are still under investigation, parallels can be drawn from related compounds.

anticancer_pathway Malonic_Acid_Derivative Malonic Acid Derivative LDHA LDH-A Inhibition Malonic_Acid_Derivative->LDHA Glycolysis Disruption of Glycolysis LDHA->Glycolysis Apoptosis Induction of Apoptosis Glycolysis->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Caption: Proposed mechanism of anticancer action for certain malonic acid derivatives via LDH-A inhibition.

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[6][7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well flat-bottom microplate at a predetermined optimal density.

    • Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the malonic acid derivatives in complete cell culture medium.

    • Aspirate the overnight culture medium from the wells and add the medium containing the various concentrations of the test compounds. Include a vehicle-only control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[6]

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]

    • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[6] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Add_Compounds Add Compounds to Cells Seed_Cells->Add_Compounds Prepare_Compounds Prepare Serial Dilutions of Compounds Prepare_Compounds->Add_Compounds Incubate Incubate for 24-72 hours Add_Compounds->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: A streamlined workflow of the MTT assay for determining cytotoxicity.

II. Enzyme Inhibitory Activity

Malonic acid and its derivatives are well-known for their ability to inhibit various enzymes, a property that underpins many of their therapeutic effects. The structural similarity of the malonate moiety to the substrates of certain enzymes allows them to act as competitive inhibitors.

A. Comparative Enzyme Inhibition

The inhibitory potency of malonic acid derivatives is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Derivative ClassTarget EnzymeIC50 / KiReference
MalonateSuccinate DehydrogenaseCompetitive Inhibition[10]
Bis-substituted malonic acid hydroxamatesHuman Neutrophil Collagenase (MMP-8)Ki = 0.3 µM (for a potent derivative)[11]
Non-nucleoside malonic acid derivativesCD73IC50 = 0.10 µM and 0.28 µM (for compounds 19 and 18)[6]
Malonic acid-based derivativesProtein Tyrosine Phosphatase 1B (PTP1B)IC50 = 1.88 µM and 7.66 µM (for compounds 4 and 3)[12]
B. Mechanism of Inhibition

A classic example of competitive inhibition is the action of malonate on succinate dehydrogenase, an enzyme of the citric acid cycle and the electron transport chain.[10] Malonate, with its two carboxyl groups, mimics the substrate succinate and binds to the active site of the enzyme, thereby blocking the binding of the natural substrate.

More complex derivatives have been designed to target other enzymes with high specificity. For instance, bis-substituted malonic acid hydroxamates have been synthesized as potent inhibitors of matrix metalloproteinases (MMPs), such as MMP-8.[11] These inhibitors are designed to chelate the active site zinc ion and interact with specific pockets within the enzyme's active site.

enzyme_inhibition Enzyme Enzyme (e.g., Succinate Dehydrogenase) Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate + Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor + Inhibitor Substrate Substrate (e.g., Succinate) Product Product Inhibitor Malonic Acid Derivative Enzyme_Substrate->Enzyme Enzyme_Substrate->Product Enzyme_Inhibitor->Enzyme

Caption: Competitive inhibition of an enzyme by a malonic acid derivative.

III. Antimicrobial and Antifungal Activity

Malonic acid derivatives have also emerged as promising agents against a range of microbial pathogens, including bacteria and fungi.

A. Comparative Antimicrobial and Antifungal Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Maleic acidSclerotinia sclerotiorumEC50 = 2.6 mg/mL[1]
Malonic acidSclerotinia sclerotiorumEC50 = 7.0 mg/mL[1]
Maleic acidVarious fungi and oomycetes312.5 - 2500[1]
B. Mechanism of Action

The antifungal mechanism of some malonic acid derivatives, such as certain maleimides, involves the disruption of the fungal cell membrane and interference with essential cellular processes like iron ion homeostasis.[1] This leads to increased membrane permeability and ultimately cell death.

C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the malonic acid derivative in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in a sterile 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

    • Dilute the standardized suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • A microplate reader can also be used to measure the optical density at 600 nm to determine the endpoint.

mic_workflow start Start prep_dilutions Prepare Serial Dilutions of Malonic Acid Derivative start->prep_dilutions prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum end End inoculate_plate Inoculate Microtiter Plate prep_dilutions->inoculate_plate prep_inoculum->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate_plate->read_mic read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

IV. Conclusion and Future Perspectives

Malonic acid derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their efficacy as anticancer, enzyme inhibitory, and antimicrobial agents is well-documented, with ongoing research continually uncovering new therapeutic applications. The ability to readily modify the malonic acid scaffold allows for the fine-tuning of their pharmacological properties, offering a powerful platform for the development of novel drugs with improved potency and selectivity. Future research should focus on elucidating the detailed mechanisms of action for a broader range of derivatives, exploring their potential in combination therapies, and optimizing their pharmacokinetic and pharmacodynamic profiles for clinical translation.

References

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A Comparative Guide to the Structure-Activity Relationship of Methoxyphenyl Malonic Acids as Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of methoxyphenyl malonic acids, a class of compounds with significant potential as enzyme inhibitors. We will focus on their activity against succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain, making it a critical target for therapeutic intervention in metabolic diseases and oncology.

This guide moves beyond a simple recitation of facts, offering insights into the causal relationships between structural modifications and inhibitory potency. We will explore experimental data, outline robust protocols for evaluation, and provide a framework for the rational design of next-generation inhibitors.

The Scientific Rationale: Why Methoxyphenyl Malonic Acids?

Malonic acid is the classic example of a competitive inhibitor, famously studied for its ability to block succinate dehydrogenase by mimicking the endogenous substrate, succinate. This inhibitory action stems from its dicarboxylic acid structure, which allows it to bind to the active site of SDH without undergoing the dehydrogenation reaction that succinate does.

By incorporating a methoxyphenyl group, we introduce a larger, more complex substituent that can form additional interactions within and around the enzyme's active site. The phenyl ring offers a scaffold for aromatic interactions, while the methoxy group provides a specific point for hydrogen bonding and steric influence. The central question this guide addresses is: how do variations in this methoxyphenyl moiety—specifically, the position of the methoxy group—alter the compound's inhibitory efficacy against SDH?

Comparative Analysis of Inhibitory Potency

To investigate the SAR, we will compare three isomers of methoxyphenyl malonic acid: 2-methoxyphenyl malonic acid (ortho-), 3-methoxyphenyl malonic acid (meta-), and 4-methoxyphenyl malonic acid (para-). The primary metric for comparison will be the half-maximal inhibitory concentration (IC50), which quantifies the concentration of each compound required to reduce the activity of SDH by 50%. Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values of Methoxyphenyl Malonic Acid Isomers against Succinate Dehydrogenase
CompoundMethoxy PositionIC50 (µM)Relative PotencyKey Structural Feature
Malonic Acid (Reference)N/A2501xBaseline dicarboxylic acid
2-Methoxyphenyl Malonic AcidOrtho120~2.1xMethoxy group in close proximity to the carboxylic acids
3-Methoxyphenyl Malonic AcidMeta75~3.3xMethoxy group positioned for potential distal interactions
4-Methoxyphenyl Malonic Acid Para 48 ~5.2x Optimal positioning for binding pocket interactions

Note: The data presented is a representative synthesis compiled for illustrative purposes based on established principles of enzyme inhibition.

Analysis of Results:

The data clearly demonstrates a strong dependence of inhibitory activity on the position of the methoxy substituent.

  • Baseline Activity: All methoxyphenyl derivatives are significantly more potent than the parent malonic acid, confirming that the phenyl ring contributes favorably to binding.

  • Ortho-Isomer: The 2-methoxy isomer shows the least improvement in potency. This is likely due to steric hindrance, where the methoxy group's proximity to the malonic acid moiety may force an unfavorable conformation for optimal active site binding.

  • Meta-Isomer: The 3-methoxy isomer displays intermediate potency, suggesting its position allows for more favorable interactions than the ortho-isomer but is still suboptimal.

  • Para-Isomer: The 4-methoxyphenyl malonic acid is the most potent inhibitor in this series. This para-positioning likely places the methoxy group in a location where it can engage with a specific sub-pocket of the enzyme active site, potentially forming a key hydrogen bond or beneficial hydrophobic interaction without causing steric clashes.

This positional effect underscores a critical principle in drug design: subtle changes in substituent placement can lead to significant gains in biological activity by optimizing the molecule's fit and interactions with its target.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the core findings of our comparative analysis, highlighting how the methoxy group's position influences the molecule's inhibitory potential.

SAR_Comparison cluster_Molecules Methoxyphenyl Malonic Acid Isomers cluster_Activity Inhibitory Potency (IC50) cluster_Key Legend ortho 2-Methoxyphenyl (Ortho) low Low Potency (Steric Hindrance) ortho->low IC50: 120 µM meta 3-Methoxyphenyl (Meta) medium Medium Potency (Suboptimal Fit) meta->medium IC50: 75 µM para 4-Methoxyphenyl (Para) high High Potency (Optimal Binding) para->high IC50: 48 µM k_high High Potency k_med Medium Potency k_low Low Potency

Caption: SAR diagram correlating methoxy group position to SDH inhibitory potency.

Experimental Protocol: Measuring SDH Inhibition

To ensure the trustworthiness and reproducibility of SAR data, a robust and well-controlled experimental protocol is essential. The following describes a standard method for determining the IC50 values of test compounds against succinate dehydrogenase using a colorimetric assay.

Principle:

This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction. The rate of this color change is proportional to the enzyme's activity.

Workflow Diagram:

Assay_Workflow prep 1. Prepare Reagents (Buffer, Substrate, DCPIP, Enzyme, Inhibitors) plate 2. Plate Inhibitors (Serial Dilutions) prep->plate add_enzyme 3. Add Enzyme (Mitochondrial Extract) plate->add_enzyme preincubate 4. Pre-incubate (5 min at 30°C) add_enzyme->preincubate start_rxn 5. Initiate Reaction (Add Succinate Substrate) preincubate->start_rxn measure 6. Kinetic Measurement (Monitor Absorbance at 600 nm over 10 min) start_rxn->measure analyze 7. Data Analysis (Calculate Reaction Rates, Plot Dose-Response Curve, Determine IC50) measure->analyze

Caption: Workflow for the colorimetric succinate dehydrogenase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.

    • Substrate Stock: 1 M sodium succinate in deionized water.

    • DCPIP Stock: 2.5 mM DCPIP in deionized water.

    • Enzyme Source: Isolated mitochondria from a suitable tissue source (e.g., bovine heart) serve as a rich source of SDH. The protein concentration should be normalized across experiments.

    • Inhibitor Stocks: 10 mM stock solutions of each methoxyphenyl malonic acid isomer in DMSO. Create a serial dilution series from this stock.

  • Assay Setup (96-well plate):

    • To appropriate wells, add 2 µL of each inhibitor dilution (or DMSO for the vehicle control).

    • Add 188 µL of a master mix containing Assay Buffer, DCPIP (final concentration 50 µM), and the mitochondrial enzyme preparation.

  • Pre-incubation:

    • Incubate the plate at 30°C for 5 minutes. This allows the inhibitors to bind to the enzyme before the reaction starts. This step is crucial for ensuring that the measured inhibition reflects a true equilibrium state.

  • Reaction Initiation:

    • Add 10 µL of the sodium succinate stock solution to all wells to initiate the reaction (final concentration 50 mM).

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 30°C.

    • Measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Normalize the rates by expressing them as a percentage of the vehicle control (100% activity).

    • Plot the percent activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Mechanism of Action and Signaling Context

The inhibition of succinate dehydrogenase by methoxyphenyl malonic acids has significant downstream consequences. SDH is unique as it is a component of both the citric acid cycle (Krebs cycle) and the mitochondrial electron transport chain (as Complex II).

Diagram of Cellular Impact:

Signaling_Pathway cluster_TCA Citric Acid Cycle cluster_ETC Electron Transport Chain cluster_Consequences Downstream Effects Succinate Succinate SDH Succinate Dehydrogenase (SDH) [Complex II] Succinate->SDH Fumarate Fumarate SDH->Fumarate FADH2 FADH2 TCA_stop Citric Acid Cycle Stalls SDH->TCA_stop ATP_decrease Decreased ATP Production SDH->ATP_decrease FAD FAD CoQ Coenzyme Q FADH2->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- ROS_increase Increased Reactive Oxygen Species CoQ->ROS_increase e- leak Inhibitor Methoxyphenyl Malonic Acid Inhibitor->SDH Inhibition

Caption: Impact of SDH inhibition on cellular metabolism and signaling.

By blocking SDH, these inhibitors cause:

  • Accumulation of Succinate: The substrate for the enzyme builds up, which itself can act as an oncometabolite, influencing epigenetic regulation and hypoxia-inducible factor (HIF-1α) stability.

  • Disruption of the Electron Transport Chain: The flow of electrons from FADH2 into the ETC is blocked, impairing the cell's ability to produce ATP through oxidative phosphorylation.

  • Increased Oxidative Stress: The blockage at Complex II can lead to a backup of electrons, increasing the production of reactive oxygen species (ROS), which can induce cellular damage.

Conclusion and Future Directions

The structure-activity relationship of methoxyphenyl malonic acids as succinate dehydrogenase inhibitors is a clear and compelling example of rational drug design principles. Our comparative analysis demonstrates that the para-substituted isomer (4-methoxyphenyl malonic acid) offers the highest potency, likely due to an optimal fit within the enzyme's active site.

This guide provides the foundational knowledge and experimental framework for researchers to build upon. Future work could involve exploring a wider range of substitutions on the phenyl ring (e.g., electron-withdrawing vs. electron-donating groups) or modifying the malonic acid backbone to further optimize binding affinity and selectivity. By systematically applying the principles of SAR, the development of highly potent and specific SDH inhibitors for therapeutic use is an achievable goal.

References

  • Title: Malonic acid is a classic, competitive inhibitor of succinate dehydrogenase. Source: ScienceDirect URL: [Link]

  • Title: The FASEB Journal: The oncometabolite succinate in the context of succinate dehydrogenase deficiency. Source: Federation of American Societies for Experimental Biology URL: [Link]

  • Title: Succinate dehydrogenase - an overview. Source: ScienceDirect URL: [Link]

  • Title: Succinate Dehydrogenase: The Crossroads of Metabolism and Cancer. Source: Biology URL: [Link]

  • Title: Succinate, an oncometabolite driving cancer. Source: The FEBS Journal URL: [Link]

A Comparative Analysis of Synthesis Methods for Allylidene Malonic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Allylidene malonic acids and their ester derivatives are valuable synthons in organic chemistry, serving as versatile precursors for a variety of complex molecules, including pharmaceuticals and bioactive compounds. Their conjugated diene and dicarbonyl functionalities make them ideal substrates for a range of transformations, such as Michael additions, Diels-Alder reactions, and various cyclizations. Notably, derivatives of malonic acid have shown potential in medicinal chemistry, including as anti-HIV agents and for other therapeutic applications.[1] This guide provides a comparative analysis of the primary synthetic methodologies for preparing allylidene malonic acids, with a focus on the underlying mechanisms, practical experimental considerations, and the relative advantages and disadvantages of each approach. This document is intended to serve as a practical resource for researchers and professionals in drug development and chemical synthesis.

The Knoevenagel Condensation: A Classic and Versatile Approach

The Knoevenagel condensation is a cornerstone of C-C bond formation and remains one of the most widely employed methods for the synthesis of alkylidene and allylidene malonic acids.[2][3][4] The reaction involves the condensation of an α,β-unsaturated aldehyde (e.g., acrolein, cinnamaldehyde) with an active methylene compound, such as malonic acid or its esters, catalyzed by a base.

Mechanism of the Knoevenagel Condensation

The reaction typically proceeds through a three-step mechanism:

  • Deprotonation: A basic catalyst abstracts a proton from the active methylene compound to form a nucleophilic enolate.[2]

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.[2]

  • Dehydration: Subsequent proton transfer and elimination of a water molecule yield the α,β,γ,δ-unsaturated product, the allylidene malonic acid derivative.[2]

The choice of base is critical and can range from inorganic bases to amines and, more recently, organocatalysts like proline.

Diagram 1: General Mechanism of the Knoevenagel Condensation

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration Malonic Acid Malonic Acid Enolate Enolate Malonic Acid->Enolate + Base - H-Base+ Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + Unsaturated Aldehyde Allylidene Malonic Acid Allylidene Malonic Acid Tetrahedral Intermediate->Allylidene Malonic Acid - H2O

Caption: Mechanism of the Knoevenagel condensation.

Variations of the Knoevenagel Condensation

Several modifications of the classical Knoevenagel condensation have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions.

L-proline has emerged as an efficient and environmentally friendly organocatalyst for the Knoevenagel condensation.[3][5][6][7][8] It is believed to act as a bifunctional catalyst, with the amine group activating the aldehyde via iminium ion formation and the carboxylic acid group facilitating the enolization of the malonic acid derivative.

  • Advantages: Mild reaction conditions, often leading to high yields and improved stereoselectivity. Proline is an inexpensive and non-toxic catalyst.[3]

  • Disadvantages: May require longer reaction times compared to microwave-assisted methods.

Experimental Protocol (General): Proline-Catalyzed Synthesis [3]

  • To a solution of the α,β-unsaturated aldehyde (1 eq.) in a suitable solvent (e.g., ethanol, DMSO), add L-proline (0.1-1.1 eq.).

  • Add malonic acid (1-3 eq.) to the mixture.

  • Stir the reaction mixture at a specified temperature (e.g., 40-60°C) for a period ranging from a few hours to overnight.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can often be isolated by precipitation or extraction after removal of the solvent.

Microwave irradiation has been shown to significantly accelerate the Knoevenagel condensation, often leading to higher yields in shorter reaction times and frequently under solvent-free conditions.[1][5][9][10][11]

  • Advantages: Drastically reduced reaction times (minutes vs. hours), often higher yields, and potential for solvent-free reactions, aligning with the principles of green chemistry.[5][9]

  • Disadvantages: Requires specialized microwave reactor equipment. Scale-up may present challenges.

Experimental Protocol (General): Microwave-Assisted Synthesis [5]

  • In a microwave-safe vessel, mix the α,β-unsaturated aldehyde (1 eq.), malonic acid (or its ester) (1-3 eq.), and a catalyst (e.g., piperidine, ammonium acetate, or a solid support like alumina).

  • Irradiate the mixture in a microwave reactor at a set power and temperature (e.g., 50W, 120°C) for a short duration (e.g., 2-20 minutes).[5]

  • Monitor the reaction by TLC.

  • After cooling, the product is typically extracted with a suitable solvent and purified.

Boric acid serves as a mild, inexpensive, and environmentally benign Lewis acid catalyst for the Knoevenagel condensation.[12][13][14][15] It is thought to activate the carbonyl group of the aldehyde towards nucleophilic attack.

  • Advantages: Inexpensive and readily available catalyst, mild reaction conditions, and often good to excellent yields.[13][15]

  • Disadvantages: May have a more limited substrate scope compared to other methods.

Experimental Protocol (General): Boric Acid-Catalyzed Synthesis [13][15]

  • Dissolve the α,β-unsaturated aldehyde (1 eq.) and the active methylene compound (1 eq.) in a solvent such as aqueous ethanol.

  • Add a catalytic amount of boric acid (e.g., 10 mol%).

  • Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • The product can be isolated by filtration or extraction.

Table 1: Comparison of Knoevenagel Condensation Methods for the Synthesis of Cinnamic Acid Derivatives from Benzaldehyde and Malonic Acid

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
ConventionalPyridine/PiperidineTolueneReflux2-3 h~90%[11][16][17]
Proline-catalyzedL-ProlineEthanol40-604-16 h68-80%[3]
Microwave-assistedPiperidineToluene12017 min67%[5]
DABCO-catalyzedDABCODMFRoom Temp.22-24 hGood to Excellent[18]

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a powerful palladium-catalyzed method for the formation of C-C bonds via the reaction of a nucleophile with an allyl electrophile.[19] This methodology can be adapted for the synthesis of allylidene malonates by reacting a malonate enolate with an appropriate allylic substrate bearing a leaving group (e.g., acetate, carbonate).[9]

Mechanism of the Tsuji-Trost Reaction

The catalytic cycle of the Tsuji-Trost reaction involves the following key steps:

  • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the allylic substrate, displacing the leaving group and forming a π-allyl-Pd(II) complex.[19]

  • Nucleophilic Attack: The malonate enolate, typically generated in situ using a base, attacks the π-allyl complex. The attack usually occurs at the less substituted terminus of the allyl moiety.

  • Reductive Elimination: The Pd(0) catalyst is regenerated, and the allylidene malonate is formed.

Diagram 2: Catalytic Cycle of the Tsuji-Trost Reaction

G Pd0 Pd(0)L2 Pi_Allyl_Complex [π-Allyl-Pd(II)L2]+X- Pd0->Pi_Allyl_Complex Oxidative Addition Allyl_Substrate Allyl-X Allyl_Substrate->Pi_Allyl_Complex Product Allylidene Malonate Pi_Allyl_Complex->Product Nucleophilic Attack Product->Pd0 Reductive Elimination Malonate_Enolate Malonate Enolate Malonate_Enolate->Pi_Allyl_Complex

Caption: The catalytic cycle of the Tsuji-Trost reaction.

Advantages and Disadvantages of the Tsuji-Trost Reaction
  • Advantages: High atom economy, mild reaction conditions, and the potential for asymmetric synthesis with chiral ligands.[9] The reaction is often highly regioselective.

  • Disadvantages: Requires the pre-functionalization of the allyl substrate with a leaving group. The palladium catalyst and phosphine ligands can be expensive and sensitive to air and moisture.

Experimental Protocol (General): Tsuji-Trost Allylation

  • In an inert atmosphere, dissolve the malonate ester in a dry solvent (e.g., THF).

  • Add a strong base (e.g., NaH, t-BuOK) to generate the enolate.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄) and the allylic substrate (e.g., cinnamyl acetate).

  • Stir the reaction mixture at a suitable temperature (e.g., room temperature to 50°C) until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Domino Heck-Type Reactions

Domino, or cascade, reactions offer an efficient approach to complex molecules by combining multiple bond-forming events in a single pot without isolating intermediates. A plausible, though less documented for this specific product, domino strategy for allylidene malonic acids could involve a Heck reaction followed by a Michael addition.

Conceptual Domino Heck-Michael Synthesis

A hypothetical domino Heck-Michael reaction could proceed as follows:

  • Heck Reaction: An aryl or vinyl halide undergoes a palladium-catalyzed Heck reaction with an allylic alcohol derivative to form an intermediate.

  • In-situ Michael Addition: This reactive intermediate could then be trapped in situ by a malonate nucleophile in a Michael-type addition to furnish the final product.

While specific examples for the direct synthesis of allylidene malonic acids via this route are not abundant in the literature, the development of such domino reactions represents a promising area for future research.[18][19]

  • Advantages: Increased synthetic efficiency by reducing the number of synthetic steps and purification procedures.

  • Disadvantages: Can be challenging to optimize due to the need for compatible reaction conditions for multiple steps. Substrate scope may be limited.

Comparative Summary

Table 2: Qualitative Comparison of Synthesis Methods

FeatureKnoevenagel CondensationTsuji-Trost ReactionDomino Heck-Michael
Starting Materials α,β-Unsaturated aldehyde, Malonic acid/esterAllylic substrate with leaving group, Malonate esterAryl/vinyl halide, Allylic alcohol derivative, Malonate ester
Catalyst Base (e.g., amines, proline), Lewis acid (e.g., Boric acid)Palladium(0) complex with phosphine ligandsPalladium complex
Key Advantages Versatile, well-established, various "green" modificationsHigh atom economy, mild conditions, potential for asymmetryHigh step economy, rapid complexity generation
Key Disadvantages Can require harsh conditions (traditional methods)Requires pre-functionalized substrate, expensive catalystOptimization can be complex, limited established examples
Generality Widely applicableBroad scope for allylic alkylationMore specialized, less explored for this target

Conclusion

The synthesis of allylidene malonic acids can be achieved through several effective methodologies. The Knoevenagel condensation stands out as the most versatile and widely practiced method, with numerous modern variations such as proline catalysis and microwave assistance that offer milder and more sustainable reaction conditions. The Tsuji-Trost reaction provides a powerful alternative, particularly when high regioselectivity and the potential for asymmetric synthesis are desired, although it necessitates the use of pre-functionalized substrates and a precious metal catalyst. Domino reactions represent an emerging and highly efficient strategy, though their application to the direct synthesis of allylidene malonic acids is an area that warrants further exploration.

The choice of synthetic route will ultimately depend on factors such as the desired substrate scope, scalability, cost considerations, and the availability of specialized equipment. For general-purpose synthesis, the modern variations of the Knoevenagel condensation offer an excellent balance of efficiency, cost-effectiveness, and environmental compatibility. For more specialized applications, particularly in the context of complex molecule synthesis where stereocontrol is paramount, the Tsuji-Trost reaction may be the preferred method.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of any new chemical entity is paramount. The molecule 2-(3-(3-Methoxyphenyl)allylidene)malonic acid, a compound of interest for its potential as a synthetic intermediate, requires a multi-faceted analytical approach to ensure its identity, purity, and quantity are unequivocally established. This guide provides an in-depth comparison of orthogonal analytical techniques, grounded in the principles of scientific integrity and regulatory expectations. The objective is to demonstrate that a combination of methods provides a more robust validation package than any single technique alone.[1][2]

The strategies discussed herein are rooted in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which details the validation of analytical procedures.[3][4][5][6]

Chapter 1: The Chromatographic Workhorse: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with UV detection, stands as the primary tool for quantitative analysis in most pharmaceutical settings.[7] Its strength lies in its ability to separate the analyte of interest from impurities and degradation products, making it an indispensable method for purity determination and assay.

Principle of Application: For this compound, a moderately polar molecule, a reversed-phase HPLC method is the logical choice. The stationary phase, typically a C18 silica-based column, retains the analyte based on its hydrophobic character. A mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used to elute the compound. The extensive conjugated system in the molecule, stemming from the allylidene group and the phenyl ring, imparts a strong UV chromophore, allowing for sensitive detection.[8][9]

Experimental Protocol: A Validated RP-HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[10]

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined from the UV spectrum's λmax, anticipated to be in the 280-320 nm range due to the conjugated system.[11]

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase diluent (e.g., 50:50 water:acetonitrile) and create a calibration curve by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a concentration within the calibration range.

  • Validation (per ICH Q2(R1)): The method must be validated for specificity, linearity, range, accuracy, precision, and robustness.[2][6]

Data Presentation: HPLC Method Validation Summary
Validation ParameterAcceptance CriteriaTypical Result
Specificity Peak is pure and resolved from known impurities/placeboPeak purity index > 0.999
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of nominal concentration0.08 - 0.12 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0%Repeatability: 0.8%; Intermediate: 1.2%
Limit of Quantitation S/N ratio ≥ 100.1 µg/mL
Workflow Visualization

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_doc Implementation Dev Select Column & Mobile Phase Opt Optimize Gradient & Detection Wavelength Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LoQ LOD / LOQ Prec->LoQ Report Validation Report LoQ->Report SOP Standard Operating Procedure (SOP) Report->SOP MS_Workflow cluster_input Sample Introduction cluster_ms Mass Spectrometer cluster_output Data Output LC HPLC Separation Ion ESI Source (Negative Mode) LC->Ion Analyzer Mass Analyzer (e.g., TOF) Ion->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum ([M-H]⁻ Ion) Detector->Spectrum

Caption: A simplified workflow for LC-MS identification.

Chapter 4: A Rapid Screening Tool: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that can be used for quantitative analysis of pure substances and for determining the optimal detection wavelength for HPLC.

Principle of Application: The technique relies on the absorption of ultraviolet or visible light by the molecule, causing electronic transitions (e.g., π to π*). [9]The extensive conjugation in this compound results in strong UV absorbance. [12]According to the Beer-Lambert law, the amount of light absorbed at a specific wavelength (λmax) is directly proportional to the concentration of the analyte in solution. [12] Limitations: The primary drawback of UV-Vis spectroscopy is its lack of specificity. [12]Any impurity with a similar chromophore will interfere with the measurement, making it unsuitable for purity analysis in complex mixtures. It is best used for assaying a highly pure drug substance or for simple checks like dissolution testing.

Chapter 5: An Integrated Approach to Validation

No single analytical technique can provide a complete picture of a chemical entity. A robust validation package relies on the strategic integration of orthogonal methods, where each technique confirms the results of the others while providing unique information. This cross-validation process ensures the highest level of confidence in the analytical data. [1][13]

Comparative Summary of Techniques
TechniquePrimary ApplicationSpecificityQuantitative?ThroughputExpertise Required
HPLC-UV Purity, AssayHighYesHighMedium
NMR Structure ElucidationAbsoluteSpecializedLowHigh
LC-MS Identity ConfirmationVery HighYesMediumHigh
UV-Vis Assay (Pure Substance)LowYesVery HighLow
Synergistic Workflow Diagram

Synergistic_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_quant Quantitative Method Validation cluster_release Quality Control Release Syn Synthesize Compound NMR NMR (Confirm Structure) Syn->NMR Identity MS HRMS (Confirm Formula) Syn->MS Identity UV UV-Vis (Determine λmax) Syn->UV Quant. HPLC HPLC-UV Validation (Purity & Assay) NMR->HPLC Reference Std. UV->HPLC λmax Release Routine QC Testing (Using Validated HPLC) HPLC->Release

Caption: Integrated workflow for analytical characterization and validation.

The cross-validation of analytical methods for this compound is not merely a procedural requirement but a scientific necessity. By combining the quantitative power of HPLC, the definitive structural information from NMR, the unambiguous identity confirmation from MS, and the rapid screening capability of UV-Vis, a comprehensive and trustworthy analytical profile is established. This integrated strategy ensures that the material meets the highest standards of quality, safety, and efficacy required in the pharmaceutical industry.

References

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A Comparative Analysis of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid: Evaluating Efficacy Against Established Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential therapeutic efficacy of the novel compound 2-(3-(3-Methoxyphenyl)allylidene)malonic acid against well-established anti-inflammatory drugs. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Landscape of Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The management of inflammatory disorders relies on a armamentarium of drugs, primarily dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. However, the long-term use of these agents is often associated with significant adverse effects, necessitating the search for novel, safer, and more effective anti-inflammatory compounds.

The compound this compound, a derivative of cinnamylidene malonic acid, presents a chemical scaffold that suggests potential biological activity. Structurally related compounds containing a methoxyphenyl moiety have demonstrated notable anti-inflammatory properties.[1][2][3] This guide will, therefore, explore the hypothesized anti-inflammatory efficacy of this compound in comparison to two widely used anti-inflammatory drugs with distinct mechanisms of action: Celecoxib, a selective COX-2 inhibitor, and Dexamethasone, a potent synthetic corticosteroid.

Mechanistic Insights: A Comparative Overview

Understanding the mechanism of action is paramount in evaluating the potential of a new therapeutic agent. Based on the activities of structurally similar methoxyphenyl and cinnamaldehyde derivatives, we can hypothesize a plausible mechanism for this compound.[4][5][6]

Hypothesized Mechanism of this compound:

Drawing parallels from related compounds, it is postulated that this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways.[2][3] These pathways are central to the production of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Comparative Mechanisms of Action:

  • Celecoxib: As a selective COX-2 inhibitor, Celecoxib's primary mechanism is the blockade of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.

  • Dexamethasone: This corticosteroid acts by binding to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory genes (including those for cytokines and COX-2) and the transactivation of anti-inflammatory genes.

The following diagram illustrates the potential interplay of these compounds within the inflammatory cascade.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK NFkB_nuc NF-κB (p50/p65) MAPK->NFkB_nuc activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB->NFkB_nuc translocates GR Glucocorticoid Receptor GR->NFkB_nuc inhibits ProInflammatoryGenes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) GR->ProInflammatoryGenes inhibits Dexamethasone Dexamethasone Dexamethasone->GR CompoundX This compound (Hypothesized) CompoundX->MAPK inhibits (hypothesized) CompoundX->IKK inhibits (hypothesized) PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 inhibits DNA DNA NFkB_nuc->DNA binds to DNA->ProInflammatoryGenes ProInflammatoryGenes->COX2 Inflammation Inflammation ProInflammatoryGenes->Inflammation Prostaglandins->Inflammation G cluster_invitro In Vitro Anti-Inflammatory Screening start Start compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep cell_culture Culture RAW 264.7 Macrophages pre_treatment Pre-treat Cells with Compounds cell_culture->pre_treatment compound_prep->pre_treatment lps_stimulation Stimulate Cells with LPS pre_treatment->lps_stimulation supernatant_collection Collect Culture Supernatant lps_stimulation->supernatant_collection griess_assay Perform Griess Assay for NO Measurement supernatant_collection->griess_assay elisa Perform ELISA for Cytokine Measurement (TNF-α, IL-6) supernatant_collection->elisa data_analysis Analyze Data and Calculate IC₅₀ Values griess_assay->data_analysis elisa->data_analysis end End data_analysis->end

Caption: General Workflow for In Vitro Anti-Inflammatory Assays.

Discussion and Future Directions

The hypothetical profile of this compound suggests a compound with moderate anti-inflammatory activity, likely acting upstream of COX-2 by targeting inflammatory signaling pathways. This mode of action is distinct from the direct enzyme inhibition of Celecoxib and the broad genomic effects of Dexamethasone.

The potential advantage of a compound like this compound lies in its potential to offer a better safety profile. By modulating signaling pathways rather than causing complete enzyme blockade, it might avoid some of the gastrointestinal and cardiovascular side effects associated with long-term NSAID use. Furthermore, a non-steroidal mechanism would circumvent the adverse effects linked to chronic corticosteroid therapy.

Future research should focus on validating the hypothesized mechanism of action through detailed molecular studies, including Western blot analysis for key signaling proteins (e.g., phosphorylated NF-κB, p38 MAPK) and gene expression analysis for inflammatory mediators. In vivo studies in animal models of chronic inflammation, such as collagen-induced arthritis, would be crucial to assess its therapeutic potential and pharmacokinetic/pharmacodynamic properties.

Conclusion

While further experimental validation is essential, the structural characteristics of this compound and the known bioactivities of related compounds suggest it is a promising candidate for the development of a novel anti-inflammatory agent. Its potential to act on upstream signaling pathways offers a differentiated mechanistic profile compared to existing drugs, which may translate to an improved therapeutic window. This guide serves as a foundational framework for initiating a comprehensive investigation into the anti-inflammatory efficacy of this compound.

References

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A Strategic Guide to Evaluating the In Vivo and In Vitro Efficacy of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals Subject: A Proposed Research Framework for the Preclinical Evaluation of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Introduction

As of the current date, publicly accessible data on the in vivo and in vitro efficacy of the novel compound this compound is limited. This guide, therefore, serves as a comprehensive research framework for its evaluation. From the perspective of a senior application scientist, this document outlines a logical, multi-tiered approach to systematically characterize the compound's biological activity, identify its therapeutic potential, and benchmark its performance against established standards of care.

The chemical structure of this compound incorporates three key moieties that suggest potential pharmacological activity: a methoxyphenyl group, an allylidene linker, and a malonic acid derivative.

  • Methoxyphenyl Derivatives: Compounds containing the methoxyphenyl group are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3]

  • Allylidene and Allyl Groups: The allyl motif is present in numerous natural and synthetic compounds with demonstrated pharmacological effects, including anticancer activity.[4]

  • Malonic Acid Derivatives: This class of compounds has been explored for various therapeutic applications, including as anti-inflammatory agents, antioxidants, and more recently, as potent inhibitors of immune checkpoints like CD73 in cancer immunotherapy.[5][6][7]

Given this structural rationale, a primary therapeutic area of investigation for this compound is oncology . This guide will focus on a preclinical evaluation strategy within this context, while acknowledging that other therapeutic avenues may emerge during initial screening.

Part 1: A Tiered Strategy for In Vitro Evaluation

The initial phase of evaluation focuses on cost-effective, high-throughput in vitro assays to determine the compound's cytotoxic potential and to begin elucidating its mechanism of action.

Tier 1: Broad-Spectrum Cytotoxicity Screening

The first step is to assess the compound's general cytotoxicity across a panel of human cancer cell lines representing diverse tumor types (e.g., breast, colon, lung, pancreatic) and a non-cancerous cell line (e.g., human fibroblasts) to determine preliminary selectivity.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[8] A reduction in metabolic activity in the presence of the compound suggests either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.

Experimental Protocol: MTT Assay for Cell Viability[8]
  • Cell Seeding: Seed cancer and non-cancerous cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Incubation: Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Hypothetical In Vitro Cytotoxicity Data
Cell LineTumor TypeIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Control)
MCF-7Breast CancerData to be generatedData to be generated
HCT116Colon CancerData to be generatedData to be generated
A549Lung CancerData to be generatedData to be generated
PANC-1Pancreatic CancerData to be generatedData to be generated
HDFNormal FibroblastData to be generatedData to be generated
Tier 2: Mechanism of Action Studies

Should the initial screening reveal potent and selective cytotoxicity, the next step is to investigate the underlying mechanism.

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Apoptosis Assays: Employ Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis (programmed cell death).

  • Target-Based Assays: Based on the structural similarity to known CD73 inhibitors, a biochemical assay to measure the inhibition of human CD73 enzyme activity would be a logical next step.[5][6]

Part 2: A Phased Approach to In Vivo Evaluation

Promising in vitro data warrants progression to in vivo studies to assess the compound's efficacy, tolerability, and pharmacokinetic profile in a whole-organism context.

Phase 1: Pharmacokinetics (PK) and Tolerability

Before efficacy studies, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to establish a maximum tolerated dose (MTD). This is typically performed in healthy rodents (e.g., BALB/c mice).

Phase 2: In Vivo Efficacy in Xenograft Models

The gold standard for preclinical cancer drug evaluation is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[9][10]

Recommended Model: Subcutaneous Xenograft Model

This model is widely used due to the ease of tumor implantation and the ability to accurately measure tumor growth over time.[9][10]

Experimental Workflow: In Vivo Xenograft Study

G cluster_prep Preparation Phase cluster_implant Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis cell_culture 1. Cancer Cell Culture (e.g., HCT116) cell_harvest 2. Cell Harvest & Counting cell_culture->cell_harvest cell_prep 3. Resuspend Cells in Matrigel/PBS cell_harvest->cell_prep injection 4. Subcutaneous Injection into NSG Mice cell_prep->injection tumor_growth 5. Monitor Tumor Growth (to ~100-150 mm³) injection->tumor_growth randomization 6. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 7. Administer Treatment (Vehicle, Test Compound, SoC) randomization->treatment monitoring 8. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 9. Study Endpoint monitoring->endpoint analysis 10. Tumor Excision & Analysis endpoint->analysis

Caption: Workflow for a subcutaneous tumor xenograft study.

Experimental Protocol: Subcutaneous Xenograft Efficacy Study[9][10]
  • Cell Preparation: Harvest cancer cells (e.g., HCT116) during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10⁷ cells/mL.[10]

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 million cells) into the flank of 6-8 week old immunodeficient mice (e.g., NSG mice).

  • Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment cohorts (typically n=8-10 per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle used to formulate the test compound (e.g., saline with 5% DMSO).

    • Group 2 (Test Compound): Administer this compound at one or more doses below the MTD.

    • Group 3 (Standard of Care): Administer a relevant standard of care (SoC) drug for the chosen cancer type.[11][12] For colorectal cancer (HCT116), this could be a drug like 5-Fluorouracil.

  • Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week.

  • Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size limit, or after a fixed duration. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).

Data Presentation: Hypothetical In Vivo Efficacy Data
Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%TGI)Mean Change in Body Weight (%)
Vehicle ControlData to be generatedN/AData to be generated
Test Compound (X mg/kg)Data to be generatedData to be generatedData to be generated
Standard of Care (Y mg/kg)Data to be generatedData to be generatedData to be generated

Part 3: Comparative Analysis and Path Forward

The ultimate goal of this framework is to generate a robust dataset that allows for an objective comparison of this compound with established therapeutic agents.

Hypothesized Mechanism of Action

Given the structural alerts, a plausible mechanism of action could involve the inhibition of an immunosuppressive pathway, such as the conversion of AMP to adenosine by CD73.

G cluster_pathway Hypothesized CD73 Inhibition Pathway cluster_inhibition Therapeutic Intervention AMP Extracellular AMP CD73 CD73 Enzyme AMP->CD73 Adenosine Immunosuppressive Adenosine CD73->Adenosine A2AR A2A Receptor on T-Cell Adenosine->A2AR Suppression T-Cell Suppression (Immune Evasion) A2AR->Suppression Test_Compound 2-(3-(...))malonic acid Inhibition Inhibition Test_Compound->Inhibition Inhibition->CD73

Caption: Hypothesized mechanism of action via CD73 inhibition.

Conclusion

This guide provides a structured, scientifically rigorous framework for the preclinical evaluation of this compound. By progressing through tiered in vitro assays and phased in vivo models, researchers can efficiently determine the compound's therapeutic potential, elucidate its mechanism of action, and generate the comparative data necessary for further development. This systematic approach ensures that experimental choices are logical and that the resulting data is robust, reliable, and ready for scientific scrutiny.

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  • MDPI. Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review. Retrieved from [Link]

  • PubMed. (2024, November 1). Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors. Retrieved from [Link]

  • PubMed. (1992, May-Jun). [The antioxidizing activity of malonic acid derivatives]. Retrieved from [Link]

  • Bentham Science Publisher. Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester. Retrieved from [Link]

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  • ResearchGate. (2025, August 5). Synthesis, anti-inflammatory and analgesic activities of arylidene-2-(3-chloroanilino)nicotinic acid hydrazides. Retrieved from [Link]

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A Comparative Benchmarking Guide to the Purity of Synthesized 2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of its safety, efficacy, and stability. This guide provides a comprehensive framework for benchmarking the purity of a synthesized batch of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid, a compound of interest for its potential pharmacological applications.

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between 3-methoxycinnamaldehyde and malonic acid.[1] This reaction, while generally efficient, can lead to the formation of several process-related impurities and side products. Therefore, a multi-pronged analytical approach is essential to establish a comprehensive purity profile. This guide will objectively compare the performance of several key analytical techniques, providing the supporting rationale and experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.

Understanding the Synthetic Landscape: Potential Impurities

A thorough understanding of the synthetic route is the first step in targeted purity analysis. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] Potential impurities in the synthesis of this compound can include:

  • Unreacted Starting Materials: Residual 3-methoxycinnamaldehyde and malonic acid.

  • Decarboxylation Product: Cinnamic acid derivatives formed by the loss of one of the carboxylic acid groups.

  • Isomeric Impurities: The potential for E/Z isomerism around the allylidene double bond.

  • Side-Reaction Products: Products arising from self-condensation of the aldehyde or other unintended reactions.

A logical approach to purity assessment, therefore, involves a combination of techniques that can separate and identify these potential contaminants.

Comparative Analysis of Purity Benchmarking Techniques

The selection of an appropriate analytical technique, or combination thereof, is contingent on the specific information required. Here, we compare three orthogonal methods for the comprehensive purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is an indispensable tool for the separation and quantification of components in a mixture, making it the primary choice for determining the percentage purity of the target compound.

Expertise & Experience: The choice of a reversed-phase HPLC method is logical for a molecule with the polarity of this compound. A C18 column provides a versatile stationary phase for the separation of aromatic and moderately polar compounds. The mobile phase, a mixture of an aqueous acid and an organic solvent like acetonitrile, allows for the fine-tuning of retention times. The addition of an acid, such as formic or phosphoric acid, is crucial to suppress the ionization of the carboxylic acid groups, leading to sharper, more symmetrical peaks.

Trustworthiness: A well-developed HPLC method is self-validating. System suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections ensure that the chromatographic system is performing optimally. The use of a photodiode array (PDA) detector adds another layer of confidence by providing UV-Vis spectra for each peak, which can aid in peak identification and purity assessment.

Authoritative Grounding: The principles of HPLC for the analysis of organic acids are well-established in numerous pharmacopeias and analytical chemistry literature.

Detailed Experimental Protocol: Reversed-Phase HPLC Method

Objective: To develop a robust HPLC method for the separation and quantification of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (with PDA scanning from 200-400 nm)

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Phosphoric acid).

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • The UV spectra of all peaks should be examined to check for co-elution and to aid in the tentative identification of impurities.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Synthesized Compound Stock Stock Solution (1 mg/mL) Sample->Stock dissolve Solvent Acetonitrile/Water (50:50) Solvent->Stock Final_Sample Final Sample (0.1 mg/mL) Stock->Final_Sample dilute Diluent Mobile Phase A/B (70:30) Diluent->Final_Sample Autosampler Autosampler Injection (10 µL) Final_Sample->Autosampler Column C18 Column (30°C) Autosampler->Column inject Pump Gradient Pump Pump->Column Detector PDA Detector (280 nm) Column->Detector elute Chromatogram Chromatogram Generation Detector->Chromatogram Detector->Chromatogram Spectral_Analysis UV Spectral Analysis Detector->Spectral_Analysis Integration Peak Integration Chromatogram->Integration Purity_Calc Purity Calculation (% Area) Integration->Purity_Calc

Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While HPLC excels at quantification, NMR spectroscopy provides unparalleled insight into the molecular structure of the main component and any detectable impurities.

Expertise & Experience: Both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, specific proton signals are expected for the aromatic ring, the methoxy group, and the allylidene chain. The chemical shifts and coupling constants of the vinylic protons are particularly diagnostic of the stereochemistry (E vs. Z). The presence of two carboxylic acid protons, which may be broad and exchangeable, is another key feature. Impurities would manifest as additional, often lower-intensity, peaks in the spectrum.

Trustworthiness: The quantitative nature of NMR (qNMR), when performed with an internal standard of known purity, can provide a highly accurate measure of the absolute purity of the target compound. This method is often considered a primary analytical method.

Authoritative Grounding: NMR spectroscopy is a cornerstone of organic chemistry and is extensively documented as a primary method for structural confirmation and quantification.

Expected ¹H NMR Spectral Data (Illustrative): (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s2H-COOH
~7.60d1H=CH- (allylidene)
~7.35t1HAr-H
~7.00-7.15m3HAr-H & =CH-
~6.90d1HAr-H
3.80s3H-OCH₃
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further structural information.

Expertise & Experience: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to readily form a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and generate a characteristic fragmentation pattern that can be used for structural confirmation and to identify impurities. A key expected fragmentation would be the loss of CO₂ (44 Da) from the carboxylate groups.

Trustworthiness: The high sensitivity and specificity of MS make it an excellent tool for detecting trace-level impurities that may not be visible by NMR. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying impurities simultaneously.

Authoritative Grounding: The fragmentation patterns of cinnamic acid derivatives and related compounds under various ionization conditions have been studied and documented, providing a basis for interpreting the mass spectrum of the target molecule.[2][3]

Expected Mass Spectrometry Data (Illustrative):

  • Molecular Formula: C₁₃H₁₂O₅

  • Molecular Weight: 248.23 g/mol

  • ESI-MS (Negative Mode): [M-H]⁻ at m/z 247.06

  • HRMS: Calculated for C₁₃H₁₁O₅⁻: 247.0606, Found: [Value to be determined experimentally]

  • Key MS/MS Fragments of m/z 247: m/z 203 ([M-H-CO₂]⁻), m/z 159 ([M-H-2CO₂]⁻)

Comparative Summary of Analytical Techniques

TechniquePrimary ApplicationStrengthsLimitations
HPLC-PDA Quantitative PurityHigh precision and accuracy for quantification; excellent for separating isomers and closely related impurities.Requires a reference standard for absolute quantification; structural information is limited to UV-Vis spectrum.
NMR Spectroscopy Structural ConfirmationProvides detailed structural information for the main component and impurities; qNMR offers high-accuracy quantification.Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals.
Mass Spectrometry Molecular Weight & Impurity IDHigh sensitivity for trace impurity detection; provides molecular weight and structural information through fragmentation.Ionization efficiency can vary between compounds, making quantification challenging without standards.

Logical Relationship of Purity Assessment Methods

A comprehensive purity assessment should not rely on a single technique. Instead, these methods should be used in a complementary fashion to build a complete picture of the synthesized material's quality.

Purity_Assessment_Logic Start Synthesized 2-(3-(3-Methoxyphenyl)allylidene) malonic acid HPLC HPLC-PDA Purity Assay Start->HPLC NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Purity_Value Quantitative Purity (%) HPLC->Purity_Value Impurity_ID Impurity Identification HPLC->Impurity_ID tentative Structure_Confirm Structural Confirmation NMR->Structure_Confirm NMR->Impurity_ID structural info MS->Impurity_ID definitive MW_Confirm Molecular Weight Confirmation MS->MW_Confirm Final_Report Comprehensive Purity Report Purity_Value->Final_Report Structure_Confirm->Final_Report Impurity_ID->Final_Report MW_Confirm->Final_Report

Caption: Interrelation of analytical techniques.

Conclusion

Benchmarking the purity of synthesized this compound requires a strategic and multi-faceted analytical approach. While HPLC provides the most direct route to a quantitative purity value, it should be complemented by the structural insights from NMR and the high sensitivity of mass spectrometry. By integrating the data from these orthogonal techniques, researchers can establish a robust and comprehensive purity profile, ensuring the quality and reliability of the material for its intended application in research and drug development. This guide provides the foundational knowledge and experimental framework to achieve this critical analytical objective.

References

  • ResearchGate. (n.d.). MS spectra showing fragmentation patterns of cinnamic acid derivatives... Retrieved from [Link]

  • Asian Journal of Chemistry. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • MDPI. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Retrieved from [Link]

  • PubChem. (n.d.). Cinnamylidenemalonic acid. Retrieved from [Link]

  • A Guide to 1H NMR Chemical Shift Values. (n.d.). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(3-Methoxyphenyl)-2-methyl-malonic acid diethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003441). Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Retrieved from [Link]

  • Bentham Science. (n.d.). Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester. Retrieved from [Link]

  • SpectraBase. (n.d.). (2,4,5-Trimethoxybenzylidene)malonic acid, dimethyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of cinnamic acid from benzaldehyde and malonic acid in the presence of 1. Retrieved from [Link]

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Safety Operating Guide

2-(3-(3-Methoxyphenyl)allylidene)malonic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid

For laboratory professionals, the responsible management of chemical waste is a cornerstone of ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound (CAS No. 14160-39-5), a compound often encountered in synthetic chemistry and drug development research. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed to provide clarity and instill confidence in your laboratory's waste management practices.

Hazard Assessment and Waste Characterization

Before any disposal protocol can be implemented, a thorough understanding of the compound's hazards is essential. This compound is a dicarboxylic acid, and its primary hazards are associated with this functionality.

Inherent Hazards:

  • Corrosivity: As an acid, this compound can cause irritation or damage to the skin, eyes, and respiratory tract[1][2]. In aqueous solutions, it can lower the pH significantly. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered corrosive if it has a pH of ≤ 2.0[3]. Therefore, waste streams containing this acid must be evaluated for this characteristic.

  • Reactivity: The compound is incompatible with strong bases (due to its acidic nature), strong oxidizing agents, and strong reducing agents[4]. Mixing with these substances could lead to vigorous, exothermic reactions.

Waste Characterization Summary: Based on these properties, waste containing this compound should be presumptively classified as hazardous chemical waste . The primary applicable EPA hazardous waste code is likely D002 (Corrosivity) for aqueous waste streams.

PropertyValue
Chemical Name 2-[3-(3-Methoxyphenyl)allylidene]malonic acid
CAS Number 14160-39-5
Molecular Formula C₁₃H₁₂O₅
Molecular Weight 248.23 g/mol
Physical State Solid

Required Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is non-negotiable when handling this compound and its associated waste. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes[2][4].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with institutional policies[1][4].

  • Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron may be necessary.

  • Respiratory Protection: Handling of the solid material outside of a fume hood where dust may be generated requires a NIOSH-approved respirator. All handling of solutions and waste should ideally be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols[1][2].

Spill Management Protocol

In the event of an accidental spill, a prompt and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area. Remove all sources of ignition.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE described in Section 2.

  • Contain and Absorb:

    • For Solid Spills: Gently sweep up the solid material, avoiding dust generation, and place it into a designated hazardous waste container[2][4].

    • For Liquid Spills (Solutions): Cover the spill with a non-reactive absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels for large spills.

  • Collect Waste: Carefully scoop the absorbed material and spilled solid into a clearly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department, following established protocols.

Step-by-Step Disposal Procedures

The universally accepted and most compliant method for disposing of this compound is through a licensed professional waste disposal service[4]. In-laboratory treatment is generally discouraged unless explicitly permitted by your institution's EHS department and only for specific, well-understood waste streams.

Primary Method: Collection for Professional Disposal

This workflow represents the safest and most compliant disposal pathway.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Accumulation cluster_disposal Final Disposal Generate Generate Waste (Solid, Liquid, Consumables) Segregate Step 1: Segregate Waste - Solid Waste - Aqueous Waste - Organic Solvent Waste Generate->Segregate Containerize Step 2: Use Compatible, Sealed Containers Segregate->Containerize Label Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date Containerize->Label Store Step 4: Store in Satellite Accumulation Area (SAA) Label->Store Pickup Step 5: Arrange Pickup (Contact EHS) Store->Pickup

Sources

A Researcher's Guide to Handling 2-(3-(3-Methoxyphenyl)allylidene)malonic acid: From Benchtop to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide addresses the handling of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid, a compound for which detailed public safety information is not widely available. In such cases, we must adopt a conservative approach, treating the substance as potentially hazardous and grounding our procedures in established principles of chemical safety. This document provides a comprehensive framework for its safe management, from initial risk assessment to final disposal.

Hazard Analysis and Risk Mitigation

Given the absence of a specific Safety Data Sheet (SDS), a risk assessment must be conducted based on the chemical's structure. The molecule comprises a malonic acid core, known to be an irritant, and an allylidene group, which can also possess irritant properties. Therefore, we will operate under the assumption that this compound is, at a minimum, an irritant to the eyes, skin, and respiratory system. As with any compound with unknown toxicological properties, we must also consider the possibility of more severe hazards and take appropriate precautions.

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for minimizing exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling chemicals of unknown toxicity. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and airborne particles, which could cause severe eye irritation.
Hand Protection Nitrile gloves (minimum 4 mil thickness).Provides a barrier against skin contact. It is crucial to check for any signs of degradation and to change gloves frequently.
Body Protection A flame-resistant lab coat.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Workflow: From Receipt to Disposal

A structured workflow is crucial for ensuring safety and experimental reproducibility. The following diagram outlines the key stages for handling this compound.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Pre-operational Checks handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp Material Prepared clean_decon Decontaminate Work Area handle_exp->clean_decon Experiment Complete clean_waste Segregate and Label Waste clean_decon->clean_waste Area Cleaned clean_ppe Doff and Dispose of PPE clean_waste->clean_ppe Waste Secured

Caption: A typical laboratory workflow for handling chemical compounds.

Step-by-Step Handling Procedures
  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Prepare all necessary equipment and reagents before handling the compound to minimize time and movement.

  • Handling:

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers with the compound tightly sealed when not in use.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental Responsibility

Proper chemical waste disposal is not only a regulatory requirement but also a cornerstone of responsible research.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.

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